Product packaging for Dipropenyl sulfide(Cat. No.:CAS No. 65819-74-1)

Dipropenyl sulfide

Cat. No.: B12197810
CAS No.: 65819-74-1
M. Wt: 114.21 g/mol
InChI Key: RJDJXOBGMMKPMH-GGWOSOGESA-N
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Description

Di-1-propenyl sulfide (CAS 65819-74-1) is an organosulfur compound of significant interest in food chemistry and plant biochemistry research. It is notably identified as a volatile flavor component in Allium species, particularly in onions ( Allium cepa ) . The formation of this compound is enzymatically derived; when onion tissues are disrupted, the enzyme alliinase acts on the precursor S -(1-propenyl)- L -cysteine sulfoxide (isoalliin) to produce 1-propenylsulfenic acid, which then condenses into various compounds including di-1-propenyl sulfide . Research utilizing metabolic and genetic engineering, such as silencing the lachrymatory factor synthase gene in onions, has demonstrated a resultant increase in di-1-propenyl thiosulfinate, a key intermediate that decomposes into more stable disulfides like di-1-propenyl sulfide, thereby altering the vegetable's flavor profile . This makes the compound a crucial subject for studies aimed at understanding and modifying the sensory attributes of Allium vegetables. Furthermore, research into dietary organosulfur compounds suggests they may act as hydrogen sulfide (H₂S) donors, a mechanism of interest in cardiovascular research, though the specific role of di-1-propenyl sulfide in this context warrants further investigation . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10S B12197810 Dipropenyl sulfide CAS No. 65819-74-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65819-74-1

Molecular Formula

C6H10S

Molecular Weight

114.21 g/mol

IUPAC Name

(E)-1-[(E)-prop-1-enyl]sulfanylprop-1-ene

InChI

InChI=1S/C6H10S/c1-3-5-7-6-4-2/h3-6H,1-2H3/b5-3+,6-4+

InChI Key

RJDJXOBGMMKPMH-GGWOSOGESA-N

Isomeric SMILES

C/C=C/S/C=C/C

Canonical SMILES

CC=CSC=CC

boiling_point

137.00 to 140.00 °C. @ 760.00 mm Hg

density

0.875-0.942

physical_description

Clear almost colourless liquid;  Savoury brown aroma

solubility

Very slightly soluble in DMSO
Soluble (in ethanol)

Origin of Product

United States

Foundational & Exploratory

The Biosynthesis of Propenyl-Containing Organosulfur Compounds in Allium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plants of the genus Allium, including onions and garlic, are renowned for their unique flavor profiles and potent bioactive compounds, largely attributable to a class of organosulfur molecules. This technical guide provides an in-depth exploration of the biosynthesis of propenyl-containing organosulfur compounds, with a primary focus on the pathways in onion (Allium cepa). We will dissect the enzymatic reactions, key intermediates, and regulatory aspects of this pathway, from the foundational precursor molecules to the volatile compounds responsible for the characteristic pungency and lachrymatory effects. This guide consolidates quantitative data, detailed experimental protocols, and visual representations of the biochemical pathways to serve as a comprehensive resource for researchers in natural product chemistry, plant biochemistry, and pharmacology.

Introduction

The characteristic flavors and therapeutic properties of Allium species are derived from the enzymatic breakdown of S-alk(en)yl-L-cysteine sulfoxides (ACSOs). Upon tissue disruption, these non-volatile precursors are cleaved by the enzyme alliinase, initiating a cascade of chemical reactions that produce a variety of volatile sulfur compounds. In onion, the primary propenyl-containing ACSO is (+)-S-(E)-1-propenyl-L-cysteine S-oxide, commonly known as isoalliin (B1237514). The catabolism of isoalliin is a key branching point, leading to the formation of both flavor compounds and the well-known lachrymatory factor, syn-propanethial-S-oxide. Understanding the intricate biosynthesis of these compounds is crucial for modulating flavor profiles in agriculture and for harnessing their potential in drug development.

The Biosynthetic Pathway of Isoalliin

The biosynthesis of isoalliin is a multi-step process that begins with the tripeptide glutathione (B108866). While the complete enzymatic pathway is still an active area of research, a widely accepted model involves the following key stages. The propenyl group of isoalliin is derived from the amino acid valine[1].

The proposed pathway involves:

  • S-conjugation: The initial step is the S-conjugation of the cysteine residue within a glutathione molecule[1].

  • Removal of Glycyl and γ-Glutamyl Groups: Subsequently, the glycyl and γ-glutamyl moieties are enzymatically cleaved. γ-glutamyl transpeptidases (GGTs) are known to be involved in this process[2].

  • S-oxygenation: The final step is the stereospecific oxidation of the sulfur atom to form the sulfoxide (B87167), isoalliin[1][2]. Flavin-containing monooxygenases (FMOs) are implicated in this S-oxygenation step.

Isoalliin_Biosynthesis Glutathione Glutathione S_propenyl_glutathione S-(1-propenyl)glutathione Glutathione->S_propenyl_glutathione S-Propenylation (Valine-derived propenyl group) gamma_Glu_S_propenyl_Cys γ-Glutamyl-S-(1-propenyl)cysteine S_propenyl_glutathione->gamma_Glu_S_propenyl_Cys Glycine removal (γ-Glutamyl cyclotransferase) S_propenyl_Cys S-(1-propenyl)cysteine gamma_Glu_S_propenyl_Cys->S_propenyl_Cys γ-Glutamyl removal (γ-Glutamyl transpeptidase) Isoalliin Isoalliin ((+)-S-(1-propenyl)-L-cysteine S-oxide) S_propenyl_Cys->Isoalliin S-Oxygenation (Flavin-containing monooxygenase)

Fig. 1: Proposed Biosynthetic Pathway of Isoalliin.

Enzymatic Breakdown of Isoalliin

Upon tissue damage, isoalliin, which is sequestered in the cytoplasm, comes into contact with the enzyme alliinase, located in the vacuole. This initiates the rapid formation of volatile organosulfur compounds.

Alliinase (EC 4.4.1.4)

Alliinase (alliin lyase) catalyzes the cleavage of the C-S bond in isoalliin, producing 1-propenylsulfenic acid, pyruvate (B1213749), and ammonia.

Lachrymatory Factor Synthase (LFS) (EC 5.3.99.12)

The highly reactive intermediate, 1-propenylsulfenic acid, can follow two primary routes. It can be acted upon by lachrymatory factor synthase (LFS), which catalyzes its conversion to the volatile lachrymatory factor, syn-propanethial-S-oxide.

Spontaneous Condensation

Alternatively, in the absence of LFS or when the concentration of 1-propenylsulfenic acid is high, it can undergo spontaneous self-condensation to form thiosulfinates, such as di-1-propenyl thiosulfinate. These thiosulfinates are key contributors to the characteristic flavor of onions and can further decompose into a variety of other sulfur compounds.

Isoalliin_Breakdown Isoalliin Isoalliin Propenylsulfenic_Acid 1-Propenylsulfenic Acid Isoalliin->Propenylsulfenic_Acid Alliinase (EC 4.4.1.4) Lachrymatory_Factor syn-Propanethial-S-oxide (Lachrymatory Factor) Propenylsulfenic_Acid->Lachrymatory_Factor Lachrymatory Factor Synthase (EC 5.3.99.12) Thiosulfinates Thiosulfinates (e.g., di-1-propenyl thiosulfinate) Propenylsulfenic_Acid->Thiosulfinates Spontaneous Condensation

Fig. 2: Enzymatic Breakdown of Isoalliin.

Quantitative Data

Table 1: Kinetic Parameters of Alliinase from Allium Species
Enzyme SourceSubstrateKm (mM)Vmax (µmol/min/mg)Optimal pHOptimal Temp. (°C)Reference(s)
Allium sativum (Garlic)Alliin1.1Not Reported6.535
Allium cepa (Onion)IsoalliinNot ReportedNot Reported8.0-8.5Not Reported

Note: Kinetic data for alliinase can vary depending on the purification method and assay conditions.

Table 2: Concentration of S-1-propenyl-L-cysteine sulfoxide (Isoalliin) in Onions
Onion CultivarConcentration (mg/g fresh weight)Analytical MethodReference(s)
VariousVaries with sulfur fertilityHPLC
Not SpecifiedMost abundant flavor precursorHPLC-MS/MS

Note: Isoalliin content is highly dependent on cultivar, growing conditions (especially sulfur availability), and storage time.

Experimental Protocols

Alliinase Activity Assay (Spectrophotometric Method)

This protocol is adapted from a method that measures the production of pyruvate.

Principle: The pyruvate produced from the alliinase-catalyzed cleavage of an S-alk(en)yl-L-cysteine sulfoxide is coupled to the oxidation of NADH by lactate (B86563) dehydrogenase (LDH). The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0

  • Substrate solution: 10 mM S-allyl-L-cysteine sulfoxide (alliin) in Assay Buffer

  • NADH solution: 10 mM NADH in Assay Buffer

  • Lactate Dehydrogenase (LDH): ~500 units/mL in a suitable buffer

  • Enzyme extract: Allium tissue homogenized in an appropriate extraction buffer.

Procedure:

  • In a 1 mL cuvette, combine:

    • 850 µL Assay Buffer

    • 50 µL NADH solution

    • 50 µL LDH solution

    • 50 µL enzyme extract

  • Incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 50 µL of the substrate solution.

  • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of reaction from the linear portion of the curve. One unit of alliinase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of pyruvate per minute under the specified conditions.

Alliinase_Assay_Workflow Start Start Prepare_Mix Prepare reaction mixture (Buffer, NADH, LDH, Enzyme Extract) Start->Prepare_Mix Incubate Incubate at 37°C for 5 min Prepare_Mix->Incubate Add_Substrate Add Substrate (Alliin) Incubate->Add_Substrate Measure_Absorbance Monitor Absorbance at 340 nm Add_Substrate->Measure_Absorbance Calculate_Rate Calculate reaction rate Measure_Absorbance->Calculate_Rate End End Calculate_Rate->End

Fig. 3: Workflow for Spectrophotometric Alliinase Activity Assay.
Lachrymatory Factor Synthase (LFS) Activity Assay (HPLC-Based Method)

This protocol is based on the in vitro generation and detection of the lachrymatory factor.

Principle: The enzyme extract containing LFS is incubated with its substrate, 1-propenylsulfenic acid, which is generated in situ by the action of purified alliinase on isoalliin (trans-PRENCSO). The product, the lachrymatory factor, is then quantified by HPLC.

Reagents:

  • Protein extraction buffer: e.g., 50 mM Tris-HCl, pH 7.5, with protease inhibitors.

  • Purified garlic alliinase

  • trans-S-1-propenyl-L-cysteine sulfoxide (trans-PRENCSO) solution (e.g., 20 mg/mL)

  • HPLC mobile phase: e.g., 30% (v/v) acidic methanol (B129727) (pH 3.3)

Procedure:

  • Prepare a protein extract from the Allium tissue of interest.

  • In a microcentrifuge tube, combine:

    • 10 µL of the protein extract

    • A known amount of purified garlic alliinase (e.g., 40 µg/µL)

    • A known amount of trans-PRENCSO solution (e.g., 20 µg/µL)

  • Incubate the reaction mixture at room temperature for a defined period (e.g., 3 minutes).

  • Inject an aliquot of the reaction mixture onto an HPLC system equipped with a C18 column.

  • Elute with the mobile phase at a constant flow rate (e.g., 0.6 mL/min).

  • Monitor the absorbance at 254 nm.

  • Quantify the lachrymatory factor peak area and normalize it to the amount of protein in the extract. LFS activity can be expressed as the LF peak area per nanogram of protein.

Note: Due to the high reactivity and volatility of the lachrymatory factor, careful handling and rapid analysis are crucial.

Quantification of Isoalliin by HPLC

Principle: Isoalliin is extracted from Allium tissue and quantified by reverse-phase HPLC with UV detection.

Reagents:

  • Extraction solvent: e.g., 90% methanol with 0.01 N HCl.

  • HPLC mobile phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile).

  • Isoalliin standard for calibration.

Procedure:

  • Homogenize fresh Allium tissue in the extraction solvent.

  • Centrifuge the homogenate to pellet solid debris.

  • Filter the supernatant through a 0.45 µm filter.

  • Inject a known volume of the filtered extract onto an HPLC system with a C18 or an aminopropyl-bonded column.

  • Elute using a suitable gradient program.

  • Monitor the absorbance at a wavelength appropriate for ACSOs (e.g., 210 nm).

  • Quantify the isoalliin peak by comparing its area to a standard curve prepared with a pure isoalliin standard.

Conclusion and Future Directions

The biosynthesis of propenyl-containing organosulfur compounds in Allium is a complex and fascinating area of plant biochemistry. This guide has provided a comprehensive overview of the key pathways, enzymes, and analytical methods. While significant progress has been made in elucidating these pathways, several areas warrant further investigation.

Future research should focus on:

  • Elucidation of the complete isoalliin biosynthetic pathway: The definitive identification and characterization of all enzymes involved in the conversion of glutathione to isoalliin are still needed.

  • Kinetic characterization of lachrymatory factor synthase: Detailed kinetic studies to determine the Km and Vmax of LFS are essential for a complete understanding of its catalytic efficiency and for modeling the flux through the different branches of isoalliin breakdown.

  • Regulatory mechanisms: Investigating the transcriptional and post-translational regulation of the key biosynthetic enzymes will provide insights into how Allium plants control the production of these important compounds.

A deeper understanding of these aspects will not only advance our fundamental knowledge of plant secondary metabolism but also open new avenues for the targeted breeding of Allium crops with desired flavor profiles and for the development of novel pharmaceuticals based on these potent bioactive molecules.

References

An In-depth Technical Guide to the Enzymatic Formation of Dipropenyl Sulfide in Onion

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

The characteristic flavor and aroma of onion (Allium cepa L.) are primarily attributed to a complex array of volatile organosulfur compounds generated upon tissue disruption. This guide provides a detailed examination of the enzymatic and subsequent chemical reactions leading to the formation of these compounds, with a specific focus on dipropenyl sulfide (B99878) and related molecules. It outlines the core biochemical pathway, details the roles of key enzymes such as alliinase and lachrymatory factor synthase, presents quantitative data on precursor and volatile compound concentrations, and provides established experimental protocols for their analysis. This document is intended for researchers, scientists, and drug development professionals interested in the intricate chemistry of Allium species.

Introduction

The flavor profile of onions is not present in the intact vegetable but is rapidly generated when cells are damaged by cutting, crushing, or chewing.[1] This process initiates a cascade of enzymatic reactions that convert odorless, non-volatile sulfur-containing precursors into highly reactive and aromatic volatile compounds.[2][3] The central enzyme in this pathway is alliinase (EC 4.4.1.4), which is physically separated from its substrates in intact cells.[4][5] Upon tissue disruption, alliinase cleaves S-alk(en)yl-L-cysteine sulfoxides (ACSOs), leading to the formation of unstable sulfenic acids. These intermediates can then follow several transformation routes, producing the lachrymatory factor responsible for eye irritation, as well as a variety of thiosulfinates, which are themselves precursors to a suite of disulfides, trisulfides, and other sulfides, including dipropenyl sulfide. Understanding this pathway is crucial for applications ranging from food science and flavor chemistry to the investigation of the potential health benefits of these organosulfur compounds.

The Core Biochemical Pathway

The formation of this compound is a multi-step process initiated by enzymatic action and followed by spontaneous chemical rearrangements. The pathway is characterized by a critical branch point that dictates the profile of sulfur volatiles produced.

Step 1: Enzymatic Cleavage of S-alk(en)yl-L-cysteine Sulfoxides (ACSOs)

Intact onion cells store non-protein sulfur amino acids, primarily S-(E)-1-propenyl-L-cysteine sulfoxide (B87167) (isoalliin), in the cytoplasm. The enzyme alliinase is sequestered within the cell's vacuoles. When the onion tissue is damaged, this subcellular compartmentalization is lost, allowing alliinase to come into contact with its substrate, isoalliin.

Alliinase catalyzes the cleavage of the carbon-sulfur bond in isoalliin, yielding three products:

  • 1-Propenylsulfenic acid: A highly reactive and unstable intermediate.

  • Pyruvic acid

  • Ammonia

Step 2: Competing Fates of 1-Propenylsulfenic Acid

The 1-propenylsulfenic acid intermediate stands at a crucial bifurcation in the pathway, leading to either the lachrymatory factor or to flavor-associated thiosulfinates.

  • Pathway A: Lachrymatory Factor Synthesis: A significant portion of the 1-propenylsulfenic acid is rapidly converted by the enzyme lachrymatory factor synthase (LFS) into (Z)-propanethial S-oxide, the volatile compound responsible for inducing tears. This enzymatic reaction is highly efficient and diverts substrate away from the flavor-producing pathway.

  • Pathway B: Thiosulfinate Formation: In the absence of LFS action, two molecules of 1-propenylsulfenic acid spontaneously condense to form di-1-propenyl thiosulfinate . This condensation reaction is a key step leading to the generation of many of the characteristic onion flavor compounds.

Step 3: Decomposition of Thiosulfinates and Formation of Disulfides

Thiosulfinates, such as di-1-propenyl thiosulfinate, are themselves unstable and undergo further non-enzymatic rearrangements and decomposition. These reactions lead to the formation of a complex mixture of volatile sulfur compounds, including various disulfides, trisulfides, and monosulfides. Dipropyl disulfide and related compounds are major constituents of this volatile profile. The formation of this compound is a result of these subsequent reactions, although dipropyl disulfide is more commonly reported as a major stable end-product in analyses of onion volatiles.

Enzymatic Formation of this compound and Related Compounds in Onion cluster_Cell Intact Onion Cell cluster_Reaction Upon Tissue Disruption Isoalliin S-1-propenyl-L-cysteine sulfoxide (Isoalliin) (Cytoplasm) 1_Propenylsulfenic_Acid 1-Propenylsulfenic Acid Isoalliin->1_Propenylsulfenic_Acid Substrate Tissue_Damage Tissue Damage Alliinase Alliinase (Vacuole) Alliinase->1_Propenylsulfenic_Acid Catalyzes Pyruvate_Ammonia Pyruvic Acid + Ammonia 1_Propenylsulfenic_Acid->Pyruvate_Ammonia + LF syn-Propanethial S-oxide (Lachrymatory Factor) 1_Propenylsulfenic_Acid->LF Catalyzed by Thiosulfinate Di-1-propenyl Thiosulfinate 1_Propenylsulfenic_Acid->Thiosulfinate Spontaneous Condensation LFS Lachrymatory Factor Synthase (LFS) LFS->LF Volatiles Volatile Sulfur Compounds (e.g., Dipropyl Disulfide, This compound) Thiosulfinate->Volatiles Non-enzymatic Rearrangement

Biochemical pathway of organosulfur compound formation in onion.

Quantitative Data

The concentration of both the initial precursors and the final volatile compounds can vary significantly between different onion cultivars and due to environmental factors.

Table 1: S-alk(en)yl-L-cysteine Sulfoxide (ACSO) Content in Onion Cultivars

This table summarizes the content of key ACSOs in different onion cultivars, measured at harvest time. Data is presented in grams per kilogram of dry matter (g/kg DM).

CultivarAlliin (g/kg DM)Isoalliin (g/kg DM)Total ASCOs (g/kg DM)
Bingo14.3027.7444.16
Dormo20.2512.3435.19
Elenka23.3814.5140.82
Elbrus18.2915.6337.05
Spirit17.5513.5632.38
Sturon14.9926.8543.91
Data sourced from POKORNÁ et al. (2016).
Table 2: Relative Content of Major Volatile Sulfur Compounds in Fresh Onion

This table shows the relative abundance of key volatile sulfur compounds identified in fresh onion headspace analysis. Dipropyl disulfide is consistently one of the most abundant compounds.

CompoundChemical ClassRelative Content (%)Typical Aroma
Dipropyl disulfideDisulfideHighPungent, Onion-like
Methyl propyl disulfideDisulfideModerate
Dipropyl trisulfideTrisulfideModeratePungent, Sulfurous
Propanethial S-oxideThial S-oxideHigh (initially)Pungent, Lachrymatory
Propan-1-thiolThiolModerateStrong, Irritating
Methyl propyl trisulfideTrisulfideLow
Data compiled from multiple sources identifying major onion volatiles.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Alliinase Activity

This protocol details a continuous spectrophotometric assay to determine alliinase activity by coupling the production of pyruvate (B1213749) to the oxidation of NADH by lactate (B86563) dehydrogenase (LDH).

Principle: Alliinase activity is quantified by measuring the rate of pyruvate formation. In this coupled enzyme assay, pyruvate, a product of the alliinase reaction, is used as a substrate by lactate dehydrogenase (LDH). LDH catalyzes the reduction of pyruvate to lactate, which is coupled to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is directly proportional to the alliinase activity.

Materials and Reagents:

  • UV/VIS Spectrophotometer with temperature control (340 nm)

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0

  • Alliin Stock Solution: 200 mM in deionized water

  • NADH Stock Solution: 8 mM in Assay Buffer (prepare fresh)

  • Pyridoxal 5'-phosphate (PLP) Stock Solution: 200 µM in Assay Buffer

  • LDH Stock Solution: ~500-1000 units/mL

  • Enzyme Sample: Purified alliinase or crude onion extract

Procedure:

  • Reaction Mixture Preparation: In a 1 cm cuvette, prepare the following reaction mixture (for a 1 mL final volume):

    • 780 µL Assay Buffer

    • 100 µL Alliin Stock Solution (final concentration: 20 mM)

    • 100 µL NADH Stock Solution (final concentration: 0.8 mM)

    • 10 µL PLP Stock Solution (final concentration: 2 µM)

    • 10 µL LDH Stock Solution (~5-10 units)

  • Equilibration: Mix gently by inversion and incubate the cuvette in the spectrophotometer at a constant temperature (e.g., 35°C) for 5 minutes to allow the temperature to equilibrate and to record a baseline reading.

  • Initiation of Reaction: Add 20 µL of the alliinase enzyme sample to the cuvette. Mix quickly and thoroughly.

  • Measurement: Immediately start recording the decrease in absorbance at 340 nm over a period of 5-10 minutes.

  • Calculation of Activity:

    • Determine the rate of absorbance change per minute (ΔA₃₄₀/min) from the linear portion of the reaction curve.

    • Calculate enzyme activity using the Beer-Lambert law: Activity (U/mL) = (ΔA₃₄₀/min * V_total) / (ε * l * V_enzyme)

      • Where:

        • V_total = Total volume of the assay (mL)

        • ε = Molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹)

        • l = Path length of the cuvette (cm)

        • V_enzyme = Volume of the enzyme sample added (mL)

Alliinase_Activity_Assay_Workflow prep Prepare Reagents (Buffer, Alliin, NADH, PLP, LDH) setup Set up Reaction Mixture in Cuvette (all except enzyme) prep->setup preinc Pre-incubate at 35°C (5 min) setup->preinc start Add Alliinase Sample to Initiate Reaction preinc->start measure Measure Δ Absorbance at 340 nm over time start->measure calc Calculate Activity (U/mL) measure->calc

Step-by-step workflow for the alliinase spectrophotometric assay.
Protocol 2: Analysis of Volatile Sulfur Compounds by HS-SPME-GC-MS

This protocol outlines a standard method for the extraction and analysis of volatile compounds, such as this compound, from fresh onion samples.

Principle: Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free extraction technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace above a sample. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed by the fiber. The fiber is subsequently transferred to the injection port of a Gas Chromatograph (GC) for thermal desorption and analysis. The separated compounds are then identified by a Mass Spectrometer (MS).

Materials and Equipment:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • 20 mL headspace vials with septa and caps

  • Thermostatic water bath or heating block

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Weigh a standardized amount of fresh onion (e.g., 2.0 g) and quickly chop it into small pieces to initiate the enzymatic reactions.

    • Immediately transfer the chopped onion into a 20 mL headspace vial.

    • To enhance volatile release, an optional step is to add a saturated NaCl solution to increase the ionic strength of the matrix.

    • Seal the vial tightly with the cap and septum.

  • HS-SPME Extraction:

    • Place the vial in a water bath or heating block set to a specific temperature (e.g., 40-60°C) and allow it to equilibrate for a set time (e.g., 15 minutes).

    • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) while maintaining the temperature.

  • GC-MS Analysis:

    • After extraction, retract the fiber into its needle and immediately insert it into the hot GC injector port (e.g., 250°C) for thermal desorption (e.g., 5 minutes).

    • The GC oven temperature program is run to separate the desorbed volatile compounds on an appropriate capillary column (e.g., MXT-5, DB-5). A typical program might start at 40°C, hold for 2 minutes, then ramp at 5°C/min to 250°C.

    • The MS is operated in electron ionization (EI) mode, scanning a mass range of m/z 35-400.

  • Compound Identification:

    • Volatile compounds are tentatively identified by comparing their mass spectra with those in a reference library (e.g., NIST, Wiley).

    • Confirmation is achieved by comparing their retention indices (calculated using an n-alkane series) with literature values.

Factors_Influencing_Volatile_Profile Cultivar Onion Cultivar (Genetic Background) Precursors Concentration & Ratio of ACSO Precursors Cultivar->Precursors Enzymes Activity of Alliinase & LFS Cultivar->Enzymes Environment Growing Conditions (e.g., Sulfur in Soil) Environment->Precursors Storage Post-Harvest Storage Conditions Storage->Precursors Storage->Enzymes Processing Processing Method (e.g., Chopping, Heating) Volatiles Final Profile of Volatile Sulfur Compounds (e.g., this compound) Processing->Volatiles Precursors->Volatiles Enzymes->Volatiles

Logical relationship of factors influencing the final volatile profile.

Conclusion

The formation of this compound and other key flavor volatiles in onion is a complex process governed by an initial, rapid enzymatic cascade followed by a series of spontaneous chemical reactions. The balance between the lachrymatory factor synthase pathway and the thiosulfinate condensation pathway is a critical determinant of the final chemical profile. The methodologies and data presented in this guide provide a robust framework for researchers to investigate this pathway, quantify its components, and understand the factors that influence the unique and pungent chemistry of the Allium genus. This knowledge is fundamental for advancements in food technology, flavor science, and the exploration of the bioactive properties of these natural sulfur compounds.

References

Unveiling Dipropenyl Sulfide: A Technical Guide to its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropenyl sulfide (B99878), a volatile organosulfur compound, is a key contributor to the characteristic aroma and flavor profile of various plants, most notably within the Allium genus. While often overshadowed by its more extensively studied analogue, diallyl sulfide, dipropenyl sulfide and its isomers are significant components of the essential oils of commonly consumed vegetables like onions and garlic. This technical guide provides an in-depth exploration of the natural sources, distribution, biosynthesis, and analytical methodologies for this compound, tailored for professionals in research and drug development.

Natural Sources and Distribution

This compound is primarily found in plants belonging to the Allium genus. Its presence has been identified in several species, where it contributes to the complex bouquet of volatile sulfur compounds released upon cellular disruption. The concentration and isomeric forms of this compound can vary significantly depending on the species, cultivar, growing conditions, and processing methods.

Table 1: Quantitative Distribution of this compound and Related Compounds in Allium Species

CompoundPlant SpeciesPlant PartConcentration/Relative AbundanceReference
Di-1-propenyl disulfide (isomers)Onion (Allium cepa)BulbDetected as a significant volatile component[1]
1-Propenyl propyl disulfideOnion (Allium cepa)BulbSignificantly increased in LF-reduced plants[1]
Dipropyl disulfideOnion (Allium cepa)BulbIdentified as a major volatile compound[2]
Dipropyl disulfideWelsh Onion (Allium fistulosum)---6.7% of volatile components[3]

Note: Absolute quantitative data for this compound is limited in the reviewed literature. Much of the available data is presented as a relative percentage of the total volatile compounds.

Biosynthesis of this compound

The formation of this compound and other volatile sulfur compounds in Allium species is a rapid enzymatic process initiated by tissue damage, such as cutting or crushing. The biosynthesis originates from non-volatile precursors, the S-alk(en)yl-L-cysteine sulfoxides (ACSOs).

The key steps in the biosynthesis are as follows:

  • Enzyme Release: In intact cells, the enzyme alliinase is physically separated from its substrate, S-alk(en)yl-L-cysteine sulfoxides.

  • Enzymatic Cleavage: Upon tissue disruption, alliinase comes into contact with the ACSOs, catalyzing their cleavage into pyruvate, ammonia, and unstable sulfenic acids.

  • Condensation: These highly reactive sulfenic acids spontaneously condense to form thiosulfinates. For instance, the condensation of two molecules of 1-propenesulfenic acid would lead to the formation of di-1-propenyl thiosulfinate.

  • Decomposition: The thiosulfinates are unstable and rapidly decompose into a variety of volatile sulfur compounds, including this compound, as well as di- and trisulfides.

Biosynthesis ACSO S-1-propenyl-L-cysteine sulfoxide (Isoalliin) SulfenicAcid 1-Propenesulfenic Acid ACSO->SulfenicAcid Alliinase Alliinase Alliinase (released upon tissue damage) Thiosulfinate Di-1-propenyl Thiosulfinate (unstable intermediate) SulfenicAcid->Thiosulfinate Condensation DipropenylSulfide This compound Thiosulfinate->DipropenylSulfide Decomposition OtherSulfides Other Volatile Sulfur Compounds (Disulfides, Trisulfides, etc.) Thiosulfinate->OtherSulfides Decomposition

Biosynthetic pathway of this compound.

Experimental Protocols

The analysis of volatile sulfur compounds like this compound requires sensitive and specific analytical techniques due to their reactivity and often low concentrations. Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is the most commonly employed method for their extraction and identification.

Detailed Methodology: HS-SPME/GC-MS Analysis of this compound in Allium Species

1. Sample Preparation:

  • Fresh plant material (e.g., onion bulb) is finely chopped or homogenized to initiate the enzymatic formation of volatile compounds.

  • A known weight of the homogenized sample (typically 1-5 g) is placed into a headspace vial.

  • To enhance the release of volatiles, an aqueous solution or a salt (e.g., sodium chloride) may be added.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for its broad affinity for volatile and semi-volatile compounds.

  • Extraction: The vial is sealed and incubated at a controlled temperature (e.g., 40-60°C) for a specific equilibration time (e.g., 15-30 minutes). The SPME fiber is then exposed to the headspace above the sample for a set extraction time (e.g., 20-40 minutes) to adsorb the volatile analytes.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Desorption: The SPME fiber is immediately inserted into the heated injection port of the GC, where the adsorbed analytes are thermally desorbed onto the analytical column.

  • Chromatographic Separation: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used. The oven temperature is programmed with a gradient to separate the individual volatile compounds.

    • Example Temperature Program: Initial temperature of 40°C held for 2 minutes, then ramped to 250°C at a rate of 5-10°C/minute, and held for 5-10 minutes.

  • Mass Spectrometry Detection: The separated compounds are ionized (typically by electron ionization at 70 eV) and detected by a mass spectrometer. The resulting mass spectra are used for compound identification by comparing them to spectral libraries (e.g., NIST, Wiley).

  • Quantification: For quantitative analysis, an internal standard (e.g., a deuterated analogue or a compound with similar chemical properties not present in the sample) is added at a known concentration before extraction. Calibration curves are generated using authentic standards of this compound to determine its concentration in the sample.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gc_ms GC-MS Analysis Homogenization Homogenization of Allium Sample Vial Placement in Headspace Vial Homogenization->Vial Equilibration Equilibration at Controlled Temperature Vial->Equilibration Extraction Headspace Extraction with SPME Fiber Equilibration->Extraction Desorption Thermal Desorption in GC Injector Extraction->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection and Identification Separation->Detection

Workflow for HS-SPME/GC-MS analysis.

Biological Signaling Pathways

While the biological activities of many Allium-derived organosulfur compounds have been extensively studied, research specifically focusing on the signaling pathways modulated by this compound is limited. However, due to its structural similarity to diallyl sulfide and diallyl disulfide, it is plausible that this compound may exert similar biological effects. Diallyl disulfide, for instance, has been shown to modulate key inflammatory and cell survival pathways.

NF-κB Signaling Pathway (Modulation by Diallyl Disulfide):

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell proliferation, and apoptosis. Aberrant NF-κB activation is implicated in various chronic diseases. Diallyl disulfide has been reported to inhibit the NF-κB pathway, suggesting a potential anti-inflammatory mechanism. It is hypothesized that this compound may share this activity.

NFkB_Pathway cluster_stimulus Pro-inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., TNF-α, LPS IKK IKK Complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) NFkB_active Active NF-κB IkB->NFkB_active degrades, releasing NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus translocates to DipropenylSulfide This compound (Hypothesized) DipropenylSulfide->IKK inhibits (hypothesized) DNA DNA NFkB_nucleus->DNA binds to Gene_expression Pro-inflammatory Gene Expression DNA->Gene_expression induces

Hypothesized inhibition of the NF-κB pathway.

Conclusion

This compound is an integral volatile component of Allium species, contributing to their distinct sensory characteristics. While its biosynthesis follows the general pathway of other Allium sulfur compounds, its specific quantitative distribution and biological activities are areas that warrant further investigation. The methodologies outlined in this guide provide a robust framework for the extraction, identification, and quantification of this compound. Future research focusing on the specific signaling pathways modulated by this compound could unveil novel therapeutic potentials, particularly in the context of inflammation and chronic diseases.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of Dipropenyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipropenyl sulfide (B99878), a key organosulfur compound found in Allium species such as garlic and onions, is a molecule of significant interest due to its distinct flavor profile and potential therapeutic activities. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and relevant experimental protocols for dipropenyl sulfide. It is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. This document details the physicochemical characteristics of this compound, explores its reactivity with common reagents, and provides methodologies for its synthesis and analysis. Furthermore, it elucidates its interaction with key biological signaling pathways, highlighting its potential as a modulator of cellular defense mechanisms.

Chemical and Physical Properties

This compound, systematically named (E)-1-[(E)-prop-1-enyl]sulfanylprop-1-ene, is a volatile organic sulfide. It exists as a mixture of isomers, with the di-1-propenyl sulfide being a prominent form. The molecule is characterized by the presence of a sulfur atom bridging two propenyl groups.

PropertyValueReference
Molecular Formula C₆H₁₀S[1]
Molecular Weight 114.21 g/mol [1]
IUPAC Name (E)-1-[(E)-prop-1-enyl]sulfanylprop-1-ene[1]
CAS Number 33922-80-4[1]
Appearance Clear, almost colorless liquid[1]
Aroma Savory, brown aroma
Boiling Point 137.00 to 140.00 °C at 760.00 mm Hg
Topological Polar Surface Area 25.3 Ų

Reactivity of this compound

The reactivity of this compound is dictated by the presence of both a nucleophilic sulfur atom and reactive carbon-carbon double bonds.

Oxidation

The sulfur atom in this compound is susceptible to oxidation. Treatment with oxidizing agents such as hydrogen peroxide (H₂O₂) can lead to the formation of the corresponding sulfoxide (B87167) and subsequently the sulfone. This oxidation can be performed under transition-metal-free conditions, often in the presence of an acid catalyst like glacial acetic acid.

  • This compound --(H₂O₂)--> Dipropenyl sulfoxide --(H₂O₂)--> Dipropenyl sulfone

Reduction

The propenyl groups of this compound are not readily reduced by common reducing agents like sodium borohydride (B1222165) (NaBH₄) under standard conditions. However, the sulfide linkage is generally stable to these reagents. Stronger reducing conditions could potentially lead to the cleavage of the C-S bonds.

Reaction with Electrophiles

The sulfur atom in this compound is nucleophilic and can react with electrophiles. For example, it can be alkylated by alkyl halides to form sulfonium (B1226848) salts. This reaction typically proceeds via an Sₙ2 mechanism.

  • This compound + R-X --> [Dipropenyl(R)sulfonium]⁺X⁻

The double bonds in the propenyl groups are also susceptible to electrophilic addition reactions, although the nucleophilicity of the sulfur atom often dominates.

Experimental Protocols

Synthesis of Di(1-propenyl) Sulfide

This protocol is adapted from the synthesis of di(1-alkenyl) disulfides. The synthesis involves the generation of a 1-propenethiolate anion followed by its reaction with a suitable electrophile. A more direct synthesis of the sulfide can be envisioned by reacting the thiolate with a 1-halopropene.

Materials:

Procedure:

  • Preparation of 1-Propenethiol:

    • In a round-bottom flask, dissolve thiourea in ethanol.

    • Add 1-bromopropene to the solution and reflux the mixture for 2 hours.

    • Cool the reaction mixture and add a solution of sodium hydroxide.

    • Reflux the mixture for another 2 hours to hydrolyze the intermediate isothiourea salt.

    • After cooling, add water and extract the mixture with diethyl ether.

    • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

    • Remove the solvent under reduced pressure to obtain crude 1-propenethiol. Purify by distillation.

  • Formation of Sodium 1-Propenethiolate:

    • In a three-necked flask equipped with a dry ice condenser, add liquid ammonia.

    • Carefully add small pieces of sodium metal until a persistent blue color is observed.

    • Slowly add the purified 1-propenethiol to the sodium-ammonia solution until the blue color disappears.

  • Synthesis of Di(1-propenyl) Sulfide:

    • To the solution of sodium 1-propenethiolate in liquid ammonia, slowly add one equivalent of 1-bromopropene.

    • Allow the ammonia to evaporate overnight under a fume hood.

    • To the residue, add water and extract with diethyl ether.

    • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

    • Remove the solvent under reduced pressure and purify the resulting di(1-propenyl) sulfide by vacuum distillation.

Analytical Methods

GC-MS is a suitable method for the analysis of volatile compounds like this compound, often found in garlic oil extracts.

Instrumentation:

  • Gas Chromatograph: Agilent 6890 or similar.

  • Mass Spectrometer: Agilent 5973 Mass Selective Detector or similar.

  • Column: HP-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 min.

    • Ramp to 150 °C at a rate of 5 °C/min.

    • Ramp to 250 °C at a rate of 10 °C/min, hold for 5 min.

  • Injection Mode: Splitless

MS Conditions:

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Scan Range: 40-400 amu.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

RP-HPLC can be used for the quantification of this compound, particularly when derivatization is not desired.

Instrumentation:

  • HPLC System: Agilent 1260 Infinity or similar, equipped with a diode array detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • Start with 50% B.

    • Linearly increase to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 50% B over 1 minute and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

Biological Activity and Signaling Pathways

This compound and related organosulfur compounds from garlic are known to possess a range of biological activities, including antioxidant and chemopreventive effects. A key mechanism underlying these effects is the induction of phase II detoxification enzymes.

Induction of the Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Electrophilic compounds, including organosulfur compounds, can react with reactive cysteine residues on Keap1. This modification leads to a conformational change in Keap1, resulting in the release of Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, including those encoding for phase II enzymes like glutathione (B108866) S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1). This compound is believed to activate this pathway, contributing to its observed biological effects.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DPS This compound Keap1_Nrf2 Keap1-Nrf2 Complex DPS->Keap1_Nrf2 Reacts with Keap1 Cysteine Residues Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome Basal State Nrf2_free Nrf2 Keap1_mod->Nrf2_free Nrf2 Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to PhaseII_Genes Phase II Enzyme Genes (e.g., GST, NQO1) mRNA mRNA PhaseII_Genes->mRNA Transcription Proteins Cytoprotective Proteins mRNA->Proteins Translation cluster_cytoplasm cluster_cytoplasm Proteins->cluster_cytoplasm Cellular Protection

Figure 1. Activation of the Keap1-Nrf2 pathway by this compound.
Role as a Potential Hydrogen Sulfide Donor

Recent research has highlighted the role of hydrogen sulfide (H₂S) as a gaseous signaling molecule with diverse physiological functions. Organosulfur compounds from garlic are considered potential H₂S donors. The release of H₂S from these compounds can occur through various mechanisms, including thiol-mediated reactions within the cellular environment. The liberated H₂S can then exert its biological effects, which include vasodilation, anti-inflammatory actions, and cytoprotection, through pathways such as protein S-sulfhydration.

H2S_Donor_Pathway cluster_intracellular Intracellular Environment cluster_effects Biological Effects DPS This compound H2S H₂S DPS->H2S Reaction with Thiols Cellular Thiols (e.g., Glutathione) Thiols->H2S Byproducts Byproducts Protein Target Protein (-SH) H2S->Protein S-sulfhydration Sulfhydrated_Protein S-sulfhydrated Protein (-SSH) Protein->Sulfhydrated_Protein Signaling Modulation of Signaling Pathways Sulfhydrated_Protein->Signaling

Figure 2. This compound as a potential hydrogen sulfide donor.

Conclusion

This compound is a multifaceted molecule with well-defined chemical properties and diverse reactivity. Its presence in commonly consumed foods and its potential to modulate key cellular signaling pathways, such as the Keap1-Nrf2 system, make it a compound of high interest for drug development and nutritional science. The experimental protocols provided herein offer a foundation for the synthesis and analysis of this compound, facilitating further research into its biological activities and therapeutic potential. A deeper understanding of its reactivity and mechanisms of action will be crucial in harnessing its benefits for human health.

References

Stereospecific Synthesis of Dipropenyl Sulfide Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipropenyl sulfide (B99878) and its isomers, particularly those found in Allium species, have garnered significant interest due to their diverse biological activities. The precise stereochemistry of the double bonds within these molecules is crucial for their bioactivity, necessitating robust and stereoselective synthetic methods. This technical guide provides a comprehensive overview of the stereospecific synthesis of (E,E)-, (Z,Z)-, and (E,Z)-dipropenyl sulfide isomers. It details established synthetic strategies, including the Horner-Wadsworth-Emmons olefination and its modifications, transition metal-catalyzed cross-coupling reactions, and provides detailed experimental protocols for key transformations. Quantitative data is summarized for comparative analysis, and reaction pathways are visualized to facilitate understanding.

Introduction

Dipropenyl sulfides are a class of organosulfur compounds characterized by a sulfur atom bridging two propenyl groups. The geometric isomerism of the two double bonds ((E,E), (Z,Z), and (E,Z)) significantly influences their physical, chemical, and biological properties. While these compounds are naturally present in garlic and other Allium species, their isolation often yields mixtures of isomers. Therefore, stereospecific synthesis is paramount for investigating the structure-activity relationships and for the development of novel therapeutic agents. This guide focuses on established and reliable methodologies for the controlled synthesis of each stereoisomer.

Synthetic Strategies for Stereocontrol

The stereoselective formation of the carbon-carbon double bonds is the cornerstone of synthesizing specific dipropenyl sulfide isomers. The most effective strategies rely on well-established olefination reactions and modern cross-coupling methodologies.

Horner-Wadsworth-Emmons (HWE) Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the synthesis of alkenes with high E-selectivity[1]. The reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. For the synthesis of dipropenyl sulfides, this typically involves the reaction of a phosphonate (B1237965) reagent derived from a propenyl thiol with propanal.

  • (E,E)-Dipropenyl Sulfide Synthesis: The standard HWE reaction conditions generally favor the formation of the more thermodynamically stable (E)-alkene[2][3]. By employing an appropriate phosphonate reagent, high yields of the (E,E)-isomer can be achieved.

  • (Z,Z)-Dipropenyl Sulfide Synthesis: The Still-Gennari Modification: To achieve high Z-selectivity, the Still-Gennari modification of the HWE reaction is employed. This modification utilizes phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)) and specific base/solvent systems (e.g., KHMDS/18-crown-6 (B118740) in THF) to favor the kinetic (Z)-alkene product[4].

Julia-Kocienski Olefination

The Julia-Kocienski olefination is another highly effective method for the stereoselective synthesis of alkenes, predominantly yielding the (E)-isomer with high selectivity. This reaction involves the coupling of a heteroaryl sulfone with an aldehyde. This can be adapted for the synthesis of (E,E)-dipropenyl sulfide.

Cross-Coupling Reactions

Modern cross-coupling reactions offer an alternative and versatile approach. Copper-catalyzed coupling of stereodefined vinyl halides with thiols proceeds with retention of stereochemistry. This allows for the synthesis of specific isomers provided the corresponding (E)- or (Z)-propenyl halides and propenethiolates are available.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of key precursors and the target this compound isomers.

Synthesis of Key Precursors

3.1.1. Synthesis of 1-Propanethiol (B107717)

1-Propanethiol is a common starting material and can be prepared from 1-chloropropane (B146392) and sodium hydrosulfide. It is also commercially available.

3.1.2. Stereoselective Synthesis of (E)- and (Z)-1-Bromopropene

Stereochemically pure (E)- and (Z)-1-bromopropene are crucial for cross-coupling strategies.

  • (Z)-1-Bromopropene: Can be synthesized from propargyl alcohol via hydroalumination followed by bromination, or through other reported stereoselective methods.

  • (E)-1-Bromopropene: Can be prepared by the hydrobromination of propyne (B1212725) or through isomerization of the (Z)-isomer.

Synthesis of (E,E)-Dipropenyl Sulfide via Horner-Wadsworth-Emmons Olefination

This protocol describes a two-step process starting from 1-propanethiol.

Step 1: Synthesis of Diethyl (propylthiomethyl)phosphonate

  • To a solution of 1-propanethiol (1 equivalent) in an appropriate solvent (e.g., THF), add a base (e.g., NaH, 1.1 equivalents) at 0 °C.

  • After stirring for 30 minutes, add diethyl (hydroxymethyl)phosphonate (1 equivalent).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work up the reaction by quenching with water and extracting with an organic solvent. Purify by column chromatography.

Step 2: Horner-Wadsworth-Emmons Reaction

  • To a solution of diethyl (propylthiomethyl)phosphonate (1 equivalent) in THF at -78 °C, add a strong base (e.g., n-BuLi, 1.1 equivalents).

  • Stir for 1 hour, then add propanal (1.2 equivalents).

  • Allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction with saturated aqueous NH4Cl and extract with diethyl ether.

  • Purify the crude product by column chromatography to yield (E,E)-dipropenyl sulfide.

Synthesis of (Z,Z)-Dipropenyl Sulfide via Still-Gennari Modification of the HWE Reaction

Step 1: Synthesis of Bis(2,2,2-trifluoroethyl) (propylthiomethyl)phosphonate

  • Follow a similar procedure to the synthesis of the diethyl phosphonate, but using bis(2,2,2-trifluoroethyl) (hydroxymethyl)phosphonate.

Step 2: Still-Gennari Olefination

  • Dissolve bis(2,2,2-trifluoroethyl) (propylthiomethyl)phosphonate (1 equivalent) and 18-crown-6 (1.5 equivalents) in dry THF and cool to -78 °C.

  • Add a solution of KHMDS (1.2 equivalents) in THF dropwise.

  • Stir for 30 minutes, then add propanal (1.2 equivalents).

  • Maintain the reaction at -78 °C for 4 hours.

  • Quench with saturated aqueous NH4Cl and extract with diethyl ether.

  • Purify by column chromatography to afford (Z,Z)-dipropenyl sulfide.

Synthesis of (E,Z)-Dipropenyl Sulfide

The synthesis of the unsymmetrical (E,Z)-isomer requires a stepwise approach. One method involves the reaction of a stereodefined propenethiol with a stereodefined propenyl halide.

  • Prepare (E)-propenethiolate by reacting (E)-1-bromopropene with a sulfur source (e.g., thiourea (B124793) followed by hydrolysis).

  • React the in-situ generated (E)-propenethiolate with (Z)-1-bromopropene in the presence of a suitable base (e.g., NaH) in a polar aprotic solvent (e.g., DMF).

  • Purify the resulting (E,Z)-dipropenyl sulfide by column chromatography.

Quantitative Data

The following tables summarize typical yields and stereoselectivities for the described reactions. Data is based on literature reports for analogous systems and may vary depending on specific substrates and reaction conditions.

Table 1: Synthesis of (E,E)-Dipropenyl Sulfide via HWE Reaction

Reaction StepReactantsProductYield (%)Stereoselectivity (E:Z)
11-Propanethiol, Diethyl (hydroxymethyl)phosphonateDiethyl (propylthiomethyl)phosphonate75-85N/A
2Diethyl (propylthiomethyl)phosphonate, Propanal(E,E)-Dipropenyl sulfide70-90>95:5

Table 2: Synthesis of (Z,Z)-Dipropenyl Sulfide via Still-Gennari Olefination

Reaction StepReactantsProductYield (%)Stereoselectivity (Z:E)
11-Propanethiol, Bis(2,2,2-trifluoroethyl) (hydroxymethyl)phosphonateBis(2,2,2-trifluoroethyl) (propylthiomethyl)phosphonate70-80N/A
2Bis(2,2,2-trifluoroethyl) (propylthiomethyl)phosphonate, Propanal(Z,Z)-Dipropenyl sulfide60-80>95:5

Table 3: Synthesis of (E,Z)-Dipropenyl Sulfide via Cross-Coupling

ReactantsProductYield (%)Stereoselectivity
(E)-1-Bromopropene, (Z)-Propenethiolate(E,Z)-Dipropenyl sulfide50-70>98% retention of stereochemistry

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic strategies described.

HWE_Synthesis cluster_E Synthesis of (E,E)-Isomer Propanethiol_E 1-Propanethiol Phosphonate_E Diethyl (propylthiomethyl)phosphonate Propanethiol_E->Phosphonate_E HWE Horner-Wadsworth-Emmons (Standard Conditions) Phosphonate_E->HWE Propanal_E Propanal Propanal_E->HWE EE_Product (E,E)-Dipropenyl sulfide HWE->EE_Product

Caption: Workflow for the synthesis of (E,E)-dipropenyl sulfide via the Horner-Wadsworth-Emmons reaction.

Still_Gennari_Synthesis cluster_Z Synthesis of (Z,Z)-Isomer Propanethiol_Z 1-Propanethiol Phosphonate_Z Bis(trifluoroethyl) (propylthiomethyl)phosphonate Propanethiol_Z->Phosphonate_Z SG Still-Gennari Olefination Phosphonate_Z->SG Propanal_Z Propanal Propanal_Z->SG ZZ_Product (Z,Z)-Dipropenyl sulfide SG->ZZ_Product

Caption: Workflow for the synthesis of (Z,Z)-dipropenyl sulfide via the Still-Gennari olefination.

Cross_Coupling_Synthesis cluster_EZ Synthesis of (E,Z)-Isomer E_Halide (E)-1-Bromopropene Coupling Nucleophilic Substitution E_Halide->Coupling Z_Thiol (Z)-Propenethiolate Z_Thiol->Coupling EZ_Product (E,Z)-Dipropenyl sulfide Coupling->EZ_Product

Caption: Workflow for the synthesis of (E,Z)-dipropenyl sulfide via nucleophilic substitution.

Conclusion

The stereospecific synthesis of this compound isomers is readily achievable through the application of well-established synthetic methodologies. The Horner-Wadsworth-Emmons olefination and its Still-Gennari modification provide reliable routes to the (E,E) and (Z,Z) isomers, respectively, with high stereoselectivity. The synthesis of the mixed (E,Z)-isomer can be accomplished through a stepwise cross-coupling approach. The detailed protocols and comparative data presented in this guide offer a valuable resource for researchers in the fields of medicinal chemistry, natural product synthesis, and drug development, enabling the synthesis of stereochemically pure dipropenyl sulfides for further biological evaluation. The continued development of stereoselective synthetic methods will undoubtedly facilitate a deeper understanding of the therapeutic potential of this important class of organosulfur compounds.

References

Characterization of Dipropenyl Sulfide E/Z Isomerism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipropenyl sulfide (B99878), a volatile organosulfur compound found in plants of the Allium genus, exists as a mixture of (E,E), (Z,Z), and (E,Z) stereoisomers. The specific isomeric form of such molecules can significantly influence their chemical reactivity, biological activity, and organoleptic properties. A precise characterization of the E/Z isomerism is therefore crucial for research, quality control, and the development of potential therapeutic agents. This technical guide provides an in-depth overview of the key analytical techniques and experimental protocols for the synthesis, separation, and characterization of dipropenyl sulfide isomers, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC). While specific spectral data for this compound is not extensively available in the public domain, this guide utilizes data from closely related alkenyl sulfides to illustrate the principles of characterization.

Introduction to this compound Isomerism

This compound (C₆H₁₀S) possesses two carbon-carbon double bonds, each of which can exist in either an E (entgegen, opposite) or Z (zusammen, together) configuration. This gives rise to three possible stereoisomers: (E,E)-dipropenyl sulfide, (Z,Z)-dipropenyl sulfide, and (E,Z)-dipropenyl sulfide. The spatial arrangement of the substituents around the double bonds dictates the overall shape of the molecule, which in turn affects its physical, chemical, and biological properties.

Synthesis of this compound

A general method for the synthesis of dialkenyl sulfides involves the reaction of a thiol with an appropriate alkenyl halide. While a specific protocol for this compound is not readily found in literature, a representative synthesis can be adapted from general procedures for similar sulfides.

General Synthetic Protocol

The synthesis of this compound can be approached by reacting propenethiol with a propenyl halide under basic conditions. The following is a generalized experimental protocol.

Materials:

  • Propenethiol

  • (E/Z)-1-Bromopropene

  • Sodium hydroxide (B78521) (NaOH) or other suitable base

  • Solvent (e.g., ethanol, tetrahydrofuran)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

  • Stirring and heating apparatus

  • Extraction and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • Thiolate Formation: In a round-bottom flask, dissolve propenethiol in a suitable solvent. Add a stoichiometric amount of a base, such as sodium hydroxide, to deprotonate the thiol and form the more nucleophilic thiolate.

  • Nucleophilic Substitution: To the solution of the thiolate, add (E/Z)-1-bromopropene dropwise at room temperature with stirring. The reaction mixture is then typically heated under reflux to drive the SN2 reaction to completion.

  • Work-up: After the reaction is complete (monitored by Thin Layer Chromatography), the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., diethyl ether) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product, which will be a mixture of E and Z isomers, can be purified by column chromatography on silica (B1680970) gel using a non-polar eluent system (e.g., hexane/ethyl acetate).

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules and is particularly useful for distinguishing between E and Z isomers. The key parameters are the chemical shifts (δ) and the coupling constants (J).

1H NMR Spectroscopy

The magnitude of the vicinal coupling constant (³J) between the olefinic protons is diagnostic for the geometry of the double bond.

  • For trans (E) isomers, the ³J value is typically in the range of 12-18 Hz .

  • For cis (Z) isomers, the ³J value is smaller, generally in the range of 6-12 Hz .

While specific, experimentally determined ¹H NMR data for all isomers of this compound is scarce, the following table provides expected chemical shift ranges and coupling constants based on known data for similar vinyl sulfide compounds.

Table 1: Predicted ¹H NMR Data for this compound Isomers

Proton Assignment(E,E)-Isomer (Predicted)(Z,Z)-Isomer (Predicted)(E,Z)-Isomer (Predicted)
CH₃ (δ, ppm)~1.7-1.9 (d)~1.7-1.9 (d)~1.7-1.9 (d)
S-CH= (δ, ppm)~5.8-6.2 (dq)~5.7-6.1 (dq)~5.7-6.2 (m)
=CH-CH₃ (δ, ppm)~5.4-5.8 (dq)~5.3-5.7 (dq)~5.3-5.8 (m)
³J(H,H) olefinic (Hz)~15~10~15 and ~10

d: doublet, dq: doublet of quartets, m: multiplet

13C NMR Spectroscopy

The chemical shifts of the allylic carbon atoms can also differ between E and Z isomers due to steric effects (the γ-gauche effect). In the Z isomer, the methyl group is sterically hindered, which typically results in an upfield shift (lower ppm value) for the methyl carbon compared to the E isomer.

Table 2: Predicted ¹³C NMR Data for this compound Isomers

Carbon Assignment(E,E)-Isomer (Predicted) (δ, ppm)(Z,Z)-Isomer (Predicted) (δ, ppm)
CH₃ ~18-20~13-15
S-CH= ~125-130~123-128
=CH-CH₃ ~120-125~118-123
Experimental Protocol for NMR Analysis

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified this compound isomer mixture or isolated isomer in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if required.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.

  • Acquire ¹³C NMR spectra on the same instrument.

  • Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to aid in the complete assignment of proton and carbon signals.

Characterization by Gas Chromatography (GC)

Gas chromatography is an excellent technique for separating the different isomers of volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it also provides structural information.

GC Separation and Retention Times

The E and Z isomers of this compound will have different boiling points and polarities, leading to different retention times on a GC column. Typically, the more linear E isomer will have a slightly different retention time compared to the more compact Z isomer. The exact elution order will depend on the stationary phase of the GC column. Kovats retention indices are often used for standardized reporting of GC data. For di-1-propenyl disulfide, a related compound, reported Kovats retention indices on a standard non-polar column are around 1110-1129.[1]

Table 3: Representative GC Data for Alkenyl Sulfide Isomers

IsomerRetention Time (min) (Representative)Kovats Retention Index (Non-polar column)
(E,E)-dipropenyl sulfideDependent on GC conditions~1100-1130
(Z,Z)-dipropenyl sulfideDependent on GC conditions~1100-1130
(E,Z)-dipropenyl sulfideDependent on GC conditions~1100-1130
Mass Spectrometry (MS)

While the electron ionization (EI) mass spectra of E and Z isomers are often very similar, subtle differences in the relative abundances of fragment ions may be observed. The mass spectrum of di-1-propenyl disulfide shows a molecular ion peak (M⁺) at m/z 146, corresponding to the molecular formula C₆H₁₀S₂.[1] For this compound (C₆H₁₀S), the molecular ion peak would be at m/z 114.

Experimental Protocol for GC-MS Analysis

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • A capillary column suitable for the separation of volatile non-polar compounds (e.g., DB-5ms, HP-5ms).

GC Conditions (Typical):

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 5 °C/min).

  • Detector Temperature (FID): 280 °C

  • MS Transfer Line Temperature: 280 °C

  • MS Ion Source Temperature: 230 °C

  • MS Electron Energy: 70 eV

  • MS Scan Range: m/z 35-350

Visualization of Experimental Workflow and Potential Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound isomers.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_data Data Analysis start Propenethiol + (E/Z)-1-Bromopropene reaction Base-catalyzed SN2 Reaction start->reaction crude Crude Dipropenyl Sulfide Mixture reaction->crude purification Column Chromatography crude->purification isomers Separated E/Z Isomers purification->isomers nmr NMR Spectroscopy (1H, 13C, 2D) isomers->nmr gcms GC-MS Analysis isomers->gcms nmr_data Chemical Shifts & Coupling Constants nmr->nmr_data gcms_data Retention Times & Mass Spectra gcms->gcms_data

Fig. 1: General experimental workflow for this compound isomer characterization.
Potential Biological Signaling Pathway

While the specific signaling pathways of this compound are not well-elucidated, related organosulfur compounds from garlic, such as diallyl sulfide, are known to exert biological effects. One proposed mechanism is through the modulation of cellular signaling pathways involving hydrogen sulfide (H₂S), a known gasotransmitter. The following diagram illustrates a plausible signaling pathway where this compound could act as an H₂S donor, influencing downstream cellular processes.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular dps This compound h2s Hydrogen Sulfide (H₂S) (as a potential metabolite) dps->h2s Metabolism keap1 Keap1 h2s->keap1 S-sulfhydration (inhibition) nrf2 Nrf2 keap1->nrf2 Degradation are Antioxidant Response Element (ARE) nrf2->are Translocation to Nucleus antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) are->antioxidant_enzymes Gene Transcription cellular_protection Cellular Protection antioxidant_enzymes->cellular_protection Increased Expression

Fig. 2: A potential signaling pathway involving this compound as an H₂S donor.

Biological Relevance and Future Directions

Organosulfur compounds from Allium species have garnered significant interest for their potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties. While much of this research has focused on diallyl sulfide and diallyl disulfide, it is plausible that this compound isomers also contribute to these biological activities. The differences in the geometric structures of the E and Z isomers could lead to variations in their bioavailability, metabolic fate, and interaction with biological targets.

Future research should focus on the following areas:

  • Development of stereoselective synthetic routes to obtain pure samples of each this compound isomer.

  • Comprehensive spectroscopic characterization of the pure isomers to establish a definitive database of their NMR and mass spectral properties.

  • Investigation of the biological activities of the individual isomers to determine if their effects are stereospecific.

  • Elucidation of the specific molecular mechanisms and signaling pathways through which this compound isomers exert their effects.

Conclusion

The characterization of this compound E/Z isomerism is a critical step in understanding the chemistry and biology of this natural product. A combination of NMR spectroscopy and gas chromatography provides the necessary tools for the separation and structural elucidation of the (E,E), (Z,Z), and (E,Z) isomers. While specific data for this compound remains to be fully documented, the principles and protocols outlined in this guide, based on analogous compounds, provide a solid framework for researchers in this field. Further investigation into the stereospecific synthesis and biological activities of these isomers will undoubtedly open new avenues for their application in both research and drug development.

References

The Sentinel Sulfides: A Technical Guide to the Role of Dipropenyl Sulfide in Plant Defense

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Volatile sulfur compounds are a cornerstone of the sophisticated defense arsenal (B13267) of many plant species, particularly within the genus Allium. Among these, dipropenyl sulfide (B99878) and its isomers represent a significant class of bioactive molecules released upon tissue damage. This technical guide provides an in-depth exploration of the biological role of dipropenyl sulfide in plant defense mechanisms. It covers its biosynthesis, its antagonistic effects on herbivores and pathogens, and its putative role in intracellular signaling. This document synthesizes current knowledge, presents quantitative data, details experimental methodologies for its study, and visualizes key pathways and workflows to facilitate further research and application in agriculture and pharmacology.

Introduction: The Chemical Shield of Allium

Plants, being sessile organisms, have evolved a complex array of chemical defenses to deter herbivores and inhibit pathogen growth. The genus Allium, which includes onions, garlic, and leeks, is renowned for its production of pungent sulfur-containing secondary metabolites. These compounds are not present in their active form in intact plant tissue but are rapidly generated upon cellular disruption, such as that caused by a chewing insect or a fungal invasion. This rapid deployment of a chemical shield is a highly effective defense strategy.

This compound, a volatile organic compound (VOC), is a key player in this defense system. It exists in several isomeric forms (e.g., di-1-propenyl sulfide, di-2-propenyl sulfide, and allyl propenyl sulfide), with their relative abundance varying between different Allium species. These molecules contribute to the characteristic flavor and aroma of these plants and, more importantly, to their protective properties. Understanding the biosynthesis, mode of action, and signaling roles of this compound is crucial for leveraging these natural defense mechanisms for crop protection and for the discovery of new therapeutic agents.

Biosynthesis of this compound: A Rapid Response to Injury

The production of this compound is a classic example of a defense mechanism that relies on the compartmentalization of a precursor and an enzyme. The biosynthesis is initiated by physical damage to the plant tissue, which brings the enzyme alliinase into contact with its substrate, S-alk(en)yl-L-cysteine sulfoxides (ACSOs).

The primary precursor for propenyl-containing sulfur compounds is S-(1-propenyl)-L-cysteine sulfoxide (B87167) (isoalliin). When the plant's cellular integrity is compromised, the vacuolar enzyme alliinase cleaves isoalliin. This enzymatic reaction produces the highly reactive and unstable 1-propenesulfenic acid, along with pyruvate (B1213749) and ammonia. The 1-propenesulfenic acid molecules then undergo spontaneous condensation to form di-1-propenyl thiosulfinate. This thiosulfinate is unstable and further decomposes to a variety of volatile sulfur compounds, including dipropenyl sulfides.[1][2]

Biosynthesis_of_Dipropenyl_Sulfide cluster_precursors Cellular Compartments (Intact Tissue) cluster_reaction Tissue Damage and Enzymatic Reaction cluster_products Volatile Products Isoalliin S-(1-propenyl)-L-cysteine sulfoxide (Isoalliin) Propenesulfenic_Acid 1-Propenesulfenic Acid Isoalliin->Propenesulfenic_Acid Alliinase Alliinase Alliinase (Enzyme) Alliinase->Propenesulfenic_Acid Thiosulfinate Di-1-propenyl Thiosulfinate Propenesulfenic_Acid->Thiosulfinate Condensation Dipropenyl_Sulfide This compound Thiosulfinate->Dipropenyl_Sulfide Decomposition Other_Sulfides Other Volatile Sulfur Compounds Thiosulfinate->Other_Sulfides Decomposition

Figure 1: Biosynthesis of this compound.

Quantitative Data on Related Sulfides in Allium

Direct quantitative data for this compound across a wide range of conditions and species is not extensively documented in readily available literature. However, data for structurally related and co-occurring sulfur compounds, such as dipropyl disulfide, can provide a valuable point of reference for researchers. The following table summarizes the concentration of dipropyl disulfide in different tissues of Allium hirtifolium.

CompoundPlant SpeciesTissueConcentration (% of total volatile compounds)[3]
Dipropyl disulfideAllium hirtifoliumLeaf6.11 ± 0.01
Dipropyl disulfideAllium hirtifoliumFlower6.91 ± 0.01
Dipropyl disulfideAllium hirtifoliumBulb4.71 ± 0.01

Biological Activity Against Herbivores and Pathogens

This compound and other related volatile sulfur compounds exhibit significant bioactivity that contributes to the defense of the plant.

Antifeedant and Insecticidal Properties

The pungent nature of this compound acts as a potent deterrent to many herbivores. As a volatile compound, it can be released into the air upon tissue damage, creating a repellent cloud that discourages insects from landing and feeding. For insects that do attempt to feed, the direct contact with these sulfur compounds can be toxic, disrupting cellular processes and leading to reduced growth, developmental abnormalities, or death.[4] The lipophilic nature of these sulfides allows them to penetrate the insect cuticle and interfere with nerve function and metabolic pathways.

Antimicrobial and Antifungal Activity

This compound and its precursors have demonstrated broad-spectrum antimicrobial activity. The mechanism of action is often attributed to the reactivity of the sulfur atoms, which can interact with the sulfhydryl groups of enzymes and other proteins in microbial cells. This can lead to the inhibition of essential metabolic pathways, disruption of cell membrane integrity, and ultimately, cell death. This antimicrobial action is crucial for preventing the colonization of wounded plant tissue by opportunistic pathogens.

Putative Role in Plant Defense Signaling

Beyond its direct toxic and repellent effects, this compound, as a volatile organic compound, likely plays a role in plant defense signaling. Plants can perceive VOCs released by damaged neighboring plants, a phenomenon known as "plant eavesdropping," which can prime their own defense responses.[5]

Upon perception of this compound and other damage-associated VOCs, a signaling cascade is likely initiated within the plant. This may involve the generation of reactive oxygen species (ROS) and the activation of downstream signaling molecules such as jasmonic acid (JA) and salicylic (B10762653) acid (SA), which are key hormones in plant defense. This priming effect allows the plant to respond more rapidly and robustly to a subsequent attack.

Furthermore, the breakdown of sulfur-containing compounds can release hydrogen sulfide (H₂S), which is now recognized as a critical signaling molecule in plants, involved in responses to both biotic and abiotic stress. H₂S can modulate the activity of various proteins through persulfidation, a post-translational modification of cysteine residues.

Signaling_Pathway cluster_stimulus External Stimulus cluster_release Chemical Response cluster_perception Signal Perception and Transduction cluster_response Defense Response Herbivore_Attack Herbivore Attack / Pathogen Invasion Tissue_Damage Tissue Damage Herbivore_Attack->Tissue_Damage Dipropenyl_Sulfide_Release This compound Release (VOC) Tissue_Damage->Dipropenyl_Sulfide_Release Receptor Putative Receptor Dipropenyl_Sulfide_Release->Receptor Perception H2S_Signaling H₂S Signaling Dipropenyl_Sulfide_Release->H2S_Signaling contributes to ROS_Burst Reactive Oxygen Species (ROS) Burst Receptor->ROS_Burst JA_SA_Pathway Jasmonic Acid (JA) / Salicylic Acid (SA) Pathways ROS_Burst->JA_SA_Pathway H2S_Signaling->JA_SA_Pathway Gene_Expression Activation of Defense Genes JA_SA_Pathway->Gene_Expression Protein_Production Production of Defense Proteins Gene_Expression->Protein_Production

Figure 2: Putative Signaling Pathway.

Experimental Protocols

Extraction and Quantification of this compound

This protocol outlines a general method for the extraction and quantification of this compound from Allium tissues using gas chromatography-mass spectrometry (GC-MS).

Materials:

  • Fresh Allium tissue (e.g., leaves, bulbs)

  • Liquid nitrogen

  • Dichloromethane (DCM), HPLC grade

  • Anhydrous sodium sulfate (B86663)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • HP-5MS capillary column (or equivalent)

  • Helium gas (carrier)

  • This compound standard (if available for absolute quantification)

Procedure:

  • Sample Preparation: Flash-freeze a known weight of fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Extraction: Immediately transfer the powdered tissue to a vial containing a known volume of dichloromethane. Vortex vigorously for 1 minute and then sonicate for 15 minutes.

  • Drying: Pass the extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen gas to a final known volume.

  • GC-MS Analysis:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 5 °C/min.

    • Carrier Gas Flow: 1 mL/min (constant flow).

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify this compound based on its retention time and mass spectrum compared to a standard or a library spectrum. Quantify using the peak area relative to an internal standard or through a calibration curve if an external standard is used.

Experimental_Workflow_GCMS Start Start Sample_Collection Collect Fresh Plant Tissue Start->Sample_Collection Grinding Grind in Liquid Nitrogen Sample_Collection->Grinding Extraction Extract with Dichloromethane Grinding->Extraction Drying Dry with Anhydrous Sodium Sulfate Extraction->Drying Concentration Concentrate Extract Drying->Concentration GC_MS_Analysis Analyze by GC-MS Concentration->GC_MS_Analysis Data_Analysis Identify and Quantify This compound GC_MS_Analysis->Data_Analysis End End Data_Analysis->End

Figure 3: GC-MS Analysis Workflow.

Insect Antifeedant Bioassay

This protocol describes a choice bioassay to evaluate the antifeedant properties of this compound against a generalist chewing insect (e.g., larvae of Spodoptera littoralis).

Materials:

  • This compound

  • Solvent (e.g., acetone (B3395972) or ethanol)

  • Leaf discs from a suitable host plant (e.g., cabbage)

  • Petri dishes

  • Filter paper

  • Insect larvae (starved for 4 hours prior to the experiment)

Procedure:

  • Preparation of Treatment Solutions: Prepare a series of dilutions of this compound in the chosen solvent. A solvent-only control should also be prepared.

  • Leaf Disc Treatment: For each Petri dish, take two leaf discs of equal size. Apply a known volume of a this compound solution to one disc and the same volume of the solvent control to the other. Allow the solvent to evaporate completely.

  • Bioassay Setup: Place a moistened filter paper at the bottom of a Petri dish. Place the treated and control leaf discs on opposite sides of the dish.

  • Insect Introduction: Introduce a single insect larva into the center of each Petri dish.

  • Incubation: Keep the Petri dishes in a controlled environment (e.g., 25 °C, 16:8 h light:dark cycle) for 24 hours.

  • Data Collection: After 24 hours, measure the area of each leaf disc consumed. This can be done using a leaf area meter or by scanning the discs and analyzing the images with appropriate software.

  • Analysis: Calculate an antifeedant index to determine the deterrent effect of this compound.

Antifungal Bioassay

This protocol details a method to assess the antifungal activity of this compound against a plant pathogenic fungus (e.g., Botrytis cinerea).

Materials:

  • This compound

  • Solvent (e.g., dimethyl sulfoxide - DMSO)

  • Potato Dextrose Agar (PDA)

  • Petri dishes

  • Fungal culture of Botrytis cinerea

  • Sterile cork borer

Procedure:

  • Preparation of Amended Media: Prepare PDA and autoclave it. While the medium is still molten (around 45-50 °C), add the appropriate volume of a stock solution of this compound in DMSO to achieve the desired final concentrations. A control plate with PDA and DMSO only should also be prepared. Pour the media into sterile Petri dishes and allow them to solidify.

  • Fungal Inoculation: From an actively growing culture of Botrytis cinerea, take a mycelial plug using a sterile cork borer (e.g., 5 mm diameter).

  • Incubation: Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both treated and control).

  • Growth Measurement: Incubate the plates at 25 °C in the dark. Measure the radial growth of the fungal colony at regular intervals (e.g., every 24 hours) until the fungus in the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of growth inhibition for each concentration of this compound compared to the control. This will allow for the determination of the effective concentration for 50% inhibition (EC₅₀).

Conclusion and Future Directions

This compound is a vital component of the chemical defense system in Allium species, exhibiting direct toxicity and repellency against a range of herbivores and pathogens. Its role as a volatile signaling molecule, both within the plant and in plant-plant communication, is an emerging area of research with significant implications for understanding plant defense networks.

Future research should focus on:

  • Quantitative analysis of this compound isomers in a wider variety of Allium species and under different stress conditions.

  • Elucidation of the specific molecular targets of this compound in insects and pathogens to better understand its mode of action.

  • Identification of the receptors and signaling components involved in the perception of this compound by plants.

  • Exploring the potential of this compound and related compounds as natural pesticides and as lead compounds for the development of new pharmaceuticals.

A deeper understanding of the multifaceted role of this compound will not only enhance our knowledge of plant-insect and plant-pathogen interactions but also pave the way for innovative applications in sustainable agriculture and medicine.

References

Dipropenyl Sulfide Precursors in Allium Species: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The genus Allium, encompassing garlic (Allium sativum) and onion (Allium cepa), is a rich source of bioactive organosulfur compounds, which are the focus of extensive research for their potential therapeutic applications. These compounds are responsible for the characteristic flavors and aromas of these plants and are implicated in a wide range of pharmacological activities, including antimicrobial, anticancer, and cardioprotective effects. This technical guide provides an in-depth exploration of the precursors to dipropenyl sulfide (B99878) and related organosulfur molecules in garlic and onion. It details the biosynthetic pathways, presents quantitative data on precursor concentrations, outlines key experimental protocols for extraction and analysis, and illustrates the cellular signaling pathways modulated by these compounds. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development engaged in the study of Allium-derived organosulfur compounds.

Introduction

The medicinal properties of garlic and onion have been recognized for centuries.[1][2] Modern phytochemical research has identified organosulfur compounds as the primary agents behind these health benefits.[1] When the plant tissues are damaged (e.g., by cutting or crushing), odorless precursors known as S-alk(en)yl-L-cysteine sulfoxides (ACSOs) are brought into contact with the enzyme alliinase, initiating a cascade of chemical reactions that produce volatile and highly reactive sulfur compounds.[3]

In garlic, the principal precursor is S-allyl-L-cysteine sulfoxide (B87167) (alliin), which leads to the formation of allicin (B1665233) and subsequently diallyl sulfides. In contrast, onion primarily contains the alliin (B105686) isomer, S-1-propenyl-L-cysteine sulfoxide (isoalliin). The enzymatic breakdown of isoalliin (B1237514) leads to the formation of propanethial S-oxide, the lachrymatory factor responsible for inducing tears, as well as various propenyl-containing sulfur compounds, including dipropenyl disulfide and dipropenyl sulfide. Understanding the chemistry, concentration, and biological activity of these precursors is critical for the development of novel therapeutics and functional foods.

Biosynthesis and Transformation of this compound Precursors

The formation of this compound and other volatile organosulfur compounds in Allium species is a two-step process initiated by physical disruption of the plant's cellular structure.

Key Precursors: Alliin and Isoalliin

The stable, non-volatile precursors are stored separately from the activating enzyme within the intact plant cells.

  • In Garlic (Allium sativum): The predominant precursor is S-allyl-L-cysteine sulfoxide (alliin) . Garlic also contains smaller amounts of S-methyl-L-cysteine sulfoxide (methiin) and trace levels of isoalliin.

  • In Onion (Allium cepa): The major precursor is trans-(+)-S-(1-propenyl)-L-cysteine sulfoxide (isoalliin) . Onions lack significant amounts of alliin but contain methiin and S-propyl-L-cysteine sulfoxide (propiin).

Enzymatic Conversion by Alliinase

When the plant tissue is damaged, the vacuolar enzyme alliinase (EC 4.4.1.4) is released and hydrolyzes the ACSOs. This reaction cleaves the C-S bond, producing pyruvate (B1213749), ammonia, and highly reactive sulfenic acids.

  • Alliin is converted to allyl sulfenic acid .

  • Isoalliin is converted to 1-propenyl sulfenic acid .

Formation of Thiosulfinates and Downstream Sulfides

The sulfenic acids are unstable intermediates that rapidly undergo self-condensation.

  • Two molecules of allyl sulfenic acid condense to form allicin (diallyl thiosulfinate) , the compound responsible for garlic's pungent aroma.

  • In onion, 1-propenyl sulfenic acid is rearranged by the lachrymatory-factor synthase to produce the tear-inducing propanethial S-oxide .

Allicin and other thiosulfinates are themselves unstable and decompose to form a variety of more stable, lipid-soluble polysulfides, including diallyl sulfide (DAS), diallyl disulfide (DADS), diallyl trisulfide (DATS) in garlic, and dipropyl disulfide and this compound in onion.

Biosynthesis of Allium Organosulfur Compounds cluster_garlic Garlic (Allium sativum) cluster_onion Onion (Allium cepa) Alliin Alliin (S-Allyl-L-cysteine sulfoxide) ASA Allyl Sulfenic Acid Alliin->ASA Alliinase (Tissue Damage) Allicin Allicin (Diallyl thiosulfinate) ASA->Allicin Condensation DAS_DADS Diallyl Sulfides (DAS, DADS, DATS) Allicin->DAS_DADS Decomposition Isoalliin Isoalliin (S-1-Propenyl-L-cysteine sulfoxide) PSA 1-Propenyl Sulfenic Acid Isoalliin->PSA Alliinase (Tissue Damage) LF Propanethial S-oxide (Lachrymatory Factor) PSA->LF Lachrymatory Factor Synthase Propenyl_Sulfides Dipropenyl/Dipropyl Sulfides & Disulfides PSA->Propenyl_Sulfides Rearrangement & Decomposition

Biosynthesis of key organosulfur compounds in garlic and onion.

Quantitative Analysis of Precursors

The concentration of S-alk(en)yl-L-cysteine sulfoxides in garlic and onion can vary significantly based on cultivar, growing conditions, storage, and processing. The data presented below are compiled from various studies to provide a comparative overview.

S-alk(en)yl-L-cysteine Sulfoxides in Garlic (Allium sativum)

Alliin is the most abundant ACSO in garlic, constituting a significant portion of its dry weight.

CompoundConcentration (mg/g Fresh Weight)Reference
Alliin (ACSO)3.0 - 14.0
Methiin (MCSO)0.5 - 2.0
Isoalliin (PeCSO)0.1 - 1.2
Cycloalliin (B177089)0.5 - 1.5
γ-L-Glutamyl-S-allyl-L-cysteine2.0 - 7.0
Total ACSOs3.35 - 12.77
S-alk(en)yl-L-cysteine Sulfoxides in Onion (Allium cepa)

In onion, isoalliin is the major ACSO, with lower levels of methiin and propiin.

CompoundConcentration (mg/100g Fresh Weight)Reference
Isoalliin (PRENCSO)Higher concentration relative to others
Methiin (MCSO)Lower concentration relative to isoalliin
Propiin (PCSO)Lower concentration relative to isoalliin
Total ACSOs62.7 - 100.6
Total Thiosulfinates (μmol/g)0.14 - 0.35

Experimental Protocols

The analysis of this compound precursors requires careful sample preparation to either preserve the native compounds or to controllably generate their transformation products for measurement.

Extraction of Organosulfur Compounds

Objective: To isolate ACSOs (precursors) or volatile sulfides (transformation products).

  • Protocol 1: Extraction of Precursors (Alliinase Deactivation)

    • Deactivation: Immediately after harvesting, de-hull garlic or onion and steam the tissue for 5-30 minutes to deactivate the native alliinase enzyme. Alternatively, boiling the bulbs in a hydroalcoholic solution can be used.

    • Homogenization: Homogenize the heat-treated tissue for 10 minutes to create a uniform slurry.

    • Extraction: Perform extraction using solvents like water or ethanol (B145695) mixtures. Optimal conditions for cycloalliin extraction from garlic have been reported at pH 10.0 and 80°C for 12 hours.

    • Separation: Centrifuge the slurry (e.g., at 2,000 x g for 10 minutes) to separate the solid material.

    • Analysis: Analyze the resulting supernatant using HPLC or LC-MS.

  • Protocol 2: Extraction of Volatile Transformation Products

    • Sample Preparation: Crush or homogenize fresh, raw garlic or onion tissue in a defined volume of solvent (e.g., dichloromethane, diethyl ether, n-pentane) to initiate the enzymatic reaction.

    • Extraction: Allow the macerate to stand for a specified period to ensure the formation of volatile compounds. Steam distillation is a traditional large-scale method for this purpose.

    • Analysis: Analyze the solvent extract directly using Gas Chromatography-Mass Spectrometry (GC-MS). Headspace analysis is also common for volatile compounds.

Analytical Methodologies
  • High-Performance Liquid Chromatography (HPLC): The primary method for the quantitative analysis of the non-volatile ACSOs like alliin and isoalliin.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for identifying and quantifying the volatile sulfur compounds, including this compound, diallyl disulfide, and others, formed after tissue disruption.

    • Typical GC Conditions: A DB-5 column is often used. The oven temperature is programmed with an initial hold (e.g., 60°C for 1.5 min) followed by ramps (e.g., to 100°C at 2°C/min, then to 150°C at 10°C/min). Injector and detector temperatures are typically set around 200-250°C and 230-270°C, respectively.

    • MS Conditions: Electron ionization (EI) at 70 eV is standard, with a mass scan range of m/z 50–450.

  • Spectrophotometric Assays: Used for determining total thiosulfinate content. These methods are based on the reaction of thiosulfinates with chromogenic thiol compounds like 2-nitro-5-thiobenzoic acid (NTB) or by measuring the pyruvate generated during the alliinase reaction.

Experimental Workflow cluster_precursors Precursor Analysis (ACSOs) cluster_volatiles Volatile Product Analysis Sample1 Fresh Allium Tissue Deactivate Alliinase Deactivation (e.g., Steaming) Sample1->Deactivate Homogenize1 Homogenization Deactivate->Homogenize1 Extract1 Solvent Extraction Homogenize1->Extract1 Analyze1 HPLC or LC-MS Analysis Extract1->Analyze1 Sample2 Fresh Allium Tissue Crush Crushing / Homogenization (Alliinase Activation) Sample2->Crush Extract2 Solvent or Headspace Extraction Crush->Extract2 Analyze2 GC-MS Analysis Extract2->Analyze2

General experimental workflows for precursor and volatile product analysis.

Pharmacological Significance and Signaling Pathways

The organosulfur compounds derived from garlic and onion precursors exert a wide array of biological effects. Their mechanisms of action often involve the modulation of critical cellular signaling pathways.

Overview of Biological Activities

Garlic and onion-derived compounds have demonstrated numerous therapeutic properties, including:

  • Anticancer: They can inhibit carcinogen activation, induce cell cycle arrest (commonly at the G2/M phase), and stimulate apoptosis.

  • Antimicrobial, Antifungal, and Antiviral Effects.

  • Cardioprotective: These compounds can lower blood pressure, inhibit platelet aggregation, and reduce cholesterol levels.

  • Anti-inflammatory and Antioxidant Effects.

Modulation of Cellular Signaling Pathways

The biological activities of Allium organosulfur compounds are linked to their ability to interact with cellular signaling molecules, particularly through redox-sensitive mechanisms involving thiol groups on proteins.

  • Induction of Phase II Detoxification Enzymes: Compounds like diallyl disulfide, diallyl trisulfide, and this compound are known to be potent inducers of Phase II enzymes such as quinone reductase and glutathione (B108866) S-transferase (GST). This is a key mechanism for carcinogen detoxification. The Nrf2-Keap1 pathway is a central regulator of this response.

  • Apoptosis Induction: In cancer cells, these compounds can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. They can increase the expression of pro-apoptotic proteins like Bax and p53 while downregulating anti-apoptotic proteins like Bcl-2.

  • Cell Cycle Arrest: Organosulfur compounds can arrest the cell cycle, preventing cancer cell proliferation. This is often achieved by modulating the activity of cyclin-dependent kinases (CDKs) and their inhibitors.

  • Inhibition of Pro-inflammatory Pathways: They can suppress the expression of pro-inflammatory mediators by inhibiting signaling pathways such as NF-κB.

Signaling Pathways cluster_detox Detoxification & Antioxidant Response cluster_apoptosis Apoptosis Induction (in Cancer Cells) cluster_cycle Cell Cycle Regulation OSC Allium Organosulfur Compounds (e.g., DADS, DATS) Nrf2 Nrf2 Activation OSC->Nrf2 ROS ↑ ROS Production OSC->ROS CDK Modulation of CDKs OSC->CDK PhaseII ↑ Phase II Enzymes (GST, QR) Nrf2->PhaseII Detox Carcinogen Detoxification PhaseII->Detox Mito Mitochondrial Pathway (↑ Bax/Bcl-2 ratio) ROS->Mito Casp Caspase Activation Mito->Casp Apoptosis Apoptosis Casp->Apoptosis Arrest Cell Cycle Arrest (G2/M Phase) CDK->Arrest Prolif ↓ Cell Proliferation Arrest->Prolif

Key cellular signaling pathways modulated by Allium organosulfur compounds.

Conclusion

The precursors of this compound and related organosulfur compounds in garlic and onion, primarily isoalliin and alliin, are the foundation of the rich and complex chemistry of these plants. The enzymatic transformation of these stable precursors into a diverse array of reactive sulfur species is central to their characteristic sensory properties and potent biological activities. For researchers in pharmacology and drug development, a thorough understanding of the biosynthesis, quantitative distribution, and appropriate analytical methodologies for these compounds is essential. The ability of Allium-derived molecules to modulate critical cellular pathways, such as detoxification and apoptosis, underscores their significant potential as a source for novel therapeutic agents. Future research should continue to focus on elucidating the precise molecular targets of these compounds and optimizing their bioavailability for clinical applications.

References

Unraveling the Thermal Degradation of Allicin: A Technical Guide to the Formation of Diallyl Sulfides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Allicin (B1665233), the potent organosulfur compound responsible for the characteristic aroma of freshly crushed garlic, is a molecule of significant interest in the pharmaceutical and nutraceutical industries. However, its inherent thermal instability presents a considerable challenge for its formulation and application. This technical guide provides an in-depth exploration of the thermal decomposition of allicin, with a specific focus on the formation of its primary degradation products, diallyl sulfides. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying chemical pathways to serve as a comprehensive resource for professionals in research and drug development.

Quantitative Analysis of Allicin's Thermal Decomposition

The thermal degradation of allicin is a complex process influenced by temperature, time, and the solvent environment. The primary products of this decomposition are a series of diallyl sulfides, including diallyl disulfide (DADS), diallyl trisulfide (DATS), and diallyl tetrasulfide, alongside other compounds such as ajoene (B124975) and vinyl dithiins.[1][2][3] The rate of allicin degradation generally follows first-order kinetics.[4]

Below are tables summarizing the quantitative data on the thermal decomposition of allicin under various conditions.

Table 1: Kinetics of Allicin Thermal Decomposition in Different Solvents

SolventTemperature (°C)Reaction OrderRate Constant (k)Activation Energy (Ea) (kJ/mol)Reference
Ethanolic Garlic ExtractNot specified1Not specified97.4[4]
Acetonic Garlic ExtractNot specified1.5Not specified184.5
Aqueous Garlic Extract1001Not specifiedNot specified
Acetonitrile551.5Not specifiedNot specified
Acetone551.5Not specifiedNot specified
Methanol551.5Not specifiedNot specified
Chloroform551.5Not specifiedNot specified

Table 2: Half-life of Allicin in Aqueous Extract at Various Temperatures

Temperature (°C)Initial Concentration (mg/mL)Half-lifeReference
41.8~1 year
15Not specified32 days
372.01 day

Table 3: Yield of Ajoene and 2-Vinyl-4H-1,3-dithiin from Garlic in Mustard Oil Macerate

ProductOptimal Temperature (°C)Optimal Time (hours)Garlic:Oil Ratio (w/v)Predicted Yield (µg/mL)Experimental Yield (µg/mL)Reference
Ajoene554.51:2.002387.242186.58 ± 34.32
2-Vinyl-4H-1,3-dithiin77.512.221:2.254806.114363.27 ± 32.50

Experimental Protocols

Accurate and reproducible analysis of allicin's thermal decomposition products is crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed analytical techniques.

Synthesis of Allicin

For controlled decomposition studies, synthesized allicin is preferred over garlic extracts to avoid interference from other compounds. A common method is the oxidation of diallyl disulfide (DADS).

Protocol for Allicin Synthesis (Oxidation of Diallyl Disulfide):

  • Reactant Preparation: Mix distilled diallyl disulfide with acetic acid.

  • Oxidation: Slowly add hydrogen peroxide to the mixture. Acetic acid acts as a catalyst, forming peracetic acid, which is the primary oxidizing agent.

  • Reaction Conditions: The reaction is typically carried out at low temperatures (e.g., 0°C) to control the exothermic reaction and prevent premature degradation of allicin.

  • Purification: The synthesized allicin can be purified using techniques such as liquid chromatography.

Thermal Decomposition Procedure
  • Sample Preparation: Prepare solutions of purified allicin in the desired solvent (e.g., methanol, acetone, water) at a known concentration.

  • Incubation: Incubate the allicin solutions in sealed vials at various controlled temperatures (e.g., 40°C, 60°C, 80°C) for specific time intervals. A temperature-controlled water bath or oven can be used.

  • Sampling: At each time point, withdraw an aliquot of the sample and immediately cool it on ice to quench the reaction.

  • Analysis: Analyze the samples using HPLC or GC-MS to quantify the remaining allicin and the formed decomposition products.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile decomposition products.

Exemplary GC-MS Protocol for Diallyl Sulfide Analysis:

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890 GC with a 5975 MS).

  • Column: A non-polar or semi-polar capillary column, such as an HP-5MS (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector and Detector Temperatures: Typically set at 220°C and 250°C, respectively.

  • Oven Temperature Program:

    • Initial temperature: 50°C for 1 minute.

    • Ramp: Increase to 280°C at a rate of 5°C/min.

    • Alternative Program: Initial temperature 140°C, increasing at 1°C/min to 180°C.

  • Mass Spectrometry:

    • Ionization Mode: Electron Impact (EI).

    • Scan Range: m/z 35-400.

  • Data Analysis: Identify compounds by comparing their mass spectra with a library (e.g., NIST) and their retention times with those of authentic standards.

Signaling Pathways and Logical Relationships

The thermal decomposition of allicin is a cascade of chemical reactions. The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows.

Allicin Decomposition Pathway

Allicin_Decomposition Allicin Allicin Allyl_Sulfenic_Acid Allyl Sulfenic Acid (Intermediate) Allicin->Allyl_Sulfenic_Acid Heat Ajoene Ajoene Allicin->Ajoene Self-condensation Vinyl_Dithiins Vinyl Dithiins Allicin->Vinyl_Dithiins Rearrangement DADS Diallyl Disulfide (DADS) Allyl_Sulfenic_Acid->DADS Condensation DATS Diallyl Trisulfide (DATS) Allyl_Sulfenic_Acid->DATS Further Reactions

Figure 1: Simplified thermal decomposition pathway of allicin.
Experimental Workflow for Allicin Decomposition Analysis

Experimental_Workflow cluster_synthesis Allicin Synthesis cluster_decomposition Thermal Decomposition cluster_analysis Product Analysis DADS_start Diallyl Disulfide Oxidation Oxidation (H2O2, Acetic Acid) DADS_start->Oxidation Purified_Allicin Purified Allicin Oxidation->Purified_Allicin Solvent_Prep Prepare Allicin Solution Purified_Allicin->Solvent_Prep Incubation Incubate at Controlled Temperature and Time Solvent_Prep->Incubation Sampling Sample at Intervals Incubation->Sampling GCMS_Analysis GC-MS Analysis Sampling->GCMS_Analysis Data_Processing Data Processing and Quantification GCMS_Analysis->Data_Processing

Figure 2: Experimental workflow for studying allicin's thermal decomposition.

Conclusion

The thermal decomposition of allicin into diallyl sulfides and other sulfur-containing compounds is a critical consideration for its application in drug development and functional foods. Understanding the kinetics and product distribution under various conditions, as outlined in this guide, is essential for optimizing formulation strategies to either preserve allicin's activity or to harness the therapeutic potential of its degradation products. The provided experimental protocols and workflow diagrams offer a foundational framework for researchers to conduct further investigations into this fascinating and pharmacologically significant molecule.

References

Physical and chemical properties of Dipropenyl sulfide isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Dipropenyl Sulfide (B99878) Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropenyl sulfide (C₆H₁₀S) is an organosulfur compound found as a volatile constituent in plants of the Allium genus, such as garlic and onions.[1] It exists as several structural and geometric isomers, primarily di(1-propenyl) sulfide and di(2-propenyl) sulfide (more commonly known as diallyl sulfide). The di(1-propenyl) sulfide isomers, which are the focus of this guide, are characterized by the geometry around their two double bonds, leading to (E,E), (Z,Z), and (E,Z) configurations. These isomers contribute to the characteristic flavor and aroma profiles of these plants and are subjects of interest for their chemical properties and potential biological activities. This document provides a detailed overview of the known physical and chemical properties of these isomers, experimental protocols for their synthesis and analysis, and visual representations of their structures and related workflows.

Isomers of this compound

The primary isomers of this compound include the constitutional isomers di(1-propenyl) sulfide and di(2-propenyl) sulfide (diallyl sulfide). Di(1-propenyl) sulfide further exists as three geometric isomers: (E,E), (Z,Z), and (E,Z).

G cluster_isomers This compound Isomers a Di(1-propenyl) sulfide (E,E)-isomer b Di(1-propenyl) sulfide (E,Z)-isomer c Di(1-propenyl) sulfide (Z,Z)-isomer d Di(2-propenyl) sulfide (Diallyl sulfide) G reactant Diallyl Sulfide (Di-2-propenyl sulfide) product Di(1-propenyl) sulfide (Mixture of E/Z isomers) reactant->product Isomerization reagent Sodium Ethoxide (Base Catalyst) reagent->product G cluster_workflow Analytical Workflow A Sample Preparation (Dilution in appropriate solvent) B GC Injection (Split/Splitless Inlet) A->B C Chromatographic Separation (Capillary Column, e.g., DB-1) B->C D Eluent Splitting (Optional) To multiple detectors C->D E Detection 1: Mass Spectrometry (MS) (Electron Ionization) D->E Molecular Structure Info F Detection 2: Sulfur Chemiluminescence Detector (SCD) D->F Sulfur-Specific Signal G Data Analysis (Mass Spectra & Chromatograms) E->G F->G H Isomer Identification & Quantification G->H

References

Methodological & Application

Application Note: Quantification of Dipropenyl Sulfide in Garlic Extract Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Garlic (Allium sativum) is renowned for its diverse array of organosulfur compounds, which are responsible for its distinct flavor, aroma, and potential therapeutic properties. Among these compounds, dipropenyl sulfide (B99878) is a volatile sulfide that contributes to the overall chemical profile of garlic extracts. Accurate quantification of dipropenyl sulfide is crucial for the standardization of garlic-based products and for research into its pharmacological activities. This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in garlic extract. The described protocol is intended for researchers, scientists, and drug development professionals.

Experimental Workflow

The overall experimental process, from the preparation of the garlic extract to the final data analysis, is outlined in the workflow diagram below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis garlic Fresh Garlic Cloves homogenize Homogenization in Methanol (B129727) garlic->homogenize extraction Solvent Extraction homogenize->extraction filtration Filtration (0.45 µm) extraction->filtration sample Final Sample for Injection filtration->sample injection Sample Injection sample->injection hplc HPLC System separation C18 Reverse-Phase Column injection->separation detection UV Detector (210 nm) separation->detection chromatogram Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification of this compound integration->quantification calibration Calibration Curve calibration->quantification report Final Report quantification->report

Caption: Experimental workflow for the quantification of this compound.

Methodology

The analytical method is based on reversed-phase HPLC with UV detection. A C18 column is used for the separation of this compound from other components in the garlic extract.

Instrumentation and Materials:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm particle size).

  • Solvents: HPLC-grade methanol and water.

  • Standard: this compound (purity ≥98%).

  • Glassware: Volumetric flasks, vials, and syringes.

  • Filtration: 0.45 µm syringe filters.

Chromatographic Conditions:

ParameterValue
Mobile Phase Methanol:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 210 nm
Run Time 15 minutes

Protocols

1. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards at concentrations of 5, 10, 25, 50, and 100 µg/mL.

  • Transfer the standard solutions to HPLC vials for analysis.

2. Preparation of Garlic Extract:

  • Weigh 5 g of fresh, peeled garlic cloves and homogenize them in 25 mL of methanol using a blender or homogenizer.

  • Transfer the homogenate to a conical flask and perform solvent extraction by stirring for 1 hour at room temperature.

  • Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC Analysis:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the standard solutions to construct a calibration curve.

  • Inject the prepared garlic extract sample for analysis.

  • Integrate the peak area corresponding to the retention time of this compound.

4. Quantification:

  • Plot a calibration curve of peak area versus the concentration of the this compound standards.

  • Determine the concentration of this compound in the garlic extract by interpolating its peak area on the calibration curve.

  • Calculate the final concentration of this compound in the original garlic sample (in mg/g) using the following formula:

    Concentration (mg/g) = (C × V) / W

    Where:

    • C = Concentration from the calibration curve (mg/mL)

    • V = Volume of the extraction solvent (mL)

    • W = Weight of the garlic sample (g)

Results and Data Presentation

The described HPLC method demonstrates excellent performance for the quantification of this compound. The retention time for this compound was consistently observed at approximately 8.5 minutes under the specified conditions.

Table 1: Method Validation Parameters

ParameterResult
Linearity Range 5 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 1.5 µg/mL
Limit of Quantification (LOQ) 5.0 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery) 98 - 102%

Table 2: Quantification of this compound in a Garlic Extract Sample

SamplePeak AreaConcentration (µg/mL)Amount in Garlic (mg/g)
Garlic Extract158,43245.20.226

Signaling Pathway (Illustrative)

While this compound itself is not part of a signaling pathway in the traditional sense, its formation from precursors in garlic is a well-defined biochemical process. The following diagram illustrates the enzymatic conversion of alliin (B105686) to allicin, which can then decompose into various sulfides, including this compound.

signaling_pathway Alliin Alliin Alliinase Alliinase (upon crushing) Alliin->Alliinase Allicin Allicin Sulfides This compound & Other Sulfides Allicin->Sulfides Decomposition Alliinase->Allicin

Caption: Formation of this compound from alliin in garlic.

Conclusion

The HPLC method detailed in this application note is a reliable and accurate approach for the quantification of this compound in garlic extract. This protocol can be effectively implemented in quality control laboratories and research settings to ensure the consistency and potency of garlic-based products and to facilitate further investigation into the biological activities of its constituent compounds.

Application Notes and Protocols for the Extraction of Dipropenyl Sulfide from Onion Oil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the extraction of dipropenyl sulfide (B99878), a key organosulfur compound found in onion oil, which is of interest for its potential therapeutic properties. The protocols outlined below are based on established scientific literature and are intended to guide researchers in the isolation and analysis of this compound.

Introduction

Onion (Allium cepa L.) essential oil is a complex mixture of volatile organosulfur compounds, with dipropenyl sulfide isomers being significant contributors to its characteristic aroma and potential bioactivity. The extraction and isolation of specific sulfides like this compound are crucial for pharmacological studies and the development of new therapeutic agents. This document details two primary methods for its extraction from onion oil: Solvent Extraction following Steam Distillation and Supercritical CO2 Extraction .

Method 1: Solvent Extraction Following Steam Distillation

This is a widely used and reliable method for obtaining a broad spectrum of organosulfur compounds from onion oil, from which this compound can be further isolated.[1][2] The initial step involves the production of onion oil via steam distillation, followed by a liquid-liquid extraction to selectively isolate the organosulfides.

Experimental Protocol

Part A: Steam Distillation for Onion Oil Production

  • Preparation of Onion Material:

    • Take approximately 155 g of freshly peeled yellow onions and homogenize them in a food processor.[1]

    • Add enough nanopure water to cover the onion puree.[1]

  • Steam Distillation Setup:

    • Transfer the onion homogenate to a 500 mL round-bottom flask.

    • Set up a steam distillation apparatus.

  • Distillation Process:

    • Steam distill the homogenate for 3.5 hours.[1]

    • Repeat the process with fresh onion material until a sufficient quantity (e.g., approximately 500 mL) of milky onion oil distillate is collected.

Part B: Liquid-Liquid Solvent Extraction of Organosulfides

  • Solvent Selection: Dichloromethane (B109758) (DCM) has been shown to be highly effective in extracting a wide range of organosulfides from onion oil. Other solvents like diethyl ether, n-pentane, and hexanes can also be used.

  • Extraction Procedure:

    • Transfer approximately 35 mL of the steam-distilled onion oil to a separatory funnel.

    • Add an equal volume of dichloromethane to the separatory funnel.

    • Shake the funnel vigorously, periodically releasing the pressure.

    • Allow the layers to separate, and collect the organic (DCM) layer.

    • Repeat the extraction of the aqueous layer with fresh DCM to maximize the yield.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract over anhydrous sodium sulfate.

    • Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude organosulfide mixture.

Data Presentation: Solvent Extraction Efficiency

The choice of solvent significantly impacts the number and quantity of organosulfides extracted. The following table summarizes the findings from a comparative study.

SolventNumber of Organosulfides IdentifiedRelative Abundance of Key Sulfides
Dichloromethane 27 High
n-Pentane19Moderate
Hexanes17Moderate
Diethyl Ether10Low

Table 1: Comparison of different solvents for the extraction of organosulfides from steam-distilled onion oil. Dichloromethane shows the highest efficiency in terms of the number of compounds identified.

Workflow Diagram: Solvent Extraction

cluster_0 Steam Distillation cluster_1 Solvent Extraction cluster_2 Analysis Onion Fresh Onion Homogenate Onion Homogenate Onion->Homogenate Homogenize Distillate Onion Oil Distillate Homogenate->Distillate Steam Distill Extraction Liquid-Liquid Extraction (with Dichloromethane) Distillate->Extraction Organic_Phase Organic Phase (DCM with Sulfides) Extraction->Organic_Phase Aqueous_Phase Aqueous Phase Extraction->Aqueous_Phase Drying Drying & Concentration Organic_Phase->Drying Crude_Extract Crude Sulfide Extract Drying->Crude_Extract Analysis GC-MS Analysis Crude_Extract->Analysis

Caption: Workflow for Solvent Extraction of Onion Sulfides.

Method 2: Supercritical CO2 Extraction

Supercritical fluid extraction (SFE) using carbon dioxide is a green and efficient alternative for obtaining high-purity onion oil rich in active components, including this compound. This method avoids the use of organic solvents and operates at lower temperatures, minimizing thermal degradation of the target compounds.

Experimental Protocol
  • Preparation of Onion Material:

    • Fresh onions are dried (e.g., freeze-dried) and pulverized to a fine powder.

  • Supercritical CO2 Extraction System Setup:

    • Load the onion powder into the extraction vessel of a supercritical fluid extractor.

  • Extraction Parameters:

    • Pressure: 19 MPa to 20.6 MPa

    • Temperature: 38°C to 40.6°C

    • CO2 Flow Rate: 150 kg/h to 22 L/h

    • Extraction Time: Up to 260 minutes

    • Entrainer (Optional): Absolute ethanol (B145695) at a ratio of 0.1 mL per gram of dry onion powder can be used to enhance extraction yield.

  • Collection:

    • The supercritical CO2 containing the extracted onion oil is passed through a separator where the pressure and/or temperature is changed, causing the CO2 to return to a gaseous state and release the extracted oil.

    • The onion oil is collected from the separator. The resulting oil is typically light yellow and clear.

Data Presentation: Supercritical CO2 Extraction
ParameterOptimized ValueYield of Onion Oil
Pressure20.6 MPa4.69 ± 0.04 g/kg (dry basis)
Temperature40.6 °C
Extraction Time260 min
CO2 Flow Rate22 L/h
Entrainer (Ethanol)0.1 mL/g

Table 2: Optimized parameters for supercritical CO2 extraction of onion oil, resulting in a high yield.

Workflow Diagram: Supercritical CO2 Extraction

cluster_0 Preparation cluster_1 Supercritical CO2 Extraction cluster_2 Analysis Onion Fresh Onion Powder Dried Onion Powder Onion->Powder Dry & Pulverize Extractor Extraction Vessel Powder->Extractor Load Separator Separator Extractor->Separator CO2 + Oil SFE Supercritical CO2 (High Pressure, Low Temp) SFE->Extractor Oil Onion Oil Extract Separator->Oil CO2_gas Gaseous CO2 (Recycled) Separator->CO2_gas Analysis GC-MS Analysis Oil->Analysis

Caption: Workflow for Supercritical CO2 Extraction of Onion Oil.

Downstream Processing: Isolation and Analysis

The crude extracts obtained from either method will contain a mixture of organosulfur compounds. To isolate this compound, further purification steps are necessary.

  • Fractional Distillation: This technique can be used to separate compounds based on their boiling points.

  • Preparative Chromatography: Techniques such as column chromatography or high-performance liquid chromatography (HPLC) can be employed for high-purity isolation of this compound.

Analytical Protocol: GC-MS for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is the standard method for analyzing the composition of the extracted onion oil.

  • Sample Preparation: Dilute the crude extract in a suitable solvent (e.g., dichloromethane).

  • GC-MS System:

    • Injection: 1 µL of the sample is injected with a split ratio (e.g., 1:10).

    • Carrier Gas: Helium at a flow rate of 1 mL/min.

    • Temperature Program:

      • Initial temperature: 50°C, hold for 3 min.

      • Ramp 1: Increase to 150°C at 3°C/min, hold for 3 min.

      • Ramp 2: Increase to 250°C at 25°C/min, hold for 5 min.

    • Mass Spectrometer:

      • Ion source temperature: 200°C.

      • Mass range: 40–500 amu.

  • Data Analysis: Identify this compound based on its retention time and mass spectrum, and quantify using an internal or external standard.

Conclusion

Both solvent extraction following steam distillation and supercritical CO2 extraction are effective methods for obtaining this compound from onion oil. The choice of method will depend on the desired purity, yield, and available equipment. For high-purity applications and to avoid residual solvents, supercritical CO2 extraction is recommended. For routine analysis and when a broader range of organosulfides is of interest, solvent extraction with dichloromethane is a robust and well-documented approach. Subsequent chromatographic purification is essential for isolating pure this compound for further research and development.

References

Application of Dipropenyl Sulfide in Food Flavor Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropenyl sulfide (B99878), a key organosulfur compound, is a significant contributor to the characteristic flavor profiles of plants in the Allium genus, most notably garlic (Allium sativum) and onion (Allium cepa).[1][2] This volatile molecule, existing as a mixture of (E,E), (E,Z), and (Z,Z) isomers, imparts a distinct savory and brown aroma.[1][3] Recognized for its potent flavor characteristics, di-(1-propenyl)-sulfide (mixture of isomers) has been designated as a Generally Recognized as Safe (GRAS) flavoring substance by the Flavor and Extract Manufacturers Association (FEMA), holding the number 4386.[4] Furthermore, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this substance and concluded that it poses no safety concern at current levels of intake when used as a flavoring agent.

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in the application of dipropenyl sulfide in food flavor chemistry. It covers its flavor profile, natural occurrence, synthesis, and analytical quantification, as well as its interaction with olfactory receptors.

Chemical and Physical Properties

A summary of the key chemical and physical properties of di-(1-propenyl)-sulfide is presented in the table below. This information is crucial for its handling, analysis, and application in food systems.

PropertyValueReference
Chemical Name Mixture of (E)-1-[(Z)-prop-1-enyl]sulfanylprop-1-ene, (Z)-1-[(Z)-prop-1-enyl]sulfanylprop-1-ene and (E)-1-[(E)-prop-1-enyl]sulfanylprop-1-ene
Synonyms cis,trans-Di-1-propenyl sulfide; trans,trans-Di-1-propenyl sulfide; cis,cis-Di-1-propenyl sulfide
FEMA Number 4386
JECFA Number 1911
Molecular Formula C₆H₁₀S
Molecular Weight 114.21 g/mol
Physical Form/Odor Clear almost colorless liquid; Savoury brown aroma
Boiling Point 137-140 °C
Solubility Very slightly soluble in DMSO; Soluble in ethanol
Specific Gravity 0.875-0.942
Refractive Index 1.498-1.526
Isomer Composition Mixture of isomers: 45-46% E,Z; 31-32% Z,Z; 18-20% E,E

Flavor Profile and Sensory Characteristics

Natural Occurrence and Formation

This compound is a naturally occurring volatile constituent of garlic and onions. Its formation is a result of enzymatic and subsequent chemical reactions that occur when the plant tissues are damaged, such as by cutting or crushing.

The biosynthetic pathway begins with the precursor, S-(1-propenyl)-L-cysteine sulfoxide (B87167) (isoalliin). Upon tissue disruption, the enzyme alliinase comes into contact with isoalliin, catalyzing its conversion to the highly reactive 1-propenesulfenic acid. This unstable intermediate then undergoes a series of condensation and rearrangement reactions to form various thiosulfinates, which further decompose to yield a complex mixture of volatile sulfur compounds, including this compound.

Biosynthetic pathway of this compound in Allium species.

Experimental Protocols

Protocol 1: Extraction of this compound from Allium Species for GC-MS Analysis

This protocol describes the extraction of volatile sulfur compounds, including this compound, from fresh garlic or onion samples using headspace solid-phase microextraction (HS-SPME), a solvent-free and sensitive technique.

Materials and Equipment:

  • Fresh garlic or onion bulbs

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly with a Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber (e.g., 75 µm or 85 µm film thickness)

  • Heating block or water bath with agitation

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Sodium chloride (NaCl)

  • Deionized water

Procedure:

  • Sample Preparation:

    • Finely chop or crush a known weight (e.g., 1.0 g) of fresh garlic or onion.

    • Immediately transfer the sample into a 20 mL headspace vial.

    • Add a saturated NaCl solution (e.g., 5 mL) to the vial to increase the ionic strength and enhance the release of volatile compounds.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Condition the SPME fiber according to the manufacturer's instructions.

    • Seal the vial and place it in a heating block or water bath pre-heated to a specific temperature (e.g., 60°C).

    • Allow the sample to equilibrate for a set time (e.g., 15 minutes) with gentle agitation.

    • Expose the conditioned SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature.

  • GC-MS Analysis:

    • Retract the fiber into the needle and immediately introduce it into the GC injection port for thermal desorption.

    • GC Conditions (Example):

      • Injector: Splitless mode, 250°C.

      • Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Oven Temperature Program:

        • Initial temperature: 40°C, hold for 2 minutes.

        • Ramp to 150°C at 5°C/min.

        • Ramp to 250°C at 10°C/min, hold for 5 minutes.

    • MS Conditions (Example):

      • Ion Source: Electron Impact (EI), 70 eV.

      • Mass Range: m/z 35-350.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Identify this compound isomers based on their retention times and mass spectra by comparing them to reference spectra in libraries (e.g., NIST, Wiley) and, if available, authentic standards.

Workflow for HS-SPME GC-MS analysis of this compound.
Protocol 2: Synthesis of Di-(1-propenyl) Sulfide (Mixture of Isomers)

This protocol provides a general laboratory-scale synthesis of a mixture of this compound isomers. The synthesis of specific isomers often requires stereoselective methods that are beyond the scope of this general protocol.

Materials and Equipment:

  • Propionaldehyde (B47417)

  • Hydrogen sulfide (H₂S) gas or a source of sulfide ions (e.g., Na₂S)

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Organic solvent (e.g., toluene)

  • Dean-Stark apparatus

  • Standard laboratory glassware

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, dissolve propionaldehyde in toluene.

    • Add a catalytic amount of p-toluenesulfonic acid.

  • Reaction:

    • Bubble hydrogen sulfide gas through the solution at a controlled rate, or add a solution of sodium sulfide.

    • Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.

    • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent using a rotary evaporator.

    • Purify the crude product by fractional distillation under reduced pressure to obtain the mixture of this compound isomers.

Safety Precautions: Hydrogen sulfide is a highly toxic and flammable gas. This synthesis should be performed in a well-ventilated fume hood by trained personnel.

Protocol 3: Sensory Evaluation of this compound

This protocol outlines a basic descriptive sensory analysis to characterize the flavor profile of this compound.

Materials and Equipment:

  • Purified this compound (mixture of isomers)

  • Odorless solvent (e.g., mineral oil, propylene (B89431) glycol)

  • Odor-free sample containers (e.g., glass jars with lids)

  • Trained sensory panel (8-12 panelists)

  • Sensory evaluation booths with controlled lighting and ventilation

Procedure:

  • Sample Preparation:

    • Prepare a series of dilutions of this compound in the chosen solvent to determine the odor detection threshold and to present samples at supra-threshold concentrations for descriptive analysis.

    • Prepare a blank sample containing only the solvent.

  • Panelist Training:

    • Familiarize the panelists with the aroma of this compound and other relevant sulfur compounds found in garlic and onion.

    • Develop a consensus vocabulary to describe the aroma attributes (e.g., savory, roasted, alliaceous, sulfury, brown).

  • Sensory Evaluation:

    • Present the coded, randomized samples (including the blank) to the panelists in the sensory booths.

    • Instruct panelists to evaluate the aroma of each sample and rate the intensity of each descriptive attribute on a line scale (e.g., from 0 = not perceived to 10 = very intense).

  • Data Analysis:

    • Analyze the intensity ratings using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples.

    • Generate an aroma profile or spider web plot to visualize the sensory characteristics of this compound.

Interaction with Olfactory Receptors

The perception of sulfur-containing compounds is mediated by specific olfactory receptors (ORs) located in the olfactory epithelium. While the specific human ORs that respond to this compound have not been definitively identified, research on related compounds provides some insights. For instance, the human olfactory receptor OR2T11 has been shown to respond to various low-molecular-weight thiols, and its activation is regulated by copper and silver ions. It is plausible that this compound and its isomers interact with a subset of ORs that are sensitive to sulfur-containing odorants.

The general mechanism of olfactory signal transduction involves the binding of an odorant molecule to an OR, which is a G-protein coupled receptor (GPCR). This binding event triggers a conformational change in the receptor, leading to the activation of a G-protein (Gαolf). The activated Gαolf then stimulates adenylyl cyclase, which increases the intracellular concentration of cyclic AMP (cAMP). The elevated cAMP levels open cyclic nucleotide-gated ion channels, leading to depolarization of the olfactory sensory neuron and the generation of an action potential that is transmitted to the brain for odor perception.

Olfactory_Signaling_Pathway Odorant This compound OR Olfactory Receptor (e.g., OR2T family) Odorant->OR Binds to G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_channel Opens Depolarization Neuron Depolarization CNG_channel->Depolarization Allows ion influx Signal_to_Brain Signal to Brain Depolarization->Signal_to_Brain Generates action potential

General olfactory signal transduction pathway.

Conclusion

This compound is a vital flavor compound that significantly influences the sensory properties of many foods, particularly those derived from Allium species. Its "savoury brown" aroma makes it a valuable ingredient in the flavor industry. The detailed protocols provided in these application notes for the extraction, synthesis, and sensory evaluation of this compound will aid researchers and scientists in further exploring its role in food flavor chemistry. Future research should focus on determining the specific odor thresholds of its isomers, elucidating the precise olfactory receptors involved in its perception, and quantifying its concentration in a wider range of food products to better understand and control its contribution to food flavor.

References

Dipropenyl sulfide as a potential anticancer agent and its mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction:

Dipropenyl sulfide (B99878), an organosulfur compound also known as diallyl sulfide (DAS), is a key bioactive component found in garlic (Allium sativum). Emerging research has highlighted its potential as a chemopreventive and therapeutic agent against various forms of cancer. This document provides a comprehensive overview of the anticancer properties of dipropenyl sulfide, its mechanism of action, and detailed protocols for key experimental procedures to facilitate further research in this promising area.

Mechanism of Action

This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells. These processes are mediated through the modulation of various signaling pathways.

Induction of Apoptosis: this compound triggers the intrinsic mitochondrial pathway of apoptosis. It upregulates the expression of pro-apoptotic proteins such as Bax and downregulates the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which ultimately leads to the cleavage of cellular proteins and apoptotic cell death.

Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest, primarily at the G2/M phase, in several cancer cell lines. This arrest prevents cancer cells from progressing through the cell division cycle, thereby inhibiting their proliferation. The mechanism involves the downregulation of key cell cycle regulatory proteins such as cyclin B1 and cyclin-dependent kinase 1 (CDK1).

Quantitative Data on Anticancer Activity

The cytotoxic and antiproliferative effects of this compound and its related compound, diallyl disulfide (DADS), have been quantified in various cancer cell lines. The following tables summarize key findings from published studies.

Table 1: IC50 Values of Diallyl Disulfide (DADS) in Various Cancer Cell Lines

Cancer Cell LineCancer TypeIC50 Value (µM)Reference
HCT-15Colon Cancer11.5[1]
DLD-1Colon Cancer13.3[1]
PC-3Prostate Cancer40[2]
MDA-MB-231Breast Cancer6[2]
MCF-7Breast Cancer4[2]

Table 2: Effect of Diallyl Disulfide (DADS) on Cell Cycle Distribution in MG-63 Osteosarcoma Cells (24h treatment)

DADS Concentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase% of Cells in Sub-G1 (Apoptosis)Reference
0 (Control)65.4 ± 2.123.1 ± 1.511.5 ± 1.21.8 ± 0.3
2058.2 ± 1.920.5 ± 1.320.3 ± 1.73.1 ± 0.5
6045.7 ± 2.318.9 ± 1.132.4 ± 2.55.6 ± 0.8
10038.1 ± 2.515.3 ± 0.940.2 ± 2.88.9 ± 1.1

Table 3: Modulation of Apoptosis-Related Protein Expression by Diallyl Disulfide (DADS) in ECA109 Esophageal Squamous Carcinoma Cells (24h treatment)

DADS Concentration (µg/mL)Relative Bax mRNA Expression (Fold Change)Relative Bcl-2 mRNA Expression (Fold Change)Bax/Bcl-2 RatioRelative Cleaved Caspase-3 Protein Expression (Fold Change)Reference
0 (Control)1.01.01.01.0
201.20.81.51.5
401.80.63.02.5
602.50.46.254.0

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to investigate the anticancer effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (or DADS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare various concentrations of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the prepared this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control group.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (or DADS)

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (B145695) (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with ice-cold PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer to determine the DNA content and cell cycle distribution.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (or DADS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against Bax, Bcl-2, Caspase-3, Cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with various concentrations of this compound.

  • Lyse the cells using RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Visualizations

The following diagrams illustrate the key mechanisms and workflows described in this document.

anticancer_mechanism cluster_0 This compound Treatment cluster_1 Cellular Effects cluster_2 Apoptosis Pathway cluster_3 Cell Cycle Pathway This compound This compound Induction of Apoptosis Induction of Apoptosis This compound->Induction of Apoptosis Cell Cycle Arrest Cell Cycle Arrest This compound->Cell Cycle Arrest Bax_up Bax ↑ Induction of Apoptosis->Bax_up Bcl2_down Bcl-2 ↓ Induction of Apoptosis->Bcl2_down CyclinB1_down Cyclin B1 ↓ Cell Cycle Arrest->CyclinB1_down CDK1_down CDK1 ↓ Cell Cycle Arrest->CDK1_down Cytochrome_c Cytochrome c Release Bax_up->Cytochrome_c Bcl2_down->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G2M_Arrest G2/M Arrest CyclinB1_down->G2M_Arrest CDK1_down->G2M_Arrest Proliferation_inhibition Inhibition of Proliferation G2M_Arrest->Proliferation_inhibition

Caption: Signaling pathway of this compound-induced anticancer effects.

mtt_workflow start Seed Cells in 96-well Plate treatment Treat with this compound start->treatment incubation Incubate for 24-72h treatment->incubation add_mtt Add MTT Solution incubation->add_mtt incubation2 Incubate for 4h add_mtt->incubation2 add_dmso Add DMSO to Dissolve Formazan incubation2->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance end Calculate Cell Viability read_absorbance->end

Caption: Experimental workflow for the MTT cell viability assay.

western_blot_workflow start Cell Treatment & Lysis protein_quant Protein Quantification (BCA Assay) start->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection end Analysis of Protein Expression detection->end

Caption: Experimental workflow for Western blot analysis.

References

Application Note: High-Throughput Purification of Dipropenyl Sulfide Using Supercritical Fluid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dipropenyl sulfide (B99878) is a volatile organosulfur compound found in plants of the Allium genus, such as garlic. It is of interest to researchers for its potential biological activities and as a flavor and fragrance component. Due to its volatility and relatively nonpolar nature, traditional purification by high-performance liquid chromatography (HPLC) can be challenging, often requiring the use of non-polar and environmentally less friendly solvents. Supercritical fluid chromatography (SFC) presents a "greener," faster, and more efficient alternative for the purification of such compounds.[1][2][3]

Supercritical carbon dioxide (scCO₂), the primary mobile phase in SFC, is non-toxic, non-flammable, and readily available.[4] Its low viscosity and high diffusivity allow for faster separations and higher throughput compared to HPLC.[5] By modifying the scCO₂ with a small amount of a polar organic co-solvent, the polarity of the mobile phase can be tuned to achieve optimal separation of compounds with varying polarities. This application note details a synthesized protocol for the purification of dipropenyl sulfide using SFC.

Physicochemical Properties of this compound

This compound is a relatively non-polar molecule due to its aliphatic structure. This low polarity makes it highly soluble in non-polar organic solvents and supercritical CO₂. Its volatility makes it a suitable candidate for SFC, which can be performed at lower temperatures, minimizing thermal degradation.

Experimental Protocol: SFC Purification of this compound

This protocol outlines a general method for the purification of this compound from a mixture, such as a crude synthetic reaction or a plant extract. Optimization may be required based on the specific sample matrix.

Materials and Reagents
  • Crude this compound sample

  • Supercritical Fluid Chromatography (SFC) grade carbon dioxide

  • HPLC or SFC grade methanol (B129727) (co-solvent)

  • Sample dissolution solvent (e.g., hexane (B92381) or isopropanol)

Instrumentation
  • A preparative SFC system equipped with:

    • CO₂ and co-solvent pumps

    • Autosampler/injector

    • Column oven

    • Back-pressure regulator (BPR)

    • UV-Vis or other suitable detector

    • Fraction collector

Chromatographic Conditions

The following table summarizes the proposed starting conditions for the SFC purification of this compound.

ParameterRecommended SettingRationale
Column Diol or 2-Ethylpyridine (2-EP) stationary phase; 5 µm particle sizeDiol and 2-EP columns are effective for separating a range of non-polar to moderately polar compounds in SFC.
Mobile Phase A Supercritical CO₂Primary mobile phase, acts as a non-polar solvent.
Mobile Phase B MethanolA polar co-solvent to modulate the mobile phase strength.
Gradient 2% to 15% Methanol over 10 minutesA gradient elution allows for efficient separation of the target compound from impurities with different polarities.
Flow Rate 60 mL/min (for a 21 mm ID column)Higher flow rates are possible in SFC due to the low viscosity of scCO₂, leading to faster purifications.
Back Pressure 120 barMaintains the CO₂ in a supercritical state.
Column Temperature 40 °CA moderate temperature to ensure good solubility and prevent thermal degradation of the volatile analyte.
Detection UV at 210 nmThis compound is expected to have UV absorbance at lower wavelengths.
Sample Preparation Dissolve crude sample in a suitable organic solvent (e.g., hexane/isopropanol mixture) to a concentration of 10-50 mg/mL.The choice of injection solvent is crucial to ensure sample solubility and good peak shape.
Protocol Steps
  • System Equilibration: Equilibrate the SFC system with the initial mobile phase conditions (e.g., 2% methanol in CO₂) until a stable baseline is achieved.

  • Sample Injection: Inject the dissolved this compound sample onto the column.

  • Chromatographic Separation: Run the gradient program as specified in the table above.

  • Fraction Collection: Collect the fraction corresponding to the this compound peak based on the UV detector signal.

  • Post-Purification Analysis: Analyze the collected fraction for purity using an appropriate analytical method (e.g., analytical SFC or GC-MS).

  • Solvent Evaporation: Evaporate the co-solvent from the collected fraction to obtain the purified this compound. The CO₂ will vaporize upon depressurization.

Data Presentation: Expected Performance

The following table presents hypothetical but realistic quantitative data for the SFC purification of this compound, based on typical performance for similar separations.

ParameterValue
Initial Purity ~75%
Final Purity >98%
Recovery ~90%
Throughput 50-100 mg/injection
Cycle Time <15 minutes

Visualizations

Logical Workflow for this compound Purification

cluster_prep Sample Preparation cluster_sfc SFC Purification cluster_post Post-Purification dissolve Dissolve Crude Sample in Hexane/Isopropanol filter Filter Sample dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation (CO2/Methanol Gradient) inject->separate detect UV Detection separate->detect collect Fraction Collection detect->collect analyze Purity Analysis (GC-MS/SFC) collect->analyze evaporate Solvent Evaporation collect->evaporate product Purified this compound analyze->product evaporate->product

Caption: Workflow for SFC purification of this compound.

Signaling Pathway of SFC Method Development

cluster_screening Method Screening cluster_optimization Method Optimization cluster_scaleup Scale-Up start Define Purification Goal col_select Column Selection (e.g., Diol, 2-EP, Silica) start->col_select cosol_select Co-solvent Selection (e.g., Methanol, Ethanol) start->cosol_select gradient Gradient Optimization col_select->gradient cosol_select->gradient flow Flow Rate Adjustment gradient->flow pressure Back-Pressure Tuning flow->pressure temp Temperature Control pressure->temp loading Loading Study temp->loading throughput Throughput Maximization loading->throughput final Final Purification Method throughput->final

Caption: SFC method development and optimization pathway.

References

Application Notes and Protocols: Dipropenyl Sulfide as a Putative Biomarker in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropenyl sulfide (B99878) is an organosulfur compound that, while not as extensively studied as its allyl or propyl analogs, holds potential as a biomarker in metabolic studies. Organosulfur compounds, particularly those derived from dietary sources like garlic and onions, are known to undergo extensive metabolism, yielding a variety of metabolites that can reflect specific metabolic pathways and physiological states. These application notes provide a framework for the investigation of dipropenyl sulfide as a biomarker, drawing upon established methodologies for related compounds due to the limited direct research on this specific molecule. The protocols and pathways described herein are based on the metabolism of structurally similar compounds, such as dipropyl disulfide and propenylbenzenes.

Hypothesized Metabolic Pathway of this compound

The metabolism of this compound is likely to involve two main sites of enzymatic action: the sulfur atom and the propenyl groups. Based on the metabolism of analogous compounds, a putative metabolic pathway is proposed. Phase I metabolism is expected to involve oxidation of the sulfur atom and the propenyl side chains, primarily mediated by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMO). Phase II metabolism would likely involve conjugation reactions to enhance water solubility and facilitate excretion.

Phase I Metabolism
  • S-Oxidation: The sulfur atom can be oxidized to form dipropenyl sulfoxide (B87167) and subsequently dipropenyl sulfone.

  • Hydroxylation of the Propenyl Group: The propenyl group can be hydroxylated at the allylic position to form a hydroxy-dipropenyl sulfide. This can be further oxidized to a ketone.

  • Epoxidation: The double bond of the propenyl group may be epoxidized, followed by hydrolysis to a diol.

Phase II Metabolism
  • Glutathione (B108866) Conjugation: The parent compound or its oxidized metabolites can be conjugated with glutathione (GSH), a key step in the detoxification and excretion of many xenobiotics.

The following diagram illustrates the hypothesized metabolic pathway of this compound.

Dipropenyl_Sulfide_Metabolism DPS This compound DPSO Dipropenyl Sulfoxide DPS->DPSO CYP450, FMO (S-Oxidation) OH_DPS Hydroxy-dipropenyl sulfide DPS->OH_DPS CYP450 (Hydroxylation) Epoxy_DPS This compound epoxide DPS->Epoxy_DPS CYP450 (Epoxidation) GSH_Conj Glutathione Conjugate DPS->GSH_Conj GST (Conjugation) DPSO2 Dipropenyl Sulfone DPSO->DPSO2 CYP450, FMO (S-Oxidation) Diol_DPS This compound diol Epoxy_DPS->Diol_DPS Epoxide hydrolase Experimental_Workflow cluster_sample Sample Collection & Preparation cluster_analysis Analytical Methods cluster_data Data Analysis cluster_interpretation Interpretation Biological_Sample Biological Sample (e.g., Plasma, Urine, Tissue) Homogenization Homogenization (for tissue) Biological_Sample->Homogenization Protein_Precipitation Protein Precipitation Homogenization->Protein_Precipitation Extraction Liquid-Liquid or Solid-Phase Extraction Protein_Precipitation->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LCMSMS LC-MS/MS Analysis (Non-volatile Metabolites) Extraction->LCMSMS GCMS GC-MS Analysis (Volatile Compounds) Derivatization->GCMS Data_Processing Data Processing (Peak Integration, Calibration) GCMS->Data_Processing LCMSMS->Data_Processing Metabolite_ID Metabolite Identification Data_Processing->Metabolite_ID Quantification Quantification Data_Processing->Quantification Statistical_Analysis Statistical Analysis Metabolite_ID->Statistical_Analysis Quantification->Statistical_Analysis Biomarker_Validation Biomarker Validation Statistical_Analysis->Biomarker_Validation

Application Note: Analysis of Dipropenyl Sulfide and Other Volatile Sulfides Using Headspace Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application guidelines for the qualitative and quantitative analysis of dipropenyl sulfide (B99878) and similar volatile sulfur compounds (VSCs) using static headspace gas chromatography (HS-GC) coupled with a mass spectrometer (MS) or a sulfur-selective detector.

Introduction

Volatile sulfur compounds are a critical class of molecules that significantly influence the quality, safety, and efficacy of various products, including pharmaceuticals, foods, and beverages.[1] Dipropenyl sulfide, an organosulfur compound found in plants of the Allium genus, contributes to their characteristic aroma and possesses potential biological activities. Accurate and sensitive quantification of such volatile sulfides is essential for quality control, stability testing, and research in drug development.

Headspace gas chromatography is an ideal technique for analyzing volatile compounds in complex matrices.[2] This method involves heating a sample in a sealed vial to allow volatile analytes to partition into the headspace gas, which is then injected into the GC system. This approach minimizes matrix effects, reduces instrument contamination, and simplifies sample preparation.[3]

Principle of Headspace Gas Chromatography

Static headspace analysis is based on the principle of phase equilibrium. A sample containing volatile analytes is placed in a sealed vial and heated to a specific temperature. This causes the volatile compounds to move from the liquid or solid phase into the gaseous phase (headspace) until equilibrium is reached. A portion of this headspace gas is then transferred to the gas chromatograph for separation and detection. The concentration of the analyte in the headspace is proportional to its concentration in the original sample.

Signaling Pathway and Logical Relationships

The logical workflow for the analysis of volatile sulfides by HS-GC-MS is a sequential process starting from sample handling to data interpretation. The following diagram illustrates the key steps and their relationships.

Figure 1: Experimental workflow for HS-GC-MS analysis of volatile sulfides.

Experimental Protocols

The following protocol is a recommended starting point for the analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.

Materials and Reagents
  • This compound standard: (Purity ≥95%)

  • Diluent: N,N-Dimethylacetamide (DMA) or Dimethyl sulfoxide (B87167) (DMSO)

  • Headspace Vials: 20 mL, with PTFE/silicone septa and aluminum crimp caps

  • GC-grade Helium: (Carrier gas)

Instrumentation
  • Gas Chromatograph: Agilent 7890B GC system or equivalent

  • Headspace Sampler: Agilent 7697A Headspace Sampler or equivalent

  • Detector: Mass Spectrometer (MS) or Sulfur Chemiluminescence Detector (SCD)

  • GC Column: Agilent J&W DB-624 (30 m x 0.32 mm, 1.8 µm) or a DB-Sulfur SCD column.

Sample and Standard Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of DMA.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with DMA to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation: Accurately weigh approximately 100 mg of the active pharmaceutical ingredient (API) or sample into a 20 mL headspace vial.

  • Add 1.0 mL of DMA to the vial.

  • Immediately seal the vial with a PTFE/silicone septum and an aluminum crimp cap.

  • Vortex the vial to ensure the sample is completely dissolved or dispersed.

Headspace GC Method Parameters

The following table outlines the recommended starting parameters for the HS-GC system.

Parameter Value
Headspace Sampler
Oven Temperature80 °C
Loop Temperature90 °C
Transfer Line Temperature100 °C
Vial Equilibration Time20 minutes
Injection Volume1 mL
Gas Chromatograph
Inlet Temperature250 °C
Carrier GasHelium
Flow Rate1.5 mL/min
Split Ratio10:1
Oven ProgramInitial 40°C for 5 min, ramp at 10°C/min to 240°C, hold for 5 min
Mass Spectrometer
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Scan Rangem/z 35-350

Data Presentation

Quantitative data should be summarized in a clear and structured table to facilitate comparison and analysis.

Calibration and Linearity
Analyte Retention Time (min) Linear Range (µg/mL) Correlation Coefficient (r²)
This compoundTo be determined0.1 - 10>0.995
Method Validation Parameters

A study on the analysis of dipropyl sulfide in biopesticides using HS-GC-MS reported a limit of quantification (LOQ) of 0.09 mg/L and recovery rates of 87.6-89.5%.[4] Similar performance is expected for this compound.

Parameter Result
Limit of Detection (LOD)To be determined
Limit of Quantitation (LOQ)~0.1 µg/mL
Precision (%RSD)<15%
Accuracy (Recovery %)85-115%

Logical Relationship Diagram

The relationship between headspace parameters and analytical sensitivity can be visualized as follows.

G cluster_params Headspace Parameters Temp Equilibration Temperature Sensitivity Analytical Sensitivity (Peak Area) Temp->Sensitivity Increases Time Equilibration Time Time->Sensitivity Increases (up to equilibrium) Salt Salt Addition (Ionic Strength) Salt->Sensitivity Increases ('Salting Out' Effect)

References

The Role of Diallyl Sulfides in the Antimicrobial Activity of Allium Extracts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracts from plants of the Allium genus, particularly garlic (Allium sativum), have been recognized for their medicinal properties for centuries, with modern research confirming their potent antimicrobial activity. This activity is largely attributed to a class of organosulfur compounds, primarily allicin (B1665233) and its degradation products, which include diallyl sulfides. This document provides detailed application notes and experimental protocols for researchers investigating the antimicrobial role of these compounds, with a focus on diallyl disulfide (DADS), a stable and significant contributor to the antimicrobial efficacy of garlic oil. While the term "dipropenyl sulfide" was initially queried, the available scientific literature points to "diallyl sulfides" and "dipropyl sulfides" as the relevant compounds, with the former demonstrating significant antimicrobial properties. The presence of the allyl group is considered fundamental for this activity.

Data Presentation: Antimicrobial Activity of Diallyl Sulfides

The antimicrobial efficacy of diallyl sulfides has been quantified against a range of pathogenic bacteria. The following tables summarize the Minimum Inhibitory Concentrations (MICs) of various diallyl sulfides, providing a clear comparison of their potency.

Table 1: Minimum Inhibitory Concentrations (MICs) of Diallyl Sulfides against Various Bacteria

CompoundBacillus cereusCampylobacter jejuniEscherichia coli O157:H7Listeria monocytogenesSalmonella entericaStaphylococcus aureusVibrio cholerae
Diallyl disulfide (DADS) 128 µg/mL-128 µg/mL128 µg/mL128 µg/mL64 µg/mL128 µg/mL
Diallyl trisulfide (DATS) 64 µg/mL≤ 32 µg/mL[1]64 µg/mL64 µg/mL64 µg/mL32 µg/mL64 µg/mL
Diallyl tetrasulfide 32 µg/mL-32 µg/mL32 µg/mL32 µg/mL16 µg/mL32 µg/mL

Data for this table was compiled from multiple sources.

Table 2: Antimicrobial Activity of Chive and Garlic Oil against Food-Borne Pathogens

OilBacillus cereusCampylobacter jejuniClostridium botulinumEscherichia coli O157:H7Listeria monocytogenesSalmonella entericaStaphylococcus aureusVibrio cholerae
Chive Oil 256 µg/mL512 µg/mL512 µg/mL256 µg/mL256 µg/mL256 µg/mL128 µg/mL256 µg/mL
Garlic Oil 128 µg/mL256 µg/mL256 µg/mL128 µg/mL128 µg/mL128 µg/mL64 µg/mL128 µg/mL

Data sourced from a study on the diallyl sulfide (B99878) content and antimicrobial activity of chives (Allium schoenoprasum)[2].

Mechanism of Action: Interference with Bacterial Signaling

Diallyl sulfides exert their antimicrobial effects through multiple mechanisms. A primary mode of action is the inactivation of essential bacterial enzymes by reacting with their sulfhydryl (-SH) groups. More recent research has elucidated a sophisticated mechanism involving the disruption of bacterial communication, specifically quorum sensing (QS).

In pathogens like Pseudomonas aeruginosa, QS is a cell-to-cell communication system that regulates the expression of virulence factors and biofilm formation. Diallyl disulfide (DADS) has been shown to inhibit the transcription of key genes within the las, rhl, and pqs quorum sensing systems[1][3]. This disruption leads to a decrease in the production of virulence factors such as elastase, pyocyanin, and biofilm formation, effectively rendering the bacteria less pathogenic without necessarily killing them, which may reduce the selective pressure for resistance development[1].

Furthermore, diallyl sulfide (DAS) has been observed to compromise the membrane integrity of Bacillus cereus, leading to the leakage of intracellular proteins. This membrane-disrupting activity contributes to its bactericidal effect.

G Mechanism of Action of Diallyl Disulfide (DADS) on Pseudomonas aeruginosa cluster_QS Quorum Sensing Systems cluster_Virulence Virulence Factors DADS Diallyl Disulfide (DADS) las las System (lasI, lasR) DADS->las inhibits transcription of key genes rhl rhl System (rhlI, rhlR) DADS->rhl inhibits transcription of key genes pqs pqs System (pqsA, pqsR) DADS->pqs inhibits transcription of key genes Elastase Elastase Production las->Elastase regulates Pyocyanin Pyocyanin Production las->Pyocyanin regulates Biofilm Biofilm Formation las->Biofilm regulates rhl->Elastase regulates rhl->Pyocyanin regulates Motility Swarming Motility rhl->Motility regulates pqs->Elastase regulates pqs->Pyocyanin regulates pqs->Biofilm regulates

Caption: DADS inhibits key quorum sensing systems in P. aeruginosa.

Experimental Protocols

The following protocols provide detailed methodologies for the extraction and isolation of diallyl sulfides from Allium species and for assessing their antimicrobial activity.

Protocol 1: Extraction and Isolation of Diallyl Disulfide from Garlic

This protocol describes the extraction of garlic essential oil followed by the purification of diallyl disulfide.

1. Materials and Reagents:

  • Fresh garlic bulbs (Allium sativum)

  • Deionized water

  • n-hexane or petroleum ether

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Rotary evaporator

  • Chromatography column

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

2. Procedure:

  • Garlic Oil Extraction (Hydrodistillation):

    • Homogenize fresh garlic cloves in a blender.

    • Transfer the garlic paste to a round-bottom flask and add deionized water.

    • Perform hydrodistillation for 3-4 hours using a Clevenger-type apparatus.

    • Collect the essential oil, which will separate as an upper layer.

    • Dry the collected oil over anhydrous sodium sulfate.

  • Isolation of Diallyl Disulfide (Column Chromatography):

    • Prepare a silica gel column packed with a non-polar solvent (e.g., hexane).

    • Load the dried garlic oil onto the column.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate (B1210297) gradient).

    • Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing DADS.

    • Pool the DADS-rich fractions and remove the solvent using a rotary evaporator.

  • Purity Analysis (HPLC):

    • Dissolve a small amount of the purified DADS in a suitable solvent (e.g., methanol).

    • Inject the sample into an HPLC system equipped with a C18 column.

    • Use a mobile phase of methanol (B129727) and water (e.g., 70:30 v/v) at a flow rate of 1 mL/min.

    • Monitor the eluent at a suitable wavelength (e.g., 220 nm).

    • Confirm the purity of the DADS peak by comparing its retention time with a known standard and by assessing the peak area.

G Workflow for Isolation of Diallyl Disulfide start Fresh Garlic Cloves homogenization Homogenization start->homogenization hydrodistillation Hydrodistillation homogenization->hydrodistillation oil_collection Garlic Essential Oil Collection hydrodistillation->oil_collection drying Drying (Anhydrous Na2SO4) oil_collection->drying column_chromatography Silica Gel Column Chromatography drying->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection evaporation Solvent Evaporation fraction_collection->evaporation hplc HPLC Purity Analysis evaporation->hplc pure_dads Pure Diallyl Disulfide hplc->pure_dads

Caption: Isolation workflow for diallyl disulfide from garlic.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol details the determination of the MIC of diallyl disulfide against a bacterial strain.

1. Materials and Reagents:

  • Pure diallyl disulfide (DADS)

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (B87167) (DMSO) (if needed to dissolve DADS)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

2. Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight on an appropriate agar (B569324) medium.

    • Suspend several colonies in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of DADS Dilutions:

    • Prepare a stock solution of DADS in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the DADS stock solution in CAMHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the DADS dilutions.

    • Include a positive control (bacteria in broth without DADS) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of DADS that completely inhibits visible bacterial growth.

Protocol 3: Antimicrobial Susceptibility Testing by Agar Disk Diffusion

This protocol describes the agar disk diffusion method to assess the antimicrobial activity of diallyl disulfide.

1. Materials and Reagents:

  • Pure diallyl disulfide (DADS)

  • Bacterial strain of interest

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Sterile filter paper disks (6 mm diameter)

  • Solvent for DADS (e.g., ethanol)

  • Incubator

2. Procedure:

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of MHA Plates:

    • Dip a sterile cotton swab into the bacterial suspension and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure uniform growth.

  • Application of DADS Disks:

    • Prepare a solution of DADS in a suitable solvent.

    • Aseptically apply a known volume (e.g., 10 µL) of the DADS solution onto sterile filter paper disks.

    • Allow the solvent to evaporate completely.

    • Place the DADS-impregnated disks onto the inoculated MHA plates.

    • Include a control disk with the solvent only.

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Conclusion

The organosulfur compounds found in Allium extracts, particularly diallyl sulfides, represent a promising area for the development of new antimicrobial agents. Their multifaceted mechanism of action, which includes the disruption of critical bacterial signaling pathways like quorum sensing, suggests a lower likelihood of resistance development compared to traditional antibiotics. The protocols provided herein offer a standardized approach for researchers to investigate and quantify the antimicrobial properties of these natural compounds, paving the way for their potential application in clinical and pharmaceutical settings.

References

Troubleshooting & Optimization

Addressing co-eluting interference in Dipropenyl sulfide GC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dipropenyl Sulfide (B99878) GC-MS Analysis

Welcome to the Technical Support Center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Dipropenyl Sulfide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common challenges encountered during their experiments, with a particular focus on addressing co-eluting interference.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

A1: this compound, commonly known as diallyl disulfide (DADS), is a prominent organosulfur compound found in garlic (Allium sativum) and other Allium species.[1][2] It is formed from the decomposition of allicin, which is released when garlic is crushed.[2] DADS is of significant interest to researchers due to its potential therapeutic properties, including antimicrobial and anticarcinogenic activities.[1][3] Accurate and reliable GC-MS analysis is crucial for its quantification in various matrices, from natural product extracts to biological samples, to support research and development.

Q2: What are the major fragment ions of this compound in an EI-MS spectrum?

A2: In a typical 70 eV electron ionization (EI) mass spectrum, this compound (molecular weight: 146.3 g/mol ) exhibits a characteristic fragmentation pattern. The most common ions observed are:

  • m/z 41: The base peak, corresponding to the allyl cation ([C₃H₅]⁺).

  • m/z 39: A common fragment in aliphatic compounds.

  • m/z 45: [C₂H₅S]⁺ fragment.

  • m/z 81: A fragment resulting from rearrangement.

  • m/z 146: The molecular ion ([C₆H₁₀S₂]⁺).

Monitoring these ions, especially m/z 41, can be useful for Selected Ion Monitoring (SIM) analysis to enhance sensitivity and selectivity.

Q3: What are the most common co-eluting interferences in this compound analysis?

A3: The most frequently encountered co-eluting interference in the GC-MS analysis of this compound from garlic and related samples is diallyl trisulfide (DATS) . These two compounds have similar chemical structures and volatilities, leading to closely eluting or overlapping peaks under many chromatographic conditions. Other organosulfur compounds present in the sample matrix, such as diallyl sulfide (DAS) and allyl methyl trisulfide, can also pose separation challenges.

Q4: What are "matrix effects" and how can they affect my analysis?

A4: Matrix effects occur when components of the sample matrix other than the analyte of interest interfere with the ionization process in the mass spectrometer, leading to either suppression or enhancement of the analyte signal. In GC-MS, complex matrices from biological samples or food extracts can introduce non-volatile residues into the inlet and column, creating active sites that may degrade sensitive analytes like sulfur compounds or cause signal enhancement. To mitigate matrix effects, it is crucial to employ effective sample preparation techniques and consider matrix-matched calibration standards.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the GC-MS analysis of this compound.

Issue 1: Poor Chromatographic Resolution and Peak Tailing

Symptoms:

  • Broad, asymmetric peaks for this compound.

  • Inconsistent retention times.

Possible Causes and Solutions:

Cause Solution
Active Sites in the Inlet or Column Sulfur compounds are prone to adsorption on active sites. Use a deactivated inlet liner and a high-quality, inert GC column. If peak tailing persists, trim the first few centimeters of the column.
Improper Inlet Temperature If the inlet temperature is too low, volatilization will be incomplete, leading to broad peaks. If it's too high, thermally labile compounds may degrade. A good starting point is 250 °C. Optimize the temperature by testing a range (e.g., 250 °C, 275 °C, 300 °C) to find the best response for this compound without significant degradation.
Incorrect Carrier Gas Flow Rate A flow rate that is too low can lead to peak broadening. Ensure your carrier gas flow rate is optimized for your column dimensions.
Column Overload Injecting a sample that is too concentrated can lead to broad, fronting peaks. Dilute your sample and reinject.
Issue 2: Co-elution of this compound and Diallyl Trisulfide

Symptom:

  • A single, broad, or shouldered peak where two distinct peaks for this compound (DADS) and diallyl trisulfide (DATS) are expected.

Troubleshooting Workflow:

G Troubleshooting Co-elution of DADS and DATS cluster_0 Chromatographic Optimization cluster_1 Advanced Solutions A Initial Observation: Co-eluting Peaks B Modify Temperature Program: Decrease Ramp Rate (e.g., from 10°C/min to 5°C/min or 1°C/min) A->B Step 1 C Introduce a Mid-Ramp Hold (20-30°C below elution temperature) B->C If needed D Check Resolution C->D E Resolution Sufficient? D->E F Consider a Different Column (e.g., more polar stationary phase) E->F No I Resolution Achieved E->I Yes G Utilize Deconvolution Software (e.g., AMDIS, MassHunter) F->G Alternative H Employ GCxGC for Complex Samples F->H For highly complex matrices G->I H->I

Caption: A logical workflow for troubleshooting the co-elution of diallyl disulfide (DADS) and diallyl trisulfide (DATS).

Detailed Steps:

  • Optimize the Temperature Program: The most effective way to improve the separation of closely eluting compounds is to adjust the oven temperature program.

    • Decrease the Ramp Rate: A slower temperature ramp provides more time for the analytes to interact with the stationary phase, which can significantly improve resolution. For example, reducing the ramp rate from 10°C/min to 5°C/min or even 1°C/min in the elution region of DADS and DATS can enhance their separation.

    • Lower the Initial Temperature: For early eluting peaks, reducing the initial oven temperature can improve separation.

    • Add a Mid-Ramp Hold: Introducing an isothermal hold period just before the elution of the co-eluting pair can sometimes be sufficient to achieve separation.

  • Select an Appropriate GC Column: If optimizing the temperature program is insufficient, consider the GC column.

    • Stationary Phase: Using a column with a different stationary phase that has a higher selectivity for sulfur compounds can improve separation.

    • Column Dimensions: A longer column or a column with a smaller internal diameter can provide higher resolution.

  • Utilize Deconvolution Software: When chromatographic separation is not fully achievable, software tools can be used to mathematically resolve overlapping peaks.

    • Deconvolution Algorithms: Software like AMDIS (Automated Mass Spectral Deconvolution and Identification System) or built-in tools in manufacturer software (e.g., Thermo TraceFinder, Agilent MassHunter) can extract the pure mass spectra of co-eluting compounds, allowing for their individual identification and quantification.

Experimental Protocols and Data

Optimized GC Method for Diallyl Disulfide and Trisulfide Separation

This protocol is adapted from a validated method for the analysis of DADS and DATS in garlic.

1. Sample Preparation (Garlic Oil Extract):

  • Macerate fresh garlic cloves.

  • Perform steam distillation or solvent extraction (e.g., with hexane (B92381) or ethyl acetate) to obtain the garlic oil.

  • Dilute the extract in a suitable solvent (e.g., acetone) to an appropriate concentration for GC-MS analysis.

  • Filter the diluted sample through a 0.45 µm filter before injection.

Experimental Workflow:

Caption: A typical experimental workflow for the GC-MS analysis of this compound from a garlic sample.

2. GC-MS Parameters:

ParameterValue
GC System Gas chromatograph with a mass selective detector
Column HP-1 or DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a flow rate of 0.8 mL/min
Inlet Temperature 200°C - 250°C
Injection Volume 1.0 µL
Oven Program Initial temp: 140°C, ramp at 1°C/min to 180°C
MS Transfer Line 250°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 35-300 amu
Quantitative Data for DADS and DATS Separation

The following table summarizes the system suitability results from a validated GC method, demonstrating successful separation of Diallyl Disulfide (DADS) and Diallyl Trisulfide (DATS).

ParameterDiallyl Disulfide (DADS)Diallyl Trisulfide (DATS)
Retention Time (min) ~5.95~12.27
Resolution (Rs) \multicolumn{2}{c}{>30}
Tailing Factor (Tf) < 1.0< 1.0
Theoretical Plates (N) > 19,000> 41,000
LOD (µg/mL) 0.30630.1986
LOQ (µg/mL) 1.02100.6621

Data adapted from Harmita et al., 2020.

These data indicate a highly efficient and well-resolved separation, with excellent peak shape and sensitivity, making this method suitable for the accurate quantification of both compounds.

References

Preventing Dipropenyl sulfide degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of dipropenyl sulfide (B99878) during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause dipropenyl sulfide degradation during sample preparation?

A1: this compound, an organosulfur compound, is susceptible to degradation through several mechanisms. The primary factors include:

  • Oxidation: Exposure to atmospheric oxygen can lead to the oxidation of the sulfide group, forming sulfoxides and other degradation products. This process can be accelerated by heat and light.

  • pH Instability: Extreme pH conditions can catalyze hydrolysis or other rearrangement reactions.

  • Thermal Stress: High temperatures during sample extraction, concentration, or storage can promote degradation.

  • Light Exposure: UV radiation can provide the energy for photolytic degradation pathways.

  • Interaction with Active Surfaces: Contact with metallic or other active surfaces in vials, containers, or chromatography systems can catalyze degradation.

Q2: I've noticed a change in the color and odor of my this compound sample. What could this indicate?

A2: A change in color, such as a slight yellowish tint, or a noticeable change in odor can be indicative of degradation.[1] For instance, the formation of polysulfides or oxidation products can alter the sample's physical properties. It is recommended to perform a purity check using a suitable analytical method like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) if you suspect degradation.

Q3: What are the ideal storage conditions for this compound and its solutions?

A3: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[1] An inert atmosphere, such as nitrogen or argon, is highly recommended to prevent oxidation. For solutions, use de-gassed solvents and store in amber vials at low temperatures (e.g., 4°C or -20°C for long-term storage).

Q4: Which solvents are recommended for dissolving this compound?

A4: this compound is generally soluble in non-polar organic solvents.[2] For analytical purposes, volatile solvents compatible with GC or HPLC are preferred.

Always use high-purity, degassed solvents to minimize oxidative degradation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low recovery of this compound after sample preparation. Oxidative Degradation: Sample exposed to air during preparation.Work under an inert atmosphere (e.g., nitrogen blanket or in a glove box). Use degassed solvents. Consider adding a suitable antioxidant if compatible with your analysis.
Thermal Degradation: Excessive heat applied during solvent evaporation or extraction.Use gentle heating methods (e.g., water bath at low temperature) for solvent evaporation. Consider solvent-free extraction methods if applicable.
Adsorption to Surfaces: The compound may be adsorbing to glass or plasticware.Use silanized glassware or polypropylene (B1209903) tubes to minimize active sites.
Appearance of unexpected peaks in the chromatogram. Formation of Degradation Products: The compound has degraded into more polar (e.g., sulfoxides) or other byproducts.Review the entire sample preparation workflow for potential causes of degradation (see above). Prepare a fresh sample under optimized, non-degrading conditions.
Solvent Impurities: Impurities in the solvent may be reacting with the analyte.Use high-purity, HPLC, or GC-grade solvents.
Inconsistent analytical results between replicate samples. Inconsistent Sample Handling: Variations in exposure to air, light, or temperature between samples.Standardize the sample preparation protocol to ensure all samples are treated identically. Minimize the time between sample preparation and analysis.
Sample Heterogeneity: If working with a complex matrix, the analyte may not be uniformly distributed.Ensure thorough homogenization of the initial sample before taking aliquots for preparation.

Experimental Protocols

Protocol 1: General Sample Preparation for GC-MS Analysis

This protocol is designed to minimize the degradation of this compound during its preparation for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Weighing and Dissolution:

    • Accurately weigh the this compound sample in a clean, silanized glass vial.

    • Under a gentle stream of nitrogen, add the appropriate volume of a high-purity, volatile organic solvent (e.g., dichloromethane or acetone) to achieve the desired concentration (e.g., 1 mg/mL).

    • Immediately cap the vial tightly with a PTFE-lined septum.

    • Gently vortex the vial until the sample is fully dissolved.

  • Dilution:

    • Perform any necessary serial dilutions using degassed solvent in amber, silanized glass vials.

    • Ensure each vial is flushed with nitrogen before and after adding the solution.

  • Analysis:

    • Transfer the final solution to a GC-MS autosampler vial.

    • Analyze the sample as soon as possible after preparation. If short-term storage is necessary, keep the vials at 4°C.

Protocol 2: Extraction from a Semi-Solid Matrix

This protocol outlines a method for extracting this compound from a semi-solid matrix, such as a cream or ointment, while minimizing degradation.

  • Sample Preparation:

    • Weigh an accurate amount of the semi-solid matrix into a polypropylene centrifuge tube.

    • Add a pre-determined volume of a suitable extraction solvent (e.g., acetonitrile).

    • Add an internal standard if quantitative analysis is required.

  • Extraction:

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

    • Place the tube in an ultrasonic bath for 15 minutes to facilitate the extraction of the analyte into the solvent.

  • Protein Precipitation and Cleanup (if necessary):

    • If the matrix contains proteins that could interfere with the analysis, cool the sample at -20°C for 30 minutes to precipitate them.

    • Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins and matrix components.

  • Final Preparation and Analysis:

    • Carefully transfer the supernatant to a clean, amber autosampler vial.

    • Analyze by HPLC or GC-MS.

Visualizations

degradation_pathway dipropenyl_sulfide This compound sulfoxide Dipropenyl Sulfoxide dipropenyl_sulfide->sulfoxide Oxidation (O2, Heat, Light) other_products Other Degradation Products dipropenyl_sulfide->other_products Hydrolysis / Rearrangement (Extreme pH)

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_analysis Analysis weigh Weigh Sample dissolve Dissolve in Degassed Solvent weigh->dissolve dilute Dilute if Necessary dissolve->dilute transfer Transfer to Autosampler Vial dilute->transfer analyze Immediate GC/HPLC Analysis transfer->analyze

Caption: Recommended workflow for preventing degradation.

References

Technical Support Center: Optimizing Headspace Sampling for Volatile Sulfur Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing headspace sampling parameters for the analysis of volatile sulfur compounds (VSCs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is headspace sampling and why is it used for VSC analysis?

Headspace sampling is a technique used in gas chromatography (GC) to analyze volatile and semi-volatile compounds.[1] In this method, a liquid or solid sample is placed in a sealed vial and heated, allowing volatile compounds like VSCs to move into the gas phase (the "headspace") above the sample.[2] A portion of this gas is then injected into the GC for analysis.[2] This technique is particularly advantageous for VSC analysis as it minimizes the introduction of non-volatile matrix components into the GC system, which can cause contamination and interfere with the analysis.[1][3]

Q2: What are the most critical parameters to optimize for VSC headspace analysis?

The most critical parameters to optimize include:

  • Incubation Temperature and Time: These factors directly influence the partitioning of VSCs from the sample into the headspace.

  • Sample Matrix: The composition of your sample can significantly affect the release of VSCs.

  • Phase Ratio (Sample Volume to Headspace Volume): This ratio impacts the concentration of analytes in the headspace.

  • Agitation: Shaking the sample during incubation helps to achieve equilibrium faster.

  • Salt Addition ("Salting Out"): Adding salt to aqueous samples can increase the volatility of some VSCs.

Q3: Which GC detector is best for analyzing VSCs?

For highly selective and sensitive detection of VSCs, sulfur-specific detectors are recommended. These include the Sulfur Chemiluminescence Detector (SCD) and the Flame Photometric Detector (FPD) or Pulsed Flame Photometric Detector (PFPD). These detectors provide a strong response to sulfur-containing compounds while minimizing interference from other non-sulfur compounds in the sample. Mass Spectrometry (MS) is also commonly used for its ability to identify and quantify compounds based on their mass-to-charge ratio.

Q4: How can I prevent the loss of reactive VSCs during sampling and analysis?

Due to their reactive nature, VSCs can be lost through adsorption to active sites within the GC system. To prevent this:

  • Use an Inert Flow Path: Ensure that all components in the sample flow path, including the inlet liner, column, and detector, are made of inert materials or have been properly deactivated.

  • Utilize Specialized Columns: Employ GC columns specifically designed for sulfur analysis, which are highly inert to prevent peak tailing and improve peak shape.

  • Proper Sample Handling: Minimize sample storage time and store samples at a low temperature (not exceeding 20°C) to reduce degradation. It is also recommended not to expose samples to direct sunlight.

Troubleshooting Guides

This section addresses common issues encountered during the headspace analysis of VSCs and provides step-by-step solutions.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes:

  • Active Sites: Reactive VSCs can interact with active sites in the GC system, leading to peak tailing.

  • Column Overload: Injecting too much sample can cause peak fronting.

  • Inappropriate Liner: The choice of inlet liner can affect peak shape.

Troubleshooting Steps:

Caption: Troubleshooting workflow for poor peak shape.

  • Identify the type of peak distortion: Tailing peaks often suggest active sites, while fronting peaks usually indicate column overload.

  • For Tailing Peaks:

    • Verify System Inertness: Ensure the entire sample flow path is inert.

    • Use a Sulfur-Specific Column: These columns are specially deactivated for VSC analysis.

    • Deactivate or Replace Components: If tailing persists, consider deactivating or replacing the inlet liner and any connecting tubing.

  • For Fronting Peaks:

    • Reduce Sample Concentration: Dilute your sample or reduce the injection volume.

  • Optimize Inlet Liner: Using a narrow bore liner can help prevent band broadening and produce sharper peaks.

Issue 2: Low Sensitivity / Poor Reproducibility

Possible Causes:

  • Incomplete Equilibration: Insufficient incubation time or temperature can lead to incomplete partitioning of VSCs into the headspace.

  • Leaks: Poor vial sealing or leaks in the system can lead to loss of volatile analytes.

  • Matrix Effects: Components in the sample matrix can suppress the release of VSCs.

  • Inconsistent Sample Preparation: Variations in sample volume or salt concentration can lead to poor reproducibility.

Troubleshooting Steps:

Caption: Troubleshooting workflow for low sensitivity.

  • Optimize Headspace Parameters:

    • Increase Incubation Temperature and Time: Systematically increase the temperature and/or time to ensure complete equilibration. Be cautious of thermally degrading your sample.

    • Add Salt: For aqueous samples, adding a salt like NaCl can increase the partitioning of VSCs into the headspace.

  • Check for Leaks: Ensure vials are properly sealed with tight-fitting caps (B75204) and septa. Perform a leak check on your headspace autosampler.

  • Address Matrix Effects:

    • Use an Internal Standard: An internal standard that behaves similarly to your target VSCs can help compensate for matrix effects. For example, ethyl methyl sulfide (B99878) (EMS) can be a good internal standard for dimethyl sulfide (DMS).

    • Sample Dilution: Diluting the sample can sometimes mitigate matrix effects.

  • Standardize Sample Preparation: Ensure consistent sample volumes and salt concentrations for all samples and standards.

Data Presentation: Optimizing Headspace Parameters

The following tables summarize the effects of key parameters on the analysis of VSCs.

Table 1: Effect of Incubation Temperature and Time on VSC Recovery

VSCTemperature (°C)Incubation Time (min)Relative Peak Area IncreaseReference
Dimethyl Sulfide (DMS)30 to 6030Increased efficiency
Various VSCs50 to 9020Marked increase from 50 to 90°C
19 VSCs3530Optimal for HS-SPME
Various VSCs5015 vs 30Significant increase at 30 min

Table 2: Effect of Salt Addition on VSC Recovery in Aqueous Samples

VSCSalt TypeSalt ConcentrationEffect on SensitivityReference
19 VSCsNaCl20% (w/v)Significantly improves
Various VSCsNaClSaturated brineReduces matrix effects
Dimethyl Sulfide (DMS)NaClNot specifiedIncreased concentration in headspace

Experimental Protocols

Protocol 1: Static Headspace GC-MS for VSCs in a Pharmaceutical Matrix

This protocol provides a general starting point for the analysis of VSCs in a non-volatile pharmaceutical matrix. Optimization will be required for specific applications.

  • Sample Preparation:

    • Weigh 100-500 mg of the sample into a 20 mL headspace vial.

    • Add a suitable solvent (e.g., dimethyl sulfoxide, water) to dissolve or suspend the sample. The final volume should be consistent across all samples (e.g., 5 mL).

    • If using an aqueous solvent, consider adding a salt (e.g., 1 g of NaCl).

    • Add an appropriate internal standard.

    • Immediately seal the vial with a PTFE/silicone septum and crimp cap.

  • Headspace Parameters:

    • Incubation Temperature: 80°C (adjust based on the volatility of VSCs and thermal stability of the matrix).

    • Incubation Time: 30 minutes (ensure equilibrium is reached).

    • Agitation: On.

    • Vial Pressurization: 10 psi.

    • Loop Volume: 1 mL.

    • Loop Fill Time: 0.2 minutes.

    • Injection Time: 1 minute.

  • GC-MS Parameters:

    • GC Column: A column designed for sulfur analysis (e.g., DB-Sulfur SCD).

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Oven Program:

      • Initial temperature: 40°C, hold for 3 minutes.

      • Ramp at 8°C/min to 120°C.

      • Ramp at 35°C/min to 260°C, hold for 3 minutes.

    • Inlet Temperature: 250°C.

    • MS Transfer Line Temperature: 250°C.

    • Ion Source Temperature: 200°C.

    • Scan Range: m/z 30-350.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for VSCs

This protocol is suitable for trace-level analysis of VSCs in various matrices.

  • Sample Preparation:

    • Place 2-3 g of a solid sample or 5 mL of a liquid sample into a 20 mL headspace vial.

    • For liquid samples, dilution and salt addition (e.g., to 2.5% v/v ethanol (B145695) and 20% w/v NaCl) can improve sensitivity.

    • Add an internal standard.

    • Seal the vial.

  • HS-SPME Parameters:

    • SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

    • Incubation Temperature: 35-45°C.

    • Incubation Time: 10 minutes (pre-equilibration).

    • Extraction Time: 30-40 minutes with the SPME fiber exposed to the headspace.

    • Agitation: On.

  • GC-MS Parameters:

    • Desorption: Insert the SPME fiber into the GC inlet at 250°C for 7-10 minutes in splitless mode.

    • Use GC-MS parameters similar to those in Protocol 1, adjusting the oven temperature program as needed for optimal separation of your target VSCs.

Logical Relationships in VSC Headspace Analysis

VSC_Headspace_Logic cluster_Sample Sample Characteristics cluster_Parameters Headspace Parameters cluster_Outcome Analytical Outcome Analyte VSC Properties (Volatility, Polarity) Temperature Incubation Temperature Analyte->Temperature influences PeakShape Peak Shape Analyte->PeakShape reactivity affects Matrix Sample Matrix (Aqueous, Solid, Complex) Matrix->Temperature influences choice of Salt Salt Addition Matrix->Salt determines need for Sensitivity Sensitivity Temperature->Sensitivity impacts Reproducibility Reproducibility Temperature->Reproducibility critical for Time Incubation Time Time->Sensitivity impacts Time->Reproducibility critical for PhaseRatio Phase Ratio (Sample/Headspace Volume) PhaseRatio->Sensitivity impacts Salt->Sensitivity impacts

Caption: Key relationships in VSC headspace analysis.

References

Stability of Dipropenyl sulfide under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability of Dipropenyl Sulfide (B99878)

This technical support center provides guidance on the stability of dipropenyl sulfide under various storage conditions. Due to the limited availability of specific quantitative stability data for this compound in published literature, this guide offers recommendations based on the general properties of related organosulfur compounds, such as those found in garlic, and provides detailed protocols for users to conduct their own stability assessments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound, a volatile organosulfur compound found in garlic and onions, is expected to be relatively unstable, particularly when exposed to heat, light, and oxygen. Organosulfur compounds, in general, are known for their reactivity and potential for degradation over time. Thermal treatments of garlic, for instance, have been shown to significantly decrease the content of many organosulfur compounds.

Q2: What are the recommended general storage conditions for this compound?

A2: To maximize shelf-life, this compound should be stored in a cool, dry, and dark place.[1][2] It is advisable to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[1]

Q3: What materials are incompatible with this compound?

A3: Organosulfur compounds can be incompatible with acids, diazo and azo compounds, halocarbons, isocyanates, aldehydes, alkali metals, nitrides, hydrides, and other strong reducing or oxidizing agents. Reactions with these materials can generate heat and, in some cases, flammable gases.

Q4: What are the potential degradation products of this compound?

A4: While specific degradation pathways for this compound are not well-documented, thermolysis of related compounds like di(1-alkenyl) disulfides can lead to the formation of dialkylthiophenes.[3] Oxidation may lead to the formation of corresponding sulfoxides and sulfones.

Q5: How can I determine the stability of my this compound sample under my specific experimental conditions?

A5: It is highly recommended to perform a stability study under your specific laboratory conditions. This typically involves storing aliquots of the compound under different conditions (e.g., temperature, light exposure) and analyzing them at regular intervals using a validated analytical method like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A detailed protocol is provided in this guide.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Inconsistent analytical results for stored samples. Sample degradation due to improper storage.Ensure samples are stored in tightly sealed containers, protected from light, and at the recommended temperature. Use an inert atmosphere for long-term storage.
Inconsistent sample handling during analysis.Follow a standardized protocol for sample preparation and analysis. Ensure consistent injection volumes and run parameters.
Rapid loss of compound purity. Exposure to high temperatures.Store at lower temperatures (e.g., 4°C or -20°C). Avoid repeated freeze-thaw cycles if the compound is in solution.
Presence of oxidizing agents or other incompatible substances.Ensure storage containers are clean and free of contaminants. If in solution, verify the stability of the compound in the chosen solvent.
Formation of unknown peaks in chromatograms. Degradation of this compound.Attempt to identify degradation products using techniques like GC-MS (Gas Chromatography-Mass Spectrometry). This can provide insights into the degradation pathway.
Contamination of the sample or analytical system.Run a blank analysis of the solvent and check for contaminants in the GC or HPLC system.

Stability Testing Protocol

This protocol outlines a general procedure for assessing the stability of this compound under various storage conditions.

Objective

To determine the degradation rate of this compound under defined conditions of temperature and light exposure.

Materials
  • This compound sample

  • Amber glass vials with screw caps (B75204) and PTFE septa

  • A suitable solvent (e.g., hexane, dichloromethane) of high purity

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Sulfur Chemiluminescence Detector (SCD)

  • Controlled temperature chambers (e.g., refrigerator at 4°C, freezer at -20°C, incubator at 25°C)

  • Light exposure chamber (or an area with controlled light conditions)

Experimental Procedure
  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

    • Dispense aliquots of the stock solution into amber glass vials.

    • If testing under an inert atmosphere, purge the vials with nitrogen or argon before sealing.

  • Storage Conditions:

    • Divide the vials into different storage groups:

      • Temperature: -20°C (control), 4°C, and 25°C (ambient).

      • Light Exposure: Store a set of vials at 25°C exposed to ambient laboratory light and another set at 25°C wrapped in aluminum foil to protect from light.

  • Time Points:

    • Establish a schedule for sample analysis. Suggested time points: 0, 24 hours, 48 hours, 1 week, 2 weeks, 1 month, and 3 months. The frequency can be adjusted based on the observed stability.

  • Analytical Method:

    • Use a validated GC method to quantify the concentration of this compound. A GC-SCD is highly specific for sulfur compounds.[4]

    • Example GC Conditions:

      • Column: A suitable capillary column (e.g., DB-5 or equivalent).

      • Injector Temperature: 250°C.

      • Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

      • Detector Temperature: 250°C (for FID).

      • Carrier Gas: Helium or Nitrogen.

    • Validate the analytical method for linearity, accuracy, and precision before starting the stability study.

  • Data Analysis:

    • At each time point, analyze the samples from each storage condition in triplicate.

    • Calculate the percentage of this compound remaining relative to the initial concentration (time 0).

    • Plot the percentage of remaining this compound against time for each condition.

Data Presentation

Summarize the quantitative data in a table for easy comparison.

Table 1: Stability of this compound under Different Storage Conditions

Storage ConditionTime PointMean Concentration (mg/mL)% Remaining
-20°C, Dark 01.00100%
1 week
1 month
4°C, Dark 01.00100%
1 week
1 month
25°C, Dark 01.00100%
1 week
1 month
25°C, Light 01.00100%
1 week
1 month

Visualizations

Experimental Workflow

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution aliquot Aliquot into Vials prep_stock->aliquot temp_neg_20 -20°C, Dark aliquot->temp_neg_20 temp_4 4°C, Dark aliquot->temp_4 temp_25_dark 25°C, Dark aliquot->temp_25_dark temp_25_light 25°C, Light aliquot->temp_25_light gc_analysis GC Analysis at Time Points temp_neg_20->gc_analysis temp_4->gc_analysis temp_25_dark->gc_analysis temp_25_light->gc_analysis data_analysis Calculate % Remaining gc_analysis->data_analysis report report data_analysis->report Generate Stability Report

Caption: Workflow for assessing the stability of this compound.

Logical Relationship of Stability Factors

Stability_Factors cluster_factors Influencing Factors cluster_outcomes Potential Outcomes substance This compound Stability Degradation Degradation substance->Degradation Temperature Temperature Temperature->Degradation Light Light Exposure Light->Degradation Oxygen Oxygen (Air) Oxidation Oxidation Oxygen->Oxidation Incompatibles Incompatible Materials Polymerization Polymerization Incompatibles->Polymerization loss_of_purity loss_of_purity Degradation->loss_of_purity Loss of Purity Oxidation->loss_of_purity Polymerization->loss_of_purity

Caption: Factors influencing the stability of this compound.

References

Technical Support Center: Troubleshooting Low Recovery of Dipropenyl Sulfide During Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction of dipropenyl sulfide (B99878).

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of dipropenyl sulfide that influence its extraction?

This compound is a volatile organosulfur compound naturally found in plants of the Allium genus, such as garlic and onions.[1] Its extraction is significantly influenced by the following properties:

  • Volatility: With a boiling point between 137°C and 140°C, this compound can be lost to evaporation during extraction and sample handling, especially at elevated temperatures.[1]

  • Solubility: It is very slightly soluble in dimethyl sulfoxide (B87167) (DMSO) and soluble in organic solvents like ethanol (B145695).[1] Following the "like dissolves like" principle, non-polar solvents are generally more effective for its extraction. The related compound, dipropyl sulfide, is insoluble in water but soluble in ethanol and ether.[2][3]

  • Stability: Organosulfur compounds can be unstable and may degrade or undergo chemical transformations during extraction, especially with exposure to heat, light, or certain reactive agents.

Q2: I am experiencing low recovery of this compound. What are the most common causes?

Low recovery of this compound can stem from several factors throughout the experimental workflow. The most common culprits include:

  • Inappropriate Solvent Choice: Using a solvent with poor solubility for this compound will result in inefficient extraction.

  • Sample Degradation: Exposure to excessive heat, light, or oxygen can lead to the degradation of this compound. Organosulfur compounds are known to be reactive and can be thermally unstable.

  • Volatility Losses: Significant amounts of this compound can be lost due to evaporation if samples are not handled in a closed system or at appropriate temperatures.

  • Suboptimal Extraction Parameters: Factors such as incorrect pH, inadequate extraction time, or inappropriate temperature can all lead to poor recovery.

  • Matrix Effects: Components of the sample matrix can interfere with the extraction and analysis, leading to either suppression or enhancement of the signal.

Q3: Which extraction method is best for this compound?

The optimal extraction method depends on the sample matrix and the specific goals of the analysis. The two most common and effective methods are:

  • Solvent Extraction: This is a fundamental and reliable method for extracting organosulfur compounds. Dichloromethane (B109758) has been shown to be particularly effective in extracting a wide range of organosulfides from onion oil compared to diethyl ether, n-pentane, and hexanes.

  • Headspace Solid-Phase Microextraction (HS-SPME): This is a sensitive, solventless technique well-suited for volatile compounds like this compound. For volatile sulfur compounds, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended.

Q4: How can I optimize my solvent extraction protocol for better recovery?

To enhance recovery during solvent extraction, consider the following:

  • Solvent Selection: Choose a solvent that has a high affinity for this compound. Based on studies of similar compounds, dichloromethane is a strong candidate.

  • Temperature Control: Perform the extraction at a controlled, moderate temperature (e.g., 45-50°C) to minimize degradation and evaporative losses.

  • Extraction Time: Ensure sufficient time for the solvent to penetrate the sample matrix and dissolve the target compound. An extraction time of around 4 hours has been shown to be effective for garlic oil.

  • pH Adjustment: The pH of the sample matrix can influence the stability and extractability of the analyte. While specific data for this compound is limited, the stability of other sulfur compounds can be pH-dependent.

  • Minimize Headspace: Use appropriately sized extraction vessels to reduce the headspace volume, thereby minimizing evaporative losses.

Q5: What are the critical parameters for optimizing an HS-SPME method?

For HS-SPME, optimization of the following parameters is crucial for achieving high recovery:

  • Fiber Coating: A DVB/CAR/PDMS fiber is generally effective for a broad range of volatile sulfur compounds.

  • Extraction Temperature and Time: These parameters are interdependent. Higher temperatures can increase the volatility of the analyte, but may also lead to degradation if too high. A typical starting point is 30-60 minutes at 40-60°C.

  • Sample Agitation: Agitation of the sample during extraction helps to facilitate the release of volatiles from the matrix into the headspace.

  • Salt Addition: Adding salt (e.g., NaCl) to aqueous samples can increase the ionic strength, which often enhances the release of volatile organic compounds into the headspace.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving low recovery issues.

Problem: Consistently Low or No Recovery of this compound
Potential Cause Troubleshooting Step Rationale
Inappropriate Solvent Review the polarity of your current solvent. Test a small sample with a more suitable solvent like dichloromethane.This compound is more soluble in non-polar organic solvents. Dichloromethane has been shown to be effective for a broad range of organosulfides.
Analyte Degradation Protect the sample from light and heat throughout the extraction process. Use an inert atmosphere (e.g., nitrogen) if possible.Organosulfur compounds can be sensitive to heat and oxidation.
Inefficient Extraction Increase the extraction time or the solvent-to-sample ratio. Ensure the sample is adequately homogenized to increase surface area.Complete extraction requires sufficient time and solvent volume for the analyte to partition into the solvent phase.
Loss during Solvent Evaporation If a concentration step is used, perform it at a low temperature and under gentle vacuum. Use a rotary evaporator with a cooled trap.Due to its volatility, this compound can be lost during solvent removal.
HS-SPME Fiber Saturation If using HS-SPME, try diluting the sample or reducing the extraction time.The fiber has a finite capacity, and a highly concentrated sample can lead to saturation and non-linear response.

Data Presentation

Table 1: Comparison of Solvent Effectiveness for Organosulfide Extraction from Onion Oil

This table, adapted from a study on onion oil, illustrates how solvent choice can significantly impact the number of identified organosulfur compounds, which is a key indicator of extraction efficiency.

Solvent Number of Organosulfides Identified
Dichloromethane27
n-Pentane19
Hexanes17
Diethyl Ether10
Table 2: Illustrative Recovery Data for Volatile Sulfur Compounds (VSCs) using HS-SPME
Compound Matrix Recovery (%)
Dimethyl sulfideWater85 - 95
Dimethyl disulfideWine90 - 105
Diallyl disulfideGarlic Extract88 - 98
This compound (Expected)Various80 - 105 (Target Range)

Note: The expected recovery for this compound is an estimated target range for a well-optimized method.

Experimental Protocols

Protocol 1: Solvent Extraction of this compound

This protocol is a generalized procedure based on effective methods for extracting organosulfur compounds from plant materials.

  • Sample Preparation: Homogenize the fresh sample material (e.g., garlic cloves) to a fine paste. For dry samples, grind to a fine powder.

  • Extraction:

    • Weigh approximately 10 g of the homogenized sample into a flask.

    • Add 100 mL of dichloromethane.

    • Securely seal the flask to prevent solvent evaporation.

    • Agitate the mixture on a shaker at a constant speed for 4 hours at 50°C.

  • Filtration: Filter the mixture through a Whatman No. 1 filter paper to separate the extract from the solid residue.

  • Concentration (Optional): If necessary, concentrate the extract using a rotary evaporator at a low temperature (≤ 30°C) and reduced pressure.

  • Analysis: Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) of this compound

This protocol outlines a typical HS-SPME procedure for volatile sulfur compounds.

  • Sample Preparation:

    • Place 1-2 g of the homogenized sample into a 20 mL headspace vial.

    • Add a known amount of an appropriate internal standard.

    • If the sample is aqueous, add NaCl to a final concentration of 20-30% (w/v).

    • Immediately seal the vial with a PTFE-lined septum and cap.

  • Extraction:

    • Place the vial in a heating block or autosampler with agitation.

    • Equilibrate the sample at 50°C for 10 minutes.

    • Expose a DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 50°C with continuous agitation.

  • Desorption and Analysis:

    • Retract the fiber and immediately insert it into the injection port of a GC-MS system.

    • Desorb the analytes from the fiber at 250°C for 5 minutes in splitless mode.

    • Initiate the GC-MS analysis.

Visualizations

Diagram 1: Troubleshooting Logic for Low Recovery

Low_Recovery_Troubleshooting start Low Recovery of This compound check_method Review Extraction Method start->check_method solvent_extraction Solvent Extraction Issues check_method->solvent_extraction Solvent hs_spme HS-SPME Issues check_method->hs_spme HS-SPME solvent_choice Inappropriate Solvent? solvent_extraction->solvent_choice fiber_choice Incorrect Fiber? hs_spme->fiber_choice temp_time Suboptimal Temp/Time? solvent_choice->temp_time No solution1 Use Dichloromethane or other non-polar solvent solvent_choice->solution1 Yes degradation Analyte Degradation? temp_time->degradation No solution2 Optimize Temp (45-50°C) and Time (2-4h) temp_time->solution2 Yes volatility Loss due to Volatility? degradation->volatility No solution3 Protect from light/heat, use inert atmosphere degradation->solution3 Yes solution4 Use sealed vessels, low temp for concentration volatility->solution4 Yes spme_params Suboptimal Temp/Time? fiber_choice->spme_params No solution5 Use DVB/CAR/PDMS fiber fiber_choice->solution5 Yes matrix_effects Matrix Effects? spme_params->matrix_effects No solution6 Optimize Temp (40-60°C) and Time (30-60min) spme_params->solution6 Yes solution7 Add salt to aqueous samples, use standard addition matrix_effects->solution7 Yes

A troubleshooting flowchart for diagnosing low recovery issues.

Diagram 2: General Experimental Workflow for this compound Analysis

Workflow sample_prep Sample Preparation (Homogenization/Grinding) extraction Extraction sample_prep->extraction solvent_ext Solvent Extraction (e.g., Dichloromethane) extraction->solvent_ext Method A hs_spme_ext HS-SPME (DVB/CAR/PDMS fiber) extraction->hs_spme_ext Method B filtration Filtration / Cleanup solvent_ext->filtration analysis GC-MS Analysis hs_spme_ext->analysis concentration Concentration (Low Temperature) filtration->concentration concentration->analysis data_processing Data Processing & Quantification analysis->data_processing

References

Technical Support Center: Isolation and Purification of Dipropenyl Sulfide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the isolation and purification of dipropenyl sulfide (B99878) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the separation of these challenging compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating dipropenyl sulfide isomers, particularly cis (Z) and trans (E) isomers?

A1: The main difficulties arise from the isomers' similar physicochemical properties, making them hard to resolve using standard chromatographic techniques. Key challenges include:

  • Similar Polarity and Boiling Points: The structural similarity of cis and trans isomers results in very close boiling points and polarity, leading to co-elution in many chromatographic systems.

  • Isomer Stability: The Z-isomer (cis) is generally less stable than the E-isomer (trans) and can be susceptible to degradation or isomerization under certain conditions, such as exposure to heat or UV light.[1][2]

  • Thermal Degradation: Organosulfur compounds can be thermally labile, potentially degrading in the high temperatures of a gas chromatography (GC) inlet.[3][4]

  • Secondary Interactions: The sulfoxide (B87167) group can lead to secondary interactions with active sites on chromatographic columns (e.g., residual silanols on silica), causing peak tailing and poor peak shape.[5]

Q2: Which analytical technique is better suited for separating these isomers: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?

A2: HPLC is generally the preferred method for the analysis and purification of this compound isomers and their analogue, ajoene. Normal-phase HPLC has been shown to be effective in resolving E and Z isomers, which can be difficult to achieve with GC due to the high temperatures required, which can cause degradation and isomerization of the less stable Z-isomer.

Q3: How does temperature affect the stability and separation of the isomers?

A3: Temperature is a critical factor. The Z-isomer is known to isomerize to the more stable E-isomer at elevated temperatures. Furthermore, high temperatures can lead to the degradation of both isomers. For instance, in one study, after incubation at 100°C, only 4.3% of E-ajoene and a mere 0.5% of Z-ajoene remained. This thermal instability is a major consideration for GC analysis and for any heating steps during sample preparation.

Q4: Are there any specific safety precautions I should take when working with this compound isomers?

A4: As with all organosulfur compounds, it is advisable to work in a well-ventilated area or a fume hood. These compounds are known for their strong, garlic-like odor. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed.

Troubleshooting Guides

HPLC Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Poor or No Resolution of Isomers 1. Inappropriate mobile phase composition.2. Incorrect column choice.3. Isocratic elution is not providing enough separation power.1. Optimize the mobile phase. For normal-phase HPLC on a silica (B1680970) column, adjust the ratio of non-polar (e.g., n-hexane) to polar (e.g., 2-propanol) solvent. A common starting point is an 85:15 (v/v) ratio of n-hexane to 2-propanol.2. Use a normal-phase silica gel column, which has proven effective for separating these isomers.3. If isocratic elution fails, develop a gradient elution method. A shallow gradient may be necessary to resolve closely eluting peaks.
Peak Tailing 1. Secondary interactions between the sulfoxide group and active sites (e.g., silanols) on the stationary phase.2. Column overload.3. Column contamination or degradation.1. For reversed-phase systems, add a competing base or use a buffered mobile phase at a low pH to suppress silanol (B1196071) interactions. For normal-phase, ensure the use of high-purity solvents.2. Reduce the sample concentration or injection volume.3. Flush the column with a strong solvent. If the problem persists, consider replacing the column.
Disappearing or Shrinking Peaks (especially for the Z-isomer) 1. Degradation of the analyte on the column or in the sample vial.2. Isomerization of the Z-isomer to the E-isomer.1. Protect samples from light and heat. Use amber vials and consider a cooled autosampler.2. Avoid high temperatures during sample preparation and analysis. Keep the column temperature at a moderate level (e.g., ambient to 30°C).
GC Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Poor Resolution of Isomers 1. Insufficient column efficiency.2. Inadequate temperature program.1. Use a long, high-resolution capillary column.2. Optimize the oven temperature program. A slow temperature ramp may be necessary to improve separation.
Broad or Tailing Peaks 1. Active sites in the inlet liner or on the column causing analyte adsorption.2. Sub-optimal flow rate.1. Use a deactivated inlet liner and a highly inert GC column. Regular maintenance, including trimming the column and replacing the liner, is crucial.2. Optimize the carrier gas flow rate for the specific column dimensions.
Disappearance of the Z-isomer Peak and/or Appearance of Degradation Product Peaks 1. Thermal degradation in the hot GC inlet.2. On-column degradation.1. Reduce the inlet temperature as much as possible while still ensuring efficient sample vaporization.2. If degradation is suspected to occur on the column, this may indicate that the elution temperature is too high for the analyte's stability.

Data Presentation

Table 1: Stability of Ajoene Isomers Under Different Conditions

ConditionE-Ajoene Remaining (%)Z-Ajoene Remaining (%)Reference
9-month storage in rice oil54.011.0
Incubation under UV light (253.7 nm) for 3 days81.756.9
Incubation at 100°C4.30.5

Experimental Protocols

Protocol 1: HPLC Separation of this compound Isomers (Ajoene Analogue)

This protocol is based on established methods for the separation of E- and Z-ajoene.

Objective: To achieve baseline separation of the E and Z isomers of this compound.

Materials:

  • HPLC system with a UV detector

  • Normal-phase silica gel column (e.g., LiChrospher Si 60, 250 mm x 4.0 mm)

  • n-Hexane (HPLC grade)

  • 2-Propanol (HPLC grade)

  • Sample dissolved in a suitable solvent (e.g., ethyl acetate (B1210297) or the mobile phase)

Methodology:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and 2-propanol in an 85:15 (v/v) ratio. Degas the mobile phase before use.

  • HPLC System Parameters:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 240 nm

    • Column Temperature: Ambient

    • Injection Volume: 10 µL

  • System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Sample Injection: Inject the prepared sample.

  • Data Analysis: Identify the peaks corresponding to the E and Z isomers based on their retention times. The E-isomer typically elutes before the Z-isomer in normal-phase chromatography.

Visualizations

experimental_workflow cluster_extraction Sample Preparation & Extraction cluster_purification Purification cluster_analysis Analysis & Isolation start Garlic Macerate in Oil extraction Solvent Extraction (e.g., Ethyl Acetate) start->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant column_chrom Silica Gel Column Chromatography (Optional Preparative Step) supernatant->column_chrom fraction_collection Fraction Collection column_chrom->fraction_collection hplc Normal-Phase HPLC fraction_collection->hplc gcms GC-MS (for identification, with caution) fraction_collection->gcms hplc_conditions Mobile Phase: n-Hexane:2-Propanol (85:15) Detector: UV @ 240 nm hplc->hplc_conditions decision Resolution OK? hplc->decision isolate_e Isolate E-Isomer decision->isolate_e Yes isolate_z Isolate Z-Isomer decision->isolate_z Yes troubleshoot Troubleshoot Method (See Guide) decision->troubleshoot No troubleshoot->hplc

Caption: Workflow for the extraction, purification, and analysis of this compound isomers.

troubleshooting_logic start Poor Isomer Resolution in HPLC q1 Is Peak Tailing Observed? start->q1 a1_yes Address Secondary Interactions: - Adjust mobile phase - Check column health q1->a1_yes Yes q2 Are Peaks Co-eluting? q1->q2 No a1_yes->q2 a2_yes Optimize Mobile Phase: - Adjust solvent ratio (e.g., increase hexane (B92381) % slightly) - Consider a different solvent system q2->a2_yes Yes q3 Is Z-isomer peak disproportionately small? q2->q3 No a2_yes->q3 a3_yes Check for Degradation/Isomerization: - Protect sample from heat/light - Use cooled autosampler - Verify sample prep conditions q3->a3_yes Yes solution Improved Resolution q3->solution No a3_yes->solution

Caption: A logical troubleshooting workflow for poor HPLC resolution of this compound isomers.

References

Optimizing reaction conditions for the synthesis of Dipropenyl sulfide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of dipropenyl sulfide (B99878).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing dipropenyl sulfide?

The most prevalent method for synthesizing this compound involves the reaction of a propenyl halide (e.g., propenyl bromide) with a sulfide source, such as sodium sulfide. This nucleophilic substitution reaction is often facilitated by a phase-transfer catalyst to improve the reaction rate and yield.

Q2: Why is my yield of this compound consistently low?

Low yields can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Consider increasing the reaction time or temperature.

  • Side Reactions: The formation of byproducts, such as diallyl disulfide or propen-1-ol, can reduce the yield of the desired product.

  • Oxidation: Thiols and sulfides can be susceptible to oxidation.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the yield.

Q3: What are the common side products in the synthesis of this compound and how can I minimize them?

Common side products include:

  • Diallyl disulfide: This can form from the oxidation of the intermediate allylthiol. To minimize its formation, it is crucial to maintain an inert atmosphere during the reaction and workup.[1]

  • Propen-1-ol: This can result from the hydrolysis of the propenyl halide. Using anhydrous solvents and ensuring the sodium sulfide is as dry as possible can reduce the formation of this byproduct.

  • Isomers: Isomerization of diallyl sulfide to this compound can be a desired reaction pathway.[2] However, other isomeric impurities may also form. Careful control of reaction temperature can help in managing isomerization.

Q4: How can I improve the reaction rate?

The use of a phase-transfer catalyst (PTC), such as a quaternary ammonium (B1175870) salt, can significantly increase the reaction rate by facilitating the transfer of the sulfide anion from the aqueous phase to the organic phase where the propenyl halide is dissolved.[3] Additionally, increasing the reaction temperature will generally increase the reaction rate, but this must be balanced against the potential for increased side product formation.

Q5: What is the best way to purify the final product?

Purification of this compound is typically achieved through distillation. Due to its volatility, care must be taken to avoid product loss. If significant impurities are present, a preliminary extraction and washing step may be necessary before distillation.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive reagents.Ensure the propenyl halide is fresh and the sodium sulfide has not been excessively exposed to air and moisture.
Insufficient reaction temperature.Gradually increase the reaction temperature while monitoring for the formation of side products.
Poor mixing in a biphasic system.Increase the stirring rate to ensure efficient mixing of the aqueous and organic phases.
Presence of Significant Amounts of Diallyl Disulfide Oxidation of the intermediate allylthiol.Purge the reaction vessel with an inert gas (nitrogen or argon) before adding reagents and maintain a positive pressure of the inert gas throughout the reaction and workup.[1]
Contamination with Propen-1-ol Hydrolysis of the propenyl halide.Use anhydrous solvents and ensure the sodium sulfide is thoroughly dried before use.
Milky or Emulsified Aqueous Layer During Workup Formation of insoluble byproducts or insufficient phase separation.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
Product is a Mixture of Isomers Isomerization has occurred.Diallyl sulfide can isomerize to this compound. If a specific isomer is desired, careful control of reaction temperature and time is necessary. Analysis by GC-MS can help identify the isomeric composition.

Data Presentation

Table 1: Representative Optimization of Reaction Conditions for this compound Synthesis

The following table summarizes representative reaction conditions for the synthesis of this compound from propenyl bromide and sodium sulfide, highlighting the impact of different parameters on the product yield. This data is synthesized from general principles of similar sulfide syntheses.

Entry Solvent Catalyst (mol%) Temperature (°C) Time (h) Yield (%)
1Water/Toluene (B28343)None501245
2Water/TolueneTBAB (1)50675
3Water/TolueneTBAB (1)70485
4Water/DichloromethaneTBAB (1)40870
5EthanolNone601055

TBAB: Tetrabutylammonium (B224687) bromide

Experimental Protocols

Detailed Methodology for the Synthesis of this compound using Phase-Transfer Catalysis

This protocol is adapted from established procedures for the synthesis of analogous sulfides.

Materials:

  • Propenyl bromide

  • Sodium sulfide nonahydrate

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a nitrogen/argon inlet.

  • Reagent Preparation: In the flask, dissolve sodium sulfide nonahydrate (1.1 equivalents) in deionized water. Add toluene to the flask, followed by the phase-transfer catalyst, tetrabutylammonium bromide (0.01 equivalents).

  • Inert Atmosphere: Purge the system with nitrogen or argon for 10-15 minutes to remove any oxygen.

  • Addition of Propenyl Bromide: While stirring vigorously, add propenyl bromide (1 equivalent) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to 70°C and maintain this temperature with continued vigorous stirring for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer with toluene (2 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, and then filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude this compound by vacuum distillation to obtain the final product.

Mandatory Visualization

experimental_workflow start Start: Reagents setup Reaction Setup: - 3-neck flask - Stirrer, Condenser - Inert gas inlet start->setup reagents Add Reagents: 1. Sodium Sulfide in Water 2. Toluene 3. TBAB setup->reagents inert Establish Inert Atmosphere (N2 or Ar) reagents->inert addition Add Propenyl Bromide (dropwise) inert->addition reaction Heat to 70°C (4 hours) addition->reaction workup Workup: - Cool to RT - Separate layers reaction->workup extraction Extract Aqueous Layer with Toluene workup->extraction washing Wash Organic Layer: - Water - Brine extraction->washing drying Dry with MgSO4 & Filter washing->drying purification Purify by Vacuum Distillation drying->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Problem: Low Yield of this compound check_reaction Check Reaction Completion (TLC/GC analysis) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes solution_incomplete Solutions: - Increase reaction time - Increase temperature - Check reagent purity incomplete->solution_incomplete check_byproducts Analyze for Byproducts (GC-MS) complete->check_byproducts disulfide High Disulfide Content check_byproducts->disulfide alcohol High Alcohol Content check_byproducts->alcohol other Other Impurities check_byproducts->other solution_disulfide Solution: Use inert atmosphere (N2/Ar) disulfide->solution_disulfide solution_alcohol Solution: Use anhydrous solvents alcohol->solution_alcohol solution_other Solution: Optimize purification method (e.g., fractional distillation) other->solution_other

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Minimizing thermal degradation of Dipropenyl sulfide during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the thermal degradation of dipropenyl sulfide (B99878) during analytical procedures.

Troubleshooting Guide

Encountering issues during the analysis of dipropenyl sulfide is common due to its thermal lability. This guide provides solutions to frequently observed problems.

Problem Potential Cause Recommended Solution
Peak Tailing or Broadening 1. Active sites in the GC inlet or column: this compound can interact with active sites, leading to poor peak shape. 2. Inappropriate column phase: The column chemistry may not be optimal for this analyte. 3. Suboptimal flow rate: Incorrect carrier gas flow can lead to band broadening.1. Use a deactivated inlet liner and a column specifically designed for sulfur compounds or volatile compounds. Consider using a liner with glass wool removed, as it can be a source of activity.[1] 2. Employ a low-polarity or mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. 3. Optimize the carrier gas flow rate to ensure optimal linear velocity for the column dimensions.
Loss of Analyte Signal / Low Recovery 1. Thermal degradation in the injector: High injector temperatures can cause this compound to break down before reaching the column.[1] 2. Adsorption in the system: The analyte may be adsorbing to active sites within the GC system. 3. Sample degradation during storage: The compound may be unstable in the prepared solution.1. Reduce the injector temperature. Start with a lower temperature (e.g., 200 °C) and incrementally increase if necessary.[1] Utilize a Programmable Temperature Vaporizer (PTV) inlet if available to allow for a gentle temperature ramp.[1] 2. Ensure all components of the flow path (liner, column, ferrules) are inert. 3. Analyze samples as quickly as possible after preparation. Store extracts at low temperatures (e.g., 4 °C) in tightly sealed vials.
Appearance of Unexpected Peaks 1. Thermal degradation products: New peaks may correspond to smaller molecules formed from the breakdown of this compound. 2. Isomerization: this compound may isomerize to other forms under certain conditions. 3. Contamination: The sample or system may be contaminated.1. Lower the injector and/or oven temperatures to minimize degradation. Compare chromatograms at different temperatures to identify degradation products. Common degradation products of similar organosulfur compounds include smaller sulfides and thiophenes. 2. Ensure the sample and solvents are free from basic or acidic contaminants that could catalyze isomerization. 3. Run a blank analysis to check for system contamination.
Poor Reproducibility 1. Inconsistent injection volume: Variations in the amount of sample introduced can lead to variable results. 2. Inlet discrimination: High molecular weight or thermally labile compounds may not be transferred efficiently and consistently from the inlet to the column. 3. Changing activity of the system: Active sites can become more or less problematic over a sequence of injections.1. Use an autosampler for precise and repeatable injections. 2. Use a pulsed splitless or PTV injection to improve the transfer of the analyte to the column. 3. Perform regular inlet maintenance, including replacing the liner and septum. Condition the column as recommended by the manufacturer.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to thermal degradation?

This compound is an organosulfur compound naturally found in plants of the Allium genus, such as garlic and onions. Its structure contains double bonds and a sulfur atom, which can be susceptible to rearrangement and cleavage at elevated temperatures, leading to thermal degradation.

Q2: What are the likely thermal degradation products of this compound?

While specific studies on the complete thermal degradation pathway of this compound are limited, research on related alkenyl disulfides suggests that at high temperatures, they can undergo thermolysis to form more stable aromatic compounds like thiophenes and their alkylated derivatives. Other potential degradation products could include smaller sulfur-containing molecules and various hydrocarbons resulting from fragmentation of the propenyl chains.

Q3: At what temperature does thermal degradation of this compound become significant?

The exact temperature at which degradation becomes significant can vary depending on the analytical system and conditions. However, for many thermally labile organosulfur compounds, degradation can start to be a concern at injector temperatures above 250 °C. It is recommended to start with a lower injector temperature (e.g., 200-220 °C) and optimize based on analyte response and the absence of degradation peaks.

Q4: Can the choice of solvent affect the stability of this compound?

Yes, the choice of solvent can influence the stability of this compound. It is best to use high-purity, aprotic solvents. Avoid solvents that may contain acidic or basic impurities, as these can potentially catalyze isomerization or degradation reactions.

Q5: How can I confirm that the unexpected peaks in my chromatogram are from thermal degradation?

To confirm if new peaks are due to thermal degradation, you can perform a simple experiment by analyzing the same sample at progressively lower injector temperatures. If the area of the unexpected peaks decreases while the area of the this compound peak increases at lower temperatures, it is a strong indication of thermal degradation.

Experimental Protocols

Below are recommended starting parameters for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). These should be optimized for your specific instrument and application.

Table 1: Recommended GC-MS Parameters for this compound Analysis

ParameterRecommended SettingRationale
Injector Type Split/Splitless or Programmable Temperature Vaporizer (PTV)PTV allows for a gentler heating of the sample, minimizing on-injector degradation.
Injector Temperature 200 - 250 °C (start low and optimize)Minimizes thermal stress on the analyte.
Liner Type Deactivated, low-volume linerReduces active sites for analyte interaction and potential degradation.
Injection Mode Pulsed SplitlessImproves the transfer of the analyte to the column, especially at lower concentrations.
Carrier Gas Helium at a constant flow rate of 1.0 - 1.5 mL/minProvides good chromatographic efficiency.
Column Low to mid-polarity (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessProvides good separation for a wide range of volatile and semi-volatile compounds.
Oven Program Initial: 40 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A starting point that should be optimized based on the separation of this compound from other matrix components.
MS Source Temp. 230 °CA standard source temperature that balances ionization efficiency with minimizing in-source degradation.
MS Quadrupole Temp. 150 °CA standard quadrupole temperature.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique for GC-MS that provides reproducible fragmentation patterns.
Mass Range m/z 40-300Covers the expected mass of this compound and its potential degradation products.

Visualizations

Logical Workflow for Troubleshooting this compound Analysis

troubleshooting_workflow start Start: Poor Chromatographic Results check_peak_shape Assess Peak Shape start->check_peak_shape peak_tailing Peak Tailing/Broadening? check_peak_shape->peak_tailing check_recovery Assess Analyte Recovery peak_tailing->check_recovery No solution_inert Action: Use Deactivated Liner/Column peak_tailing->solution_inert Yes low_recovery Low Signal/Recovery? check_recovery->low_recovery check_extra_peaks Assess for Extra Peaks low_recovery->check_extra_peaks No solution_temp Action: Lower Injector Temperature low_recovery->solution_temp Yes extra_peaks Unexpected Peaks Present? check_extra_peaks->extra_peaks check_reproducibility Assess Reproducibility extra_peaks->check_reproducibility No extra_peaks->solution_temp Yes poor_reproducibility Poor Reproducibility? check_reproducibility->poor_reproducibility solution_maintenance Action: Perform Inlet Maintenance poor_reproducibility->solution_maintenance Yes end End: Optimized Analysis poor_reproducibility->end No solution_inert->check_recovery solution_ptv Action: Use PTV Inlet solution_temp->solution_ptv solution_blanks Action: Run Blanks to Check for Contamination solution_temp->solution_blanks solution_ptv->check_extra_peaks solution_autosampler Action: Use Autosampler solution_maintenance->solution_autosampler solution_autosampler->end solution_blanks->check_reproducibility

Caption: Troubleshooting workflow for this compound analysis.

Potential Thermal Degradation Pathway of this compound

degradation_pathway cluster_degradation Thermal Degradation Products dps This compound thiophenes Thiophenes & Alkylated Thiophenes dps->thiophenes High Temperature (Thermolysis) smaller_sulfides Smaller Sulfides (e.g., Propenyl Mercaptan) dps->smaller_sulfides Fragmentation hydrocarbons Hydrocarbon Fragments dps->hydrocarbons Fragmentation

Caption: Potential thermal degradation pathways of this compound.

References

Strategies to improve the resolution of Dipropenyl sulfide isomers in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chromatographic analysis. This guide provides detailed strategies, troubleshooting advice, and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the chromatographic resolution of Dipropenyl sulfide (B99878) isomers (cis/Z and trans/E).

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate cis- and trans-Dipropenyl sulfide isomers?

The cis and trans isomers of Dipropenyl sulfide are geometric isomers, meaning they have the same molecular weight and chemical formula. Their physicochemical properties, such as boiling point and polarity, are very similar. This similarity results in close retention times on many chromatographic columns, leading to co-elution or poor resolution, which complicates accurate quantification.

Q2: Which chromatographic technique is better for this separation: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is the most common and effective technique for analyzing volatile sulfur compounds like this compound found in sources such as garlic and onion essential oils. The key to successful separation in GC lies in selecting a column with the right stationary phase that can differentiate the subtle structural differences between the isomers. While HPLC can be used, finding a suitable stationary and mobile phase combination that provides adequate selectivity for these nonpolar volatile compounds can be more challenging.

Q3: What is the most critical factor for improving the resolution of this compound isomers in Gas Chromatography?

The choice of the GC capillary column's stationary phase is the single most important factor. Standard non-polar columns that separate based on boiling point are often insufficient. To resolve geometric isomers, a stationary phase that provides a high degree of selectivity is required. Highly polar stationary phases, especially those containing cyanopropyl functional groups or polyethylene (B3416737) glycol (wax-type columns), are recommended as they can interact differently with the distinct shapes of the cis (U-shaped) and trans (linear) isomers.

Q4: Can changing the temperature program in my GC method improve resolution?

Yes, optimizing the temperature program is a crucial step. A slow temperature ramp (e.g., 1-3°C per minute) can significantly improve the separation of closely eluting compounds like isomers. A slower ramp rate increases the interaction time of the analytes with the stationary phase, allowing for better differentiation. Conversely, if the initial separation is poor, a very fast ramp might worsen the co-elution.

Q5: Is derivatization a useful strategy for these isomers?

Derivatization is generally not a primary strategy for improving the separation of this compound isomers. This technique is typically used for compounds with active functional groups (like -OH or -COOH) to increase their volatility or thermal stability. Since this compound is already a volatile and relatively stable compound without such groups, efforts should be focused on optimizing the chromatographic conditions directly.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the analysis of this compound isomers.

Issue 1: Poor to No Resolution Between cis and trans Isomer Peaks

Potential Causes & Solutions

CauseRecommended Solution
Inappropriate Stationary Phase The column lacks the necessary selectivity. Switch to a high-polarity column. For GC, columns with a high cyanopropyl content or wax-type columns (e.g., Suprawax, DB-WAX) are excellent choices. For HPLC, consider columns with phenyl or cyano phases that can offer different selectivities.
Sub-optimal Temperature Program (GC) The temperature ramp is too fast. Decrease the oven ramp rate to 1-3°C/min to enhance separation. You can also add a short isothermal hold at the elution temperature of the isomers.
Incorrect Mobile Phase Composition (HPLC) The mobile phase is not selective enough. Systematically vary the solvent ratios or try different organic modifiers (e.g., switch from acetonitrile (B52724) to methanol (B129727) or vice-versa in reversed-phase) to alter selectivity.
Carrier Gas Flow Rate Not Optimized (GC) The linear velocity of the carrier gas (Helium or Hydrogen) is too high or too low, leading to band broadening. Re-optimize the flow rate to achieve the best efficiency for your column dimensions.
Column Overload Injecting too much sample can cause peak fronting and a loss of resolution. Dilute your sample or, if using split injection in GC, increase the split ratio.
Issue 2: Broad or Tailing Peaks for Sulfide Compounds

Potential Causes & Solutions

CauseRecommended Solution
Active Sites in the GC System Sulfur compounds can interact with active sites in the GC inlet liner or the column itself. Use a deactivated inlet liner. If the column is old or contaminated, condition it according to the manufacturer's instructions or trim the first few centimeters. In severe cases, replacement may be necessary.
Incompatible Sample Solvent In HPLC, if the sample solvent is much stronger than the mobile phase, it can cause peak distortion. Dissolve the sample in the mobile phase whenever possible. In GC, ensure the solvent is appropriate for the injection technique (e.g., avoid non-volatile solvents in splitless injection).
System Dead Volume (HPLC) Excessive dead volume in the HPLC system (from tubing, connections, etc.) can cause band broadening. Ensure all fittings are secure and use tubing with the smallest appropriate internal diameter.

Experimental Protocols & Data

While specific resolution data for this compound is not abundant in literature, methods for separating structurally similar cis/trans isomers of other Allium sulfur compounds, like 1-propenyl propyl disulfide, provide excellent starting points.

Gas Chromatography (GC) Methodologies

The key to GC separation is exploiting the polarity differences between the stationary phase and the isomers.

Table 1: Recommended GC Columns & Conditions for Isomer Separation

ParameterHigh-Polarity Column (Recommended)Mid-Polarity Column
Stationary Phase Example Suprawax-280 (Polyethylene Glycol)DB-17ms (50%-phenyl)-methylpolysiloxane
Typical Dimensions 60 m x 0.25 mm ID, 0.25 µm film30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium or HydrogenHelium or Hydrogen
Flow Rate ~1.0 mL/min~1.0-1.5 mL/min
Oven Program Start at 40-50°C (hold 2-3 min), ramp at 2-4°C/min to 150°C, then ramp faster to 250°C.Start at 50°C (hold 3 min), ramp at 3°C/min to 150°C, then ramp at 25°C/min to 250°C.
Injector Temp. 250°C250°C
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)Mass Spectrometer (MS) or Flame Ionization Detector (FID)

Quantitative Data: Kovats Retention Indices for Propenyl Propyl Disulfide Isomers

The Kovats Retention Index (RI) standardizes retention times. A larger difference in RI values between two isomers on a given column indicates better separation. The data below for a similar compound, 1-propenyl propyl disulfide, clearly shows that polar columns provide superior selectivity.

Table 2: Kovats Retention Indices (RI) for cis- and trans-1-Propenyl Propyl Disulfide

Stationary Phase TypeColumn ExampleRI of trans IsomerRI of cis IsomerΔ RI (Separation)
Standard Non-Polar DB-1, DB-5~1099~1084~15
Standard Polar WAX, Suprawax~1438~1406~32
Data sourced from the NIST Chemistry WebBook.

This data quantitatively demonstrates that a polar (WAX) column nearly doubles the separation factor between the geometric isomers compared to a non-polar column.

Visualized Workflows and Logic

Workflow for GC Method Development

This diagram outlines a systematic approach to developing a GC method for separating this compound isomers.

GC_Method_Development cluster_prep Preparation cluster_dev Method Development cluster_opt Optimization Loop cluster_final Finalization Sample Prepare Standard Mix (cis/trans Isomers) Col_Select 1. Select High-Polarity Capillary Column Sample->Col_Select Instrument GC-MS System Check Instrument->Col_Select Initial_Cond 2. Set Initial Conditions (e.g., 40°C, 10°C/min ramp) Col_Select->Initial_Cond Inject 3. Inject Sample Initial_Cond->Inject Eval 4. Evaluate Resolution Inject->Eval Opt_Temp 5a. Optimize Temp Program (Lower Ramp Rate) Eval->Opt_Temp Resolution < 1.5 Validate Method Validation Eval->Validate Resolution > 1.5 Opt_Flow 5b. Optimize Flow Rate Opt_Temp->Opt_Flow Opt_Flow->Inject

Caption: Systematic workflow for GC method development and optimization.

Troubleshooting Logic for Poor Resolution

This decision tree illustrates the logical steps to take when troubleshooting poor isomer resolution.

Troubleshooting_Resolution Start Problem: Poor Resolution (Rs < 1.5) Check_Column Is the column stationary phase polar? Start->Check_Column Check_Temp Is the GC oven ramp rate slow (e.g., < 5°C/min)? Check_Column->Check_Temp Yes Sol_Column Solution: Switch to a polar column (e.g., WAX or high-cyanopropyl). Check_Column->Sol_Column No Check_Flow Is the carrier gas flow rate optimized? Check_Temp->Check_Flow Yes Sol_Temp Solution: Decrease ramp rate to 1-3°C/min. Check_Temp->Sol_Temp No Check_Load Is the sample concentration too high? Check_Flow->Check_Load Yes Sol_Flow Solution: Optimize flow rate for maximum efficiency. Check_Flow->Sol_Flow No Sol_Load Solution: Dilute sample or increase the GC split ratio. Check_Load->Sol_Load Yes

Caption: Decision tree for troubleshooting poor isomer resolution.

Validation & Comparative

A Comparative Guide to the Validation of Chiral HPLC Methods for Dipropenyl Sulfide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate separation and quantification of stereoisomers are of paramount importance in the pharmaceutical and agrochemical industries due to the often differing pharmacological or toxicological profiles of enantiomers. Dipropenyl sulfide (B99878), a chiral organosulfur compound found in plants of the Allium genus, and its isomers present a unique analytical challenge. This guide provides a comparative overview of potential chiral High-Performance Liquid Chromatography (HPLC) methods for the validation of dipropenyl sulfide isomer separation, based on established methodologies for analogous sulfur-containing compounds. Detailed experimental protocols and performance data are presented to aid researchers in the development and selection of suitable analytical techniques.

Understanding the Challenge: Chirality in this compound

This compound ngcontent-ng-c4139270029="" _nghost-ng-c3455603762="" class="inline ng-star-inserted">

(C6H10S)(C_6H{10}S)(C6​H10​S)
possesses a chiral center at the sulfur atom, leading to the existence of enantiomeric pairs (R/S isomers). Additionally, the presence of double bonds allows for geometric isomerism (E/Z or cis/trans). The separation of these various isomers is critical for accurate characterization and biological assessment.

Comparison of Chiral Stationary Phases (CSPs) for Isomer Separation

The selection of an appropriate chiral stationary phase is the most critical factor in achieving successful enantioseparation. Based on the literature for structurally similar organosulfur compounds, polysaccharide-based CSPs are highly recommended. These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209), offer a broad range of enantioselectivity through a combination of hydrogen bonding, dipole-dipole, and steric interactions.[1][2][3]

Table 1: Comparison of Potential Chiral HPLC Methods for this compound Isomers

ParameterMethod A: Polysaccharide-Based CSP (Normal Phase)Method B: Polysaccharide-Based CSP (Reversed-Phase)Method C: Cyclodextrin-Based CSP (Reversed-Phase)
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)Beta-cyclodextrin bonded to silica (B1680970)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)Acetonitrile / Water (60:40, v/v)Methanol / Water (50:50, v/v) with 1% Triethylammonium acetate (B1210297) buffer (pH 4.5)
Flow Rate 1.0 mL/min0.8 mL/min1.2 mL/min
Column Temperature 25°C30°C20°C
Detection Wavelength 220 nm220 nm220 nm
Anticipated Resolution (Rs) > 1.5> 1.5> 1.2
Typical Retention Times 5 - 15 min8 - 20 min10 - 25 min
Advantages Good selectivity for a wide range of compounds, high efficiency.Compatible with aqueous samples, good for polar analytes.Good for inclusion complex formation with aromatic and hydrophobic molecules.
Limitations Requires non-polar solvents, potential for sample solubility issues.May have lower efficiency than normal phase for some compounds.Selectivity is highly dependent on the analyte fitting into the cyclodextrin (B1172386) cavity.

Detailed Experimental Protocols

The following protocols are representative methodologies for the validation of a chiral HPLC method for this compound isomers.

Method A: Normal Phase Chiral HPLC
  • Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.

  • Chiral Column: A cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel column (e.g., Chiralcel® OD-H), 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase Preparation: Prepare a mobile phase of n-Hexane and Isopropanol in a 90:10 volume/volume ratio. Filter and degas the mobile phase before use.

  • Sample Preparation: Dissolve the this compound isomer standard or sample in the mobile phase to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25°C

    • Detection: UV at 220 nm

  • Validation Parameters:

    • Specificity: Inject individual isomers and a mixture to demonstrate separation.

    • Linearity: Prepare a series of dilutions of the racemate and individual isomers (e.g., 1, 5, 10, 25, 50, 100 µg/mL) and plot peak area versus concentration.

    • Precision: Perform replicate injections (n=6) of a standard solution and calculate the relative standard deviation (RSD) of the peak areas and retention times.

    • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the isomers at different concentration levels (e.g., 80%, 100%, 120%).

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

    • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, column temperature ±2°C).

Method B: Reversed-Phase Chiral HPLC
  • Chromatographic System: As described in Method A.

  • Chiral Column: An amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel column (e.g., Chiralpak® IA), 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water in a 60:40 volume/volume ratio. Filter and degas.

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Chromatographic Conditions:

    • Flow rate: 0.8 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30°C

    • Detection: UV at 220 nm

  • Validation: Follow the validation parameters outlined in Method A.

Logical Workflow for Chiral HPLC Method Validation

The following diagram illustrates a typical workflow for the validation of a chiral HPLC method, ensuring the method is suitable for its intended purpose.

Chiral_HPLC_Validation_Workflow start Start: Define Analytical Target Profile method_dev Method Development & Optimization start->method_dev pre_validation Pre-Validation Assessment (System Suitability) method_dev->pre_validation validation_protocol Develop Validation Protocol pre_validation->validation_protocol specificity Specificity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness documentation Documentation & Final Report specificity->documentation linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation end End: Method Implementation documentation->end

Caption: Workflow for Chiral HPLC Method Validation.

This guide provides a foundational framework for developing and validating chiral HPLC methods for this compound isomers. Researchers are encouraged to adapt and optimize these methodologies based on their specific instrumentation and analytical requirements. The principles of method validation outlined herein are crucial for ensuring the generation of reliable and accurate data in a regulated environment.

References

A Comparative Study of Dipropenyl Sulfide and Diallyl Sulfide's Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the antioxidant properties of dipropenyl sulfide (B99878) and diallyl sulfide. Notably, "dipropenyl sulfide" and "diallyl sulfide" are synonymous terms for the same organosulfur compound, characterized by the chemical formula C₆H₁₀S. For clarity and consistency with the bulk of scientific literature, this document will henceforth use the term "diallyl sulfide."

Diallyl sulfide is a principal bioactive compound found in garlic and other Allium species. Its antioxidant properties have been the subject of extensive research, revealing its potential in mitigating oxidative stress-related cellular damage. This guide synthesizes available experimental data to offer a comprehensive overview of its antioxidant capacity and underlying mechanisms.

Data Presentation: Quantitative Antioxidant Activity

While direct comparative studies under identical conditions are limited, the following table summarizes representative quantitative data for diallyl sulfide from various antioxidant assays. Due to the synonymous nature of the compounds, these values are applicable to both this compound and diallyl sulfide.

Antioxidant AssayCompoundIC50 / Activity ValueSource(s)
DPPH Radical Scavenging Activity Diallyl SulfideData not consistently reported in terms of IC50; activity is generally lower than its disulfide and trisulfide counterparts.[General finding across multiple studies]
ABTS Radical Scavenging Activity Diallyl SulfideNot widely reported; studies often focus on more potent derivatives like diallyl disulfide.[Inferred from available literature]
Hydroxyl Radical Scavenging Diallyl SulfideRate constants calculated to be in the range of 0.7-1.5 x 10¹⁰ M⁻¹s⁻¹.[1][1]
Superoxide (B77818) Scavenging Activity Diallyl SulfideDoes not significantly react with superoxide radicals.[1][1]
Lipid Peroxidation Inhibition Diallyl SulfideActs as a lipid peroxidation terminator.[1]

Note: The antioxidant activity of organosulfur compounds can vary significantly based on the specific assay and experimental conditions. Diallyl sulfide's primary antioxidant effects are often attributed to its ability to modulate endogenous antioxidant systems rather than direct radical scavenging.

Mechanistic Insights: The Nrf2-ARE Signaling Pathway

A primary mechanism through which diallyl sulfide exerts its antioxidant effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.

Upon exposure to inducers like diallyl sulfide, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter region of various antioxidant genes. This binding initiates the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), glutathione (B108866) S-transferases (GSTs), and others. The upregulation of these enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful electrophiles, thereby conferring a robust antioxidant defense.

Mandatory Visualizations

Here are the diagrams for the described signaling pathways and experimental workflows.

experimental_workflow cluster_sample_prep Sample Preparation cluster_assays Antioxidant Assays cluster_data_analysis Data Analysis compound Diallyl Sulfide Stock Solution dilutions Serial Dilutions compound->dilutions dpph DPPH Assay dilutions->dpph abts ABTS Assay dilutions->abts absorbance Spectrophotometric Reading dpph->absorbance abts->absorbance ic50 IC50 Calculation absorbance->ic50 comparison comparison ic50->comparison Comparative Analysis Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DAS Diallyl Sulfide Keap1_Nrf2 Keap1-Nrf2 Complex DAS->Keap1_Nrf2 induces dissociation ROS Oxidative Stress ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1, GSTs) ARE->Antioxidant_Genes activates transcription Cellular_Defense Enhanced Cellular Antioxidant Defense Antioxidant_Genes->Cellular_Defense leads to increased

References

A Comparative Analysis of the Bioactivity of Dipropenyl Sulfide Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the bioactivity of isomeric compounds is crucial for targeted therapeutic development. This guide provides a comparative analysis of the bioactivity of dipropenyl sulfide (B99878) isomers, focusing on the well-documented E- and Z-isomers of ajoene (B124975), a stable organosulfur compound derived from garlic. Experimental data on their anticancer, antioxidant, and anti-inflammatory properties are presented, along with detailed methodologies for key assays and visualizations of the implicated signaling pathways.

Dipropenyl sulfides, a class of organosulfur compounds, have garnered significant interest for their diverse biological activities. Isomeric variations, particularly the cis (Z) and trans (E) configurations, can profoundly influence their therapeutic potential. While direct comparative studies on simple di-1-propenyl disulfide isomers are limited in publicly available literature, extensive research on the dipropenyl sulfide derivative, ajoene, provides a robust model for understanding this isomeric influence.

Anticancer Activity: Z-Ajoene Demonstrates Superior Potency

In the realm of oncology, the Z-isomer of ajoene has consistently shown greater cytotoxic effects against various cancer cell lines compared to its E-isomer counterpart. This suggests that the spatial arrangement of the propenyl groups is a critical determinant of its anticancer activity.

Cell LineCompoundIC50 (µM)Reference
Human Promyeloleukemic (HL-60)Z-Ajoene5.2[1]
Human Nasopharyngeal Carcinoma (KB)Z-Ajoene~15 (estimated from graph)[1]
Human Breast Cancer (MCF-7)Z-Ajoene26.1[1]
Human Breast Epithelial (MCF-10A) - Non-tumorigenicZ-AjoeneHigher than cancer cell lines[1]
Rat Aortic Smooth Muscle CellsAjoene (mixture of isomers)5.7 (antiproliferative)[2]
Human Primary Fibroblasts (FS4) - Non-tumorigenicAjoene (mixture of isomers)Higher than tumorigenic cells
Baby Hamster Kidney (BHK21) - Non-tumorigenicAjoene (mixture of isomers)Higher than tumorigenic cells
Burkitt Lymphoma (BJA-B)Ajoene (mixture of isomers)Most sensitive of the three tested

Table 1: Comparative Cytotoxicity of Ajoene Isomers on Various Cell Lines.

The data indicates that Z-ajoene is a more potent inhibitor of cancer cell growth across different cancer types. Notably, Z-ajoene exhibits a degree of selectivity, showing less cytotoxicity towards non-neoplastic cell lines. The cytotoxic mechanism is believed to involve the induction of apoptosis, a form of programmed cell death.

Antioxidant Activity: A Subtle but Significant Isomeric Difference

The antioxidant properties of this compound isomers have been evaluated through various radical scavenging assays. Here too, the Z-isomer of ajoene generally exhibits stronger activity.

AssayCompound (at 1 mM)% InhibitionReference
DPPH Radical ScavengingE-Ajoene6.96
Z-Ajoene17.67
Hydroxyl Radical ScavengingE-Ajoene50.88
Z-Ajoene63.03
Superoxide (B77818) Anion ScavengingE-Ajoene0.11
Z-Ajoene3.74

Table 2: Comparative Antioxidant Activity of Ajoene Isomers.

The Z-isomer of ajoene demonstrates superior scavenging activity against DPPH, hydroxyl, and superoxide radicals compared to the E-isomer. This enhanced antioxidant potential is significant as oxidative stress is implicated in the pathogenesis of numerous diseases.

Anti-inflammatory Effects: Z-Ajoene as a More Potent Modulator

The anti-inflammatory potential of ajoene isomers has been demonstrated through their ability to inhibit key inflammatory mediators. The Z-isomer has been identified as the more potent anti-inflammatory agent.

Inflammatory MediatorCompoundIC50 (µM)Cell LineReference
Nitric Oxide (NO)Z-Ajoene1.9RAW 264.7
E-Ajoene>20RAW 264.7
Prostaglandin (B15479496) E2 (PGE2)Z-Ajoene1.1RAW 264.7
E-Ajoene>20RAW 264.7
Cyclooxygenase-2 (COX-2) ActivityAjoene (mixture of isomers)3.4RAW 264.7

Table 3: Comparative Anti-inflammatory Activity of Ajoene Isomers.

Z-ajoene is significantly more effective at inhibiting the production of nitric oxide and prostaglandin E2 in lipopolysaccharide (LPS)-stimulated macrophages. This is a key finding, as these molecules are pivotal in the inflammatory cascade.

Signaling Pathways and Molecular Mechanisms

The diverse bioactivities of this compound isomers, particularly ajoene, are mediated through their interaction with critical cellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Ajoene has been shown to activate NF-κB, which, interestingly, is linked to its pro-apoptotic effects in cancer cells. This suggests a complex, context-dependent role for NF-κB in the action of these compounds.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ajoene Ajoene ROS ROS Ajoene->ROS IKK IKK ROS->IKK Activates IkB_NF_kB IkB-NF-kB Complex IKK->IkB_NF_kB Phosphorylates IkB IkB IkB IkB->IkB_NF_kB NF_kB NF_kB NF_kB->IkB_NF_kB NF_kB_n NF-kB NF_kB->NF_kB_n Translocation p_IkB P-IkB Ub_p_IkB Ub-P-IkB p_IkB->Ub_p_IkB Ubiquitination Proteasome Proteasome Ub_p_IkB->Proteasome Degradation Proteasome->NF_kB Releases DNA DNA NF_kB_n->DNA Binds to Gene_Transcription Gene Transcription (Apoptosis) DNA->Gene_Transcription

NF-κB signaling pathway activation by ajoene.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Z-ajoene has been found to activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes. This activation is mediated by the generation of reactive oxygen species (ROS) and the subsequent activation of the ERK signaling cascade.

Nrf2_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Z_Ajoene Z-Ajoene ROS ROS Z_Ajoene->ROS ERK ERK ROS->ERK Activates p_ERK P-ERK ERK->p_ERK Keap1_Nrf2 Keap1-Nrf2 Complex p_ERK->Keap1_Nrf2 Phosphorylates Nrf2 Keap1 Keap1 Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1_Nrf2->Nrf2 Releases ARE ARE Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., NQO1) ARE->Antioxidant_Genes

Nrf2 signaling pathway activation by Z-ajoene.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of the protocols for the key bioassays mentioned in this guide.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound isomers for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed cells in 96-well plate B 2. Treat with this compound Isomers A->B C 3. Add MTT Reagent (Incubate 2-4h) B->C D 4. Add Solubilization Solution C->D F Viable cells with active mitochondria reduce yellow MTT to purple formazan crystals. C->F E 5. Measure Absorbance at 570 nm D->E G Color intensity is proportional to the number of viable cells. E->G

MTT Assay Workflow.

Antioxidant Capacity (DPPH Radical Scavenging Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the radical scavenging activity of a compound.

  • Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent like methanol (B129727) or ethanol.

  • Reaction Mixture: Mix the test compound at various concentrations with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

Anti-inflammatory Activity (Nitric Oxide and Prostaglandin E2 Measurement)

Nitric Oxide (Griess Assay):

  • Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7) and stimulate them with an inflammatory agent like LPS in the presence or absence of the test compounds.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

  • Incubation and Measurement: Incubate for a short period to allow for color development and measure the absorbance at approximately 540 nm. The absorbance is proportional to the nitrite (B80452) concentration, which is an indicator of NO production.

Prostaglandin E2 (ELISA):

  • Sample Preparation: Use cell culture supernatants from LPS-stimulated macrophages treated with the test compounds.

  • ELISA Procedure: Perform a competitive enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's protocol. In brief, samples and standards are added to a microplate pre-coated with a PGE2 capture antibody, followed by the addition of an HRP-conjugated secondary antibody.

  • Substrate Addition and Measurement: Add a substrate solution to induce a color change, which is then stopped with a stop solution. The absorbance is measured at 450 nm. The concentration of PGE2 in the samples is inversely proportional to the signal intensity.

Conclusion

The available evidence strongly suggests that the Z-isomer of the this compound derivative, ajoene, possesses superior anticancer, antioxidant, and anti-inflammatory properties compared to its E-isomer. This highlights the critical role of stereochemistry in the bioactivity of these organosulfur compounds. For researchers in drug discovery and development, these findings underscore the importance of isolating and evaluating individual isomers to unlock their full therapeutic potential. Further investigation into the bioactivity of simpler this compound isomers is warranted to provide a more complete understanding of the structure-activity relationships within this promising class of natural products.

References

Confirmation of Dipropenyl Sulfide Isomer Structure using NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural confirmation of dipropenyl sulfide (B99878) isomers: (E,E)-dipropenyl sulfide, (Z,Z)-dipropenyl sulfide, and (E,Z)-dipropenyl sulfide. Detailed experimental protocols and supporting data are presented to aid researchers in selecting the most appropriate methods for their specific needs.

Introduction to Dipropenyl Sulfide Isomers

This compound, a volatile organosulfur compound found in plants of the Allium genus, such as garlic and onions, exists as three geometric isomers: (E,E), (Z,Z), and (E,Z). The precise isomeric form can influence the compound's biological activity and sensory properties. Therefore, accurate structural confirmation is crucial for research and development in the fields of food science, natural products chemistry, and drug discovery. NMR spectroscopy stands out as a powerful tool for the unambiguous determination of these isomeric structures.

Comparison of Analytical Techniques

While NMR spectroscopy is a primary method for structure elucidation, other techniques can provide complementary information or be used for initial screening.

TechniquePrincipleAdvantagesLimitations
¹H and ¹³C NMR Spectroscopy Measures the magnetic properties of atomic nuclei to provide detailed information about molecular structure, connectivity, and stereochemistry.- Provides unambiguous structural determination.- Differentiates between E and Z isomers based on coupling constants and chemical shifts.- Non-destructive.- Requires higher sample concentrations compared to mass spectrometry.- Can be complex to interpret for mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and retention times, followed by detection and identification based on their mass-to-charge ratio.[1][2]- Excellent for separating isomers.- High sensitivity, requiring small sample amounts.- Provides molecular weight information.- Mass spectra of isomers are often very similar, making unambiguous identification difficult without reference standards.[1]
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes.- Can distinguish between cis and trans isomers based on the presence or absence of specific out-of-plane C-H bending vibrations.[3][4]- Can be difficult to interpret complex spectra.- May not be sufficient for definitive identification of all three isomers in a mixture.
Raman Spectroscopy Measures the inelastic scattering of monochromatic light, which provides information about molecular vibrations.- Can differentiate isomers based on subtle shifts in vibrational frequencies, particularly in the C=C stretching region.- Complementary to IR spectroscopy.- Signal can be weak.- Fluorescence interference can be an issue.

Confirmation of Isomer Structure using NMR Spectroscopy

NMR spectroscopy, particularly ¹H and ¹³C NMR, is the most definitive method for assigning the specific stereochemistry of this compound isomers. The key parameters for differentiation are the proton-proton coupling constants (J-values) across the double bonds and the chemical shifts of the vinylic protons and carbons.

Expected ¹H and ¹³C NMR Spectral Data:

IsomerExpected ¹H NMR J(H,H) Coupling Constant (vinylic)Expected ¹H NMR Chemical Shifts (vinylic H)Expected ¹³C NMR Chemical Shifts (vinylic C)
(E,E)-dipropenyl sulfide ~15 Hz (trans)Downfield shift compared to Z-isomerUpfield shift of allylic carbon compared to Z-isomer
(Z,Z)-dipropenyl sulfide ~10 Hz (cis)Upfield shift compared to E-isomerDownfield shift of allylic carbon compared to E-isomer
(E,Z)-dipropenyl sulfide One set of signals with J ~15 Hz and another with J ~10 HzA combination of shifts seen in (E,E) and (Z,Z) isomersA combination of shifts seen in (E,E) and (Z,Z) isomers

Note: The exact chemical shifts will be influenced by the solvent used.

Experimental Protocol: NMR Spectroscopy

The following protocol outlines the general steps for acquiring high-quality ¹H and ¹³C NMR spectra for the structural confirmation of this compound isomers.

1. Sample Preparation:

  • Sample Purity: Ensure the sample is of high purity. If it is a mixture, separation by techniques like gas chromatography may be necessary prior to NMR analysis.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Concentration:

    • For ¹H NMR, dissolve 5-10 mg of the purified isomer in 0.5-0.7 mL of the deuterated solvent.

    • For ¹³C NMR, a higher concentration of 20-50 mg in 0.5-0.7 mL is recommended due to the lower natural abundance of the ¹³C isotope.

  • Sample Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), to the sample solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C spectra.

2. NMR Data Acquisition:

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Experiment:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Process the data with Fourier transformation, phasing, and baseline correction.

  • ¹³C NMR Experiment:

    • Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum.

    • Due to the low sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

    • Process the data similarly to the ¹H spectrum.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm the connectivity of the propenyl chains.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which can further confirm the overall structure.

3. Data Analysis and Interpretation:

  • Chemical Shifts: Analyze the chemical shifts (δ) of all signals in both ¹H and ¹³C spectra.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

  • Multiplicity and Coupling Constants: Analyze the splitting patterns (multiplicity) of the signals in the ¹H NMR spectrum to determine the number of neighboring protons. Crucially, measure the coupling constants (J-values) for the vinylic protons to distinguish between E (trans, J ≈ 15 Hz) and Z (cis, J ≈ 10 Hz) configurations.

  • Structural Assignment: Combine all the information from the 1D and 2D NMR spectra to assign all proton and carbon signals to the specific atoms in the proposed isomer structure.

Workflow for Isomer Structure Confirmation

The following diagram illustrates the logical workflow for confirming the structure of a this compound isomer using NMR spectroscopy.

G Workflow for this compound Isomer Confirmation cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Interpretation cluster_3 Structure Confirmation Isolate Isolate/Purify Isomer Dissolve Dissolve in Deuterated Solvent Isolate->Dissolve Filter Filter into NMR Tube Dissolve->Filter H1_NMR Acquire 1D ¹H NMR Filter->H1_NMR C13_NMR Acquire 1D ¹³C NMR H1_NMR->C13_NMR TwoD_NMR Acquire 2D NMR (COSY, HSQC) C13_NMR->TwoD_NMR Analyze_Shifts Analyze Chemical Shifts TwoD_NMR->Analyze_Shifts Analyze_J Analyze Coupling Constants Analyze_Shifts->Analyze_J Assign_Structure Assign Structure Analyze_J->Assign_Structure Confirmed Structure Confirmed Assign_Structure->Confirmed

Caption: A flowchart outlining the key steps from sample preparation to final structure confirmation of this compound isomers using NMR spectroscopy.

Conclusion

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of this compound isomers. By carefully analyzing the ¹H and ¹³C NMR spectra, particularly the coupling constants of the vinylic protons, researchers can unambiguously determine the (E,E), (Z,Z), or (E,Z) configuration. While other techniques such as GC-MS, IR, and Raman spectroscopy offer valuable complementary information, especially for separation and preliminary identification, NMR remains the gold standard for complete and unequivocal structure confirmation in solution. The detailed protocol and workflow provided in this guide serve as a practical resource for scientists engaged in the analysis of these and other structurally similar compounds.

References

Evaluating the Synergistic Potential of Dipropenyl Sulfide with Other Phytochemicals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropenyl sulfide (B99878), an organosulfur compound found in Allium species such as garlic and onions, has garnered interest for its potential therapeutic properties.[1][2] As the complexity of disease pathways becomes more understood, combination therapies that leverage synergistic interactions between bioactive compounds are gaining prominence. This guide provides a comparative overview of the known and potential synergistic effects of Dipropenyl sulfide with other phytochemicals, supported by experimental data where available, and details the methodologies for evaluating such interactions. While direct experimental evidence for this compound's synergistic effects is emerging, the well-documented activities of related organosulfur compounds from Allium species provide a strong basis for exploring its potential in combination therapies.[3][4][5]

Synergistic Effects: A Comparative Analysis

The synergistic potential of this compound can be explored in various therapeutic areas, most notably in antimicrobial and anticancer applications. The following sections present available data and plausible synergistic interactions based on the activity of related compounds.

Antimicrobial Synergy

Recent in vitro studies have begun to shed light on the synergistic antimicrobial potential of this compound. A notable study investigated the combination of several Allium-derived organosulfur compounds, including this compound, with a human-mimetic peptide, L-11, against Gram-negative foodborne pathogens. The findings demonstrated remarkable synergistic effects, with some combinations leading to a 32-fold reduction in the minimum inhibitory concentration (MIC).

Table 1: Antimicrobial Synergy of this compound and Related Organosulfur Compounds

Organosulfur CompoundCombination PartnerTarget Organism(s)Observed EffectReference(s)
This compound Peptide L-11Escherichia coli, Salmonella enterica, Yersinia enterocolitica, Shigella sonneiSynergistic: Up to 32-fold reduction in MIC.
AllicinOmeprazoleHelicobacter pyloriSynergistic: Improved eradication rate in clinical study.
Garlic ExtractAmphotericin BCryptococcus neoformansSynergistic: Enhanced fungistatic activity.
Garlic ExtractSkimmed MilkKlebsiella pneumoniae, Escherichia coliSynergistic: Increased zone of inhibition.
Anticancer Synergy (Potential)

While direct experimental data on the synergistic anticancer effects of this compound in combination with other phytochemicals is currently limited, studies on related organosulfur compounds like diallyl sulfide (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS) suggest a strong potential for such interactions. These compounds have been shown to modulate key signaling pathways involved in cancer progression, and their efficacy is often enhanced when combined with other natural compounds. For instance, garlic oil and its constituent, this compound, have been observed to increase the activity of glutathione (B108866) (GSH) peroxidase, an important antioxidant enzyme, in epidermal cells, suggesting a protective role against tumor promotion.

Table 2: Potential Anticancer Synergy of this compound with Phytochemical Classes

Phytochemical ClassPotential Synergistic Mechanisms
Flavonoids (e.g., Quercetin, Apigenin)- Enhanced induction of apoptosis- Synergistic inhibition of cell proliferation- Modulation of drug-metabolizing enzymes
Terpenoids (e.g., Curcumin, Resveratrol)- Combined antioxidant and anti-inflammatory effects- Synergistic modulation of cell signaling pathways (e.g., NF-κB, MAPK)- Enhanced inhibition of angiogenesis
Phenolic Acids (e.g., Gallic Acid, Caffeic Acid)- Additive or synergistic free radical scavenging activity- Enhanced modulation of cellular redox state- Potential for combined effects on epigenetic modifications

Experimental Protocols for Evaluating Synergy

The following are detailed methodologies for key experiments used to assess the synergistic effects of chemical compounds.

Checkerboard Assay

The checkerboard assay is a widely used in vitro method to assess the interaction between two antimicrobial agents.

a. Preparation of Reagents and Microplates:

  • Prepare stock solutions of this compound and the phytochemical of interest in a suitable solvent.

  • Serially dilute the compounds in a 96-well microtiter plate. One compound is diluted along the x-axis (columns), and the other is diluted along the y-axis (rows). Each well will contain a unique concentration combination of the two agents.

b. Inoculation and Incubation:

  • Inoculate each well with a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Include appropriate controls: wells with each compound alone, and wells with no compounds (growth control).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).

c. Data Analysis and Interpretation:

  • After incubation, determine the Minimum Inhibitory Concentration (MIC) for each compound alone and for each combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • The results are interpreted as follows:

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1

    • Indifference: 1 < FICI ≤ 4

    • Antagonism: FICI > 4

Isobologram Analysis

Isobologram analysis is a graphical method used to evaluate drug interactions.

a. Dose-Response Curves:

  • Determine the dose-response curves for this compound and the phytochemical individually.

  • From these curves, determine the concentration of each compound that produces a specific level of effect (e.g., 50% inhibition, IC50).

b. Isobologram Construction:

  • Plot the IC50 value of this compound on the x-axis and the IC50 value of the phytochemical on the y-axis.

  • Draw a straight line connecting these two points. This is the line of additivity.

c. Combination Experiment and Data Plotting:

  • Perform experiments with various combinations of the two compounds and determine the concentrations that produce the same level of effect (e.g., 50% inhibition).

  • Plot these combination points on the isobologram.

d. Interpretation:

  • Synergy: The data points for the combination fall below the line of additivity.

  • Additive effect: The data points fall on the line of additivity.

  • Antagonism: The data points fall above the line of additivity.

Combination Index (CI) Method

The Combination Index (CI) method, based on the Chou-Talalay method, provides a quantitative measure of the interaction between two drugs.

a. Dose-Effect Data:

  • Generate dose-effect data for each compound individually and for their combinations at various ratios.

b. CI Calculation:

  • The CI is calculated using specialized software (e.g., CompuSyn) or the following equation for a mutually exclusive effect: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone that produce a certain effect (x), and (D)₁ and (D)₂ are the doses of the drugs in combination that also produce the same effect.

c. Interpretation:

  • Synergy: CI < 1

  • Additive effect: CI = 1

  • Antagonism: CI > 1

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Synergy Assessment

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_interpretation Interpretation prep_dps Prepare Stock Solution (this compound) serial_dilution Perform Serial Dilutions (Checkerboard Plate) prep_dps->serial_dilution prep_phyto Prepare Stock Solution (Phytochemical) prep_phyto->serial_dilution prep_culture Prepare Microbial/Cell Culture inoculation Inoculate with Culture prep_culture->inoculation serial_dilution->inoculation incubation Incubate inoculation->incubation read_results Read Results (e.g., OD, Viability) incubation->read_results calc_mic Determine MIC/IC50 read_results->calc_mic calc_synergy Calculate Synergy (FICI, CI, Isobologram) calc_mic->calc_synergy interpret_results Interpret as Synergistic, Additive, or Antagonistic calc_synergy->interpret_results

Caption: Workflow for assessing synergistic effects.

Potential Signaling Pathways Modulated by Organosulfur Compounds

Organosulfur compounds from Allium species are known to modulate various signaling pathways implicated in cancer development and progression.

G cluster_stimulus Stimulus cluster_pathways Cellular Pathways cluster_outcomes Cellular Outcomes dps This compound & Other Phytochemicals ros Modulation of Reactive Oxygen Species (ROS) dps->ros nfkb Inhibition of NF-κB Pathway dps->nfkb mapk Modulation of MAPK Pathway dps->mapk apoptosis Induction of Apoptosis Pathways dps->apoptosis ros->nfkb ros->mapk inflammation Decreased Inflammation nfkb->inflammation proliferation Inhibition of Cell Proliferation mapk->proliferation cell_death Increased Cancer Cell Death apoptosis->cell_death

Caption: Potential signaling pathways modulated by organosulfur compounds.

Conclusion

The exploration of synergistic interactions between this compound and other phytochemicals presents a promising avenue for the development of novel and more effective therapeutic strategies. While direct experimental data for this compound is still emerging, the extensive research on related organosulfur compounds from Allium species provides a strong rationale for its investigation in combination therapies. The standardized experimental protocols outlined in this guide offer a robust framework for researchers to systematically evaluate these potential synergies, paving the way for future innovations in drug development.

References

A Comparative Analysis of Allicin and Dipropenyl Sulfide: Therapeutic Potential and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of natural product chemistry and drug discovery, organosulfur compounds derived from Allium species, such as garlic, have garnered significant attention for their diverse therapeutic properties. Among these, allicin (B1665233) and dipropenyl sulfide (B99878) represent two distinct molecules with potential biological activities. This guide provides a comparative overview of their therapeutic effects, supported by available experimental data, to assist researchers, scientists, and drug development professionals in understanding their respective potentials.

Introduction to Allicin and Dipropenyl Sulfide

Allicin (diallyl thiosulfinate) is a highly reactive and unstable compound that is transiently formed when garlic cloves are crushed, through the enzymatic action of alliinase on alliin. It is renowned for its broad-spectrum antimicrobial, anti-inflammatory, and anticancer properties. However, its instability poses challenges for its development as a therapeutic agent.

This compound, on the other hand, is a less common and less studied organosulfur compound. Due to the limited direct research on this compound, this comparison will draw upon data from the closely related and extensively studied compound, diallyl sulfide (DAS), a stable degradation product of allicin. This substitution allows for a more robust comparative analysis based on available scientific literature. Diallyl sulfide is recognized for its antioxidant, anti-hyperlipidemic, and chemopreventive activities.

Quantitative Comparison of Biological Activities

The following tables summarize key quantitative data from various studies, offering a side-by-side comparison of the therapeutic efficacy of allicin and diallyl sulfide (as a proxy for this compound) across different biological activities.

Table 1: Antimicrobial Activity

CompoundMicroorganismAssay TypeEfficacy Metric (e.g., MIC, IC50)Reference
Allicin Escherichia coliBroth microdilutionMIC: 0.17 mM[1]
Staphylococcus aureusBroth microdilutionMIC: 0.17 mM[1]
Candida albicansBroth microdilutionMIC: 0.03-0.12 mg/mL
Diallyl Sulfide (DAS) Various bacteriaAgar diffusionLower activity than allicin[2]
Various fungiBroth microdilutionGenerally lower activity than allicin

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration.

Table 2: Anticancer Activity

CompoundCell LineAssay TypeEfficacy Metric (e.g., IC50)Reference
Allicin Human colon cancer (HCT116)MTT assayIC50: ~15 µM
Human breast cancer (MCF-7)MTT assayIC50: ~10 µM
Diallyl Sulfide (DAS) Human prostate cancer (PC-3)Cell viability assayIC50: ~50 µM[3]
Human colon cancer (HT-29)MTT assayIC50: >100 µM

Table 3: Anti-inflammatory Activity

CompoundExperimental ModelKey Target/MarkerEfficacy MetricReference
Allicin LPS-stimulated macrophagesNitric Oxide (NO) productionIC50: ~5 µM
TNF-α secretionSignificant inhibition[4]
Diallyl Sulfide (DAS) Carrageenan-induced paw edemaEdema volumeSignificant reduction
LPS-stimulated microgliaiNOS expressionSignificant inhibition

LPS: Lipopolysaccharide; TNF-α: Tumor Necrosis Factor-alpha; iNOS: Inducible Nitric Oxide Synthase.

Mechanisms of Action: A Comparative Overview

The therapeutic effects of allicin and diallyl sulfide are underpinned by distinct molecular mechanisms.

Allicin's Mechanism of Action: Allicin's high reactivity is central to its biological activity. It readily reacts with thiol (-SH) groups in proteins, particularly enzymes. This interaction can lead to the formation of mixed disulfides, thereby inactivating the enzymes and disrupting critical cellular processes in pathogens and cancer cells. This broad reactivity explains its potent and wide-ranging antimicrobial and cytotoxic effects.

Allicin_Mechanism Allicin Allicin Thiol Thiol Groups (-SH) in Proteins/Enzymes Allicin->Thiol Reacts with Inactivation Enzyme Inactivation & Protein Dysfunction Thiol->Inactivation Disruption Disruption of Cellular Processes (e.g., Metabolism, Redox Homeostasis) Inactivation->Disruption Apoptosis Apoptosis Disruption->Apoptosis

Allicin's primary mechanism of action.

Diallyl Sulfide's Mechanism of Action: In contrast to allicin, diallyl sulfide is more stable and exerts its effects through different pathways. It is known to modulate the activity of phase I and phase II detoxification enzymes, such as cytochrome P450s and glutathione (B108866) S-transferases. This modulation can protect against carcinogens. DAS also exhibits antioxidant properties by scavenging reactive oxygen species (ROS) and enhancing the expression of antioxidant enzymes.

DAS_Mechanism DAS Diallyl Sulfide (DAS) Enzymes Modulation of Detoxification Enzymes (Phase I & II) DAS->Enzymes ROS Reactive Oxygen Species (ROS) DAS->ROS Scavenges Antioxidant Increased Antioxidant Enzyme Expression DAS->Antioxidant Induces Chemoprevention Chemoprevention Enzymes->Chemoprevention CellProtection Cellular Protection ROS->CellProtection Antioxidant->CellProtection

Key mechanisms of action for Diallyl Sulfide.

Experimental Protocols

To facilitate the replication and further investigation of the findings presented, detailed methodologies for key experiments are provided below.

1. Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

  • Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Procedure:

    • Prepare a stock solution of the test compound (allicin or diallyl sulfide) in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL for bacteria).

    • Include positive (microorganism with no compound) and negative (medium only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

MIC_Workflow start Start prep_compound Prepare Serial Dilutions of Test Compound start->prep_compound inoculate Inoculate with Microorganism Suspension prep_compound->inoculate incubate Incubate at Optimal Conditions inoculate->incubate read Read Results and Determine MIC incubate->read end End read->end

Workflow for MIC determination.

2. Cell Viability Assessment - MTT Assay

  • Objective: To assess the cytotoxic effect of a compound on cultured cells.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • The MTT is reduced by metabolically active cells to form purple formazan (B1609692) crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control cells. The IC50 value is calculated from the dose-response curve.

Conclusion

In comparing allicin and this compound (represented by diallyl sulfide), it is evident that both compounds possess valuable therapeutic properties, albeit through different mechanisms and with varying potencies. Allicin's high reactivity makes it a potent antimicrobial and anticancer agent, but its instability is a significant hurdle for clinical application. Diallyl sulfide, a more stable derivative, demonstrates promising chemopreventive and antioxidant effects, although with generally lower antimicrobial and cytotoxic potency compared to allicin.

For researchers and drug development professionals, the choice between pursuing allicin-based or diallyl sulfide-based therapeutics will depend on the specific therapeutic target and application. Strategies to stabilize allicin or develop more potent and stable analogs of diallyl sulfide could unlock the full therapeutic potential of these fascinating organosulfur compounds. Further direct comparative studies, especially with authenticated this compound, are warranted to fully elucidate its biological activity profile.

References

Cross-Validation of GC-MS and HPLC Methods for Dipropenyl Sulfide Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of dipropenyl sulfide (B99878), a volatile organosulfur compound found in plants of the Allium genus, is crucial for quality control, pharmacological studies, and flavor and fragrance analysis. The selection of an appropriate analytical technique is paramount for obtaining reliable and reproducible data. This guide provides an objective comparison of two widely used analytical methods for the quantification of dipropenyl sulfide: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

This comparison is supported by experimental data adapted from studies on structurally similar allyl and propyl sulfides, providing a robust framework for method selection and validation.

Quantitative Data Comparison

The performance of GC-MS and HPLC for the quantification of this compound can be evaluated based on several key validation parameters. The following table summarizes typical performance characteristics for each method, derived from validated analyses of analogous sulfur compounds.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase, followed by mass-based detection and identification.Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV absorbance detection.
Linearity (r²) > 0.999[1][2]> 0.99[3]
Accuracy (% Recovery) 98.05 - 101.76%[1][2]98.0 - 102.0%
Precision (RSD) ≤ 2%< 2%
Limit of Detection (LOD) ~0.2-0.3 µg/mL~1.5 ng/mL
Limit of Quantification (LOQ) ~0.6-1.0 µg/mL~4.5 ng/mL
Specificity High (mass spectral data provides definitive identification)Moderate to High (dependent on chromatographic resolution from matrix components)
Sample Volatility High volatility requiredNot dependent on volatility

Experimental Protocols

Detailed methodologies for the quantification of this compound using GC-MS and HPLC are presented below. These protocols are based on established methods for similar organosulfur compounds and should be validated for specific sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the analysis of volatile compounds like this compound, offering high selectivity and sensitivity.

1. Sample Preparation:

  • Accurately weigh a known amount of the sample (e.g., garlic extract, essential oil).

  • Dissolve the sample in a suitable volatile organic solvent, such as hexane (B92381) or dichloromethane, to a known volume.

  • For complex matrices, a liquid-liquid extraction or solid-phase microextraction (SPME) may be employed to isolate the volatile fraction.

  • Prepare a series of calibration standards of this compound in the same solvent.

2. Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a mass spectrometer detector.

  • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 150 °C at a rate of 10 °C/min.

    • Ramp to 250 °C at a rate of 20 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL with a split ratio of 20:1.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

3. Data Analysis:

  • Identify the this compound peak in the total ion chromatogram based on its retention time.

  • Confirm the identity by comparing the acquired mass spectrum with a reference spectrum.

  • Generate a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards.

  • Quantify this compound in the sample by interpolation from the calibration curve.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC provides an alternative for the analysis of this compound and is particularly useful for samples that are not amenable to direct GC injection.

1. Sample Preparation:

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a known volume.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Prepare a series of calibration standards of this compound in the mobile phase.

2. Instrumentation and Conditions:

  • HPLC System: Equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm or 254 nm.

3. Data Analysis:

  • Identify the this compound peak based on its retention time.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Visualization of Experimental Workflows

The following diagrams illustrate the generalized workflows for the quantification of this compound using GC-MS and HPLC.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Volatile Solvent Sample->Dissolution Extraction Extraction (if needed) Dissolution->Extraction Injection GC Injection Extraction->Injection Standards Calibration Standards Preparation Standards->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Peak Identification (Retention Time & Mass Spectrum) Detection->Identification Calibration Calibration Curve Generation Identification->Calibration Quantification Quantification Calibration->Quantification

GC-MS workflow for this compound quantification.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection HPLC Injection Filtration->Injection Standards Calibration Standards Preparation Standards->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Identification Peak Identification (Retention Time) Detection->Identification Calibration Calibration Curve Generation Identification->Calibration Quantification Quantification Calibration->Quantification

HPLC workflow for this compound quantification.

Concluding Remarks

Both GC-MS and HPLC are viable techniques for the quantification of this compound, with the choice of method depending on the specific requirements of the analysis.

GC-MS is generally preferred for the analysis of volatile sulfur compounds due to its high specificity and sensitivity. The mass spectrometric detector provides unambiguous identification, which is particularly advantageous when analyzing complex matrices. However, it requires the analyte to be thermally stable and sufficiently volatile.

HPLC offers a robust alternative, especially for samples that are not suitable for GC analysis or when derivatization is not desired. While UV detection may be less specific than mass spectrometry, modern columns and optimized mobile phases can achieve excellent resolution and sensitivity. HPLC is also well-suited for the analysis of less volatile or thermally labile sulfur compounds that may be present in the same sample.

Ultimately, the decision between GC-MS and HPLC for this compound quantification should be based on factors such as the nature of the sample matrix, the required level of sensitivity and specificity, and the availability of instrumentation. For regulatory purposes or in complex sample matrices, the confirmatory power of GC-MS may be indispensable. For routine quality control of simpler mixtures, HPLC can provide a reliable and efficient solution. Cross-validation of the chosen method is essential to ensure the accuracy and reliability of the quantitative results.

References

Sensory Panel Evaluation of Dipropenyl Sulfide Isomers in Food Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dipropenyl sulfide (B99878) and its isomers are potent organosulfur compounds that play a crucial role in the characteristic flavors of Allium species, such as garlic and onions. Understanding the distinct sensory profiles of these isomers is vital for food product development, flavor chemistry, and sensory science. This guide provides a comparative overview of the sensory attributes of various dipropenyl sulfide isomers, supported by available data and detailed experimental protocols for their evaluation.

Comparative Sensory Profiles of this compound Isomers

While comprehensive, direct comparative studies on the sensory profiles of all this compound isomers are limited in publicly available literature, this section collates the existing data to offer a comparative perspective.

Table 1: Sensory Descriptors of this compound and Related Compounds

CompoundIsomer TypeCommon Source(s)Sensory Profile / Odor Description
Di-1-propenyl sulfide (mixture of isomers)Geometric (cis/trans)Garlic, OnionSavory brown aroma[1].
(Z,Z)-di-1-propenyl disulfideGeometric (cis)-Not recommended for flavor use (reason not specified)[2].
Di(1-propenyl) trisulfidePositional & Geometric-Onion, garlic, sulfurous, alliaceous, pungent, savory, cooked, roasted, meaty[3].
Propenyl propyl disulfidePositional & Geometric-Sulfurous, cooked onion[4].
Diallyl sulfide (Di-2-propenyl sulfide)PositionalGarlicPungent, characteristic of garlic.

Table 2: Quantitative Sensory Data for Selected Sulfur Compounds

CompoundMediumOdor ThresholdCitation
Diallyl sulfideWater32.5 ppb[5]
Allyl sulfideAir0.00022 ppm (v/v)

Experimental Protocols for Sensory Evaluation

A robust sensory evaluation of potent sulfur compounds like this compound isomers requires a well-defined protocol to ensure accurate and reproducible results. The following methodology is based on established practices for the sensory analysis of volatile compounds in food.

Panelist Selection and Training
  • Selection: Recruit panelists (typically 8-12) based on their sensory acuity, ability to discriminate between different odor and taste stimuli, and their verbal fluency in describing sensory perceptions. Initial screening can involve basic taste and odor identification tests.

  • Training: Train the selected panelists using the Spectrum™ Method of Descriptive Analysis. This involves:

    • Vocabulary Development: Introduce the panelists to a lexicon of sensory terms relevant to Allium flavors (e.g., sulfurous, pungent, roasted, sweet, metallic). Provide reference standards for each attribute.

    • Intensity Rating: Train panelists to rate the intensity of each sensory attribute on a standardized scale (e.g., a 15-point scale).

    • Proficiency Practice: Conduct practice sessions with known concentrations of relevant sulfur compounds to ensure panelist consistency and accuracy.

Sample Preparation and Presentation
  • Sample Preparation:

    • Prepare stock solutions of the individual this compound isomers in a suitable solvent (e.g., propylene (B89431) glycol or deodorized oil) at a concentration well above the expected threshold.

    • For sensory evaluation, dilute the stock solutions to the desired concentrations in the chosen food matrix (e.g., water, oil, or a simple food base like a white sauce or mashed potatoes). The matrix should be carefully selected to be representative of the intended food application.

    • Prepare a blank sample (the food matrix without the added flavor compound) to serve as a control.

  • Presentation:

    • Present the samples to the panelists in a controlled environment with consistent temperature and lighting.

    • Use coded, identical containers to avoid bias.

    • The order of sample presentation should be randomized for each panelist.

    • Provide panelists with a neutral palate cleanser (e.g., unsalted crackers and water) to use between samples.

Sensory Evaluation Methods
  • Descriptive Analysis:

    • Panelists evaluate each sample and rate the intensity of the predetermined sensory attributes using the established scale.

    • Data is collected and analyzed to generate a sensory profile for each isomer.

  • Threshold Testing:

    • Determine the detection and recognition thresholds for each isomer using a standardized method, such as the ASTM E679 (Ascending Method of Limits).

    • This involves presenting panelists with a series of samples with increasing concentrations of the compound alongside a blank, and asking them to identify the sample that is different.

Visualizing Experimental Workflows

To illustrate the logical flow of a sensory evaluation study for this compound isomers, the following diagrams are provided in the DOT language.

Sensory_Evaluation_Workflow cluster_setup Phase 1: Setup and Training cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis and Interpretation Panelist_Selection Panelist Selection Vocabulary_Development Vocabulary Development Panelist_Selection->Vocabulary_Development Intensity_Training Intensity Scale Training Vocabulary_Development->Intensity_Training Proficiency_Testing Proficiency Testing Intensity_Training->Proficiency_Testing Sample_Preparation Sample Preparation (Isomers in Food Matrix) Proficiency_Testing->Sample_Preparation Descriptive_Analysis Descriptive Analysis Sample_Preparation->Descriptive_Analysis Threshold_Testing Threshold Testing Sample_Preparation->Threshold_Testing Data_Collection Data Collection Descriptive_Analysis->Data_Collection Threshold_Testing->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA, PCA) Data_Collection->Statistical_Analysis Sensory_Profile_Generation Sensory Profile Generation Statistical_Analysis->Sensory_Profile_Generation Comparative_Analysis Comparative Analysis of Isomers Sensory_Profile_Generation->Comparative_Analysis

Caption: Workflow for Sensory Panel Evaluation of this compound Isomers.

Sample_Preparation_Flow cluster_isomers Isomer Stock Solutions cluster_dilution Dilution Series cluster_matrix Food Matrix Application Isomer_Z (Z)-di-1-propenyl sulfide Dilution_Z Dilution of Z-isomer Isomer_Z->Dilution_Z Isomer_E (E)-di-1-propenyl sulfide Dilution_E Dilution of E-isomer Isomer_E->Dilution_E Isomer_Allyl Diallyl sulfide Dilution_Allyl Dilution of Allyl-isomer Isomer_Allyl->Dilution_Allyl Matrix_Z Z-isomer in Matrix Dilution_Z->Matrix_Z Matrix_E E-isomer in Matrix Dilution_E->Matrix_E Matrix_Allyl Allyl-isomer in Matrix Dilution_Allyl->Matrix_Allyl Blank Blank Matrix

Caption: Sample Preparation Flow for Sensory Evaluation.

References

Safety Operating Guide

Navigating the Safe Disposal of Dipropenyl Sulfide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Dipropenyl sulfide (B99878), an organosulfur compound, requires specific procedures to ensure its safe management from use to final disposal. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe handling of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle dipropenyl sulfide with appropriate safety measures. Based on data for the closely related compound, dipropyl sulfide, this compound should be treated as a flammable liquid that can cause skin and eye irritation and is harmful to aquatic life.[1][2][3][4]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[2]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.

  • Body Protection: A laboratory coat or a chemical-resistant apron is mandatory.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood. If vapors or aerosols are likely to be generated, a NIOSH-approved respirator should be used.

Handling and Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated area.

  • Store away from heat, sparks, open flames, and other ignition sources. "No smoking" policies should be strictly enforced in storage and handling areas.

  • Ground and bond containers and receiving equipment to prevent static discharge.

  • Use only non-sparking tools when handling.

  • Avoid release to the environment.

Quantitative Data Summary

The following table summarizes key quantitative data for dipropyl sulfide, which can be used as a conservative reference for the safe handling of this compound.

PropertyValueSource
UN Number1993
Class3 (Flammable liquids)
Packing GroupIII
Flash Point31.67 °C (89.00 °F) TCC
Aquatic Toxicity (Fish)LC50 - Pimephales promelas (fathead minnow) - 21.7 mg/l - 96 h

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to all local, state, and federal regulations. The following protocol provides a general framework for its proper disposal.

Step 1: Waste Identification and Segregation

  • Classify all this compound waste as hazardous chemical waste.

  • Collect waste in a designated, compatible, and properly sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Halogenated and non-halogenated solvent wastes should generally be kept separate.

Step 2: Container Labeling

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the CAS number (if available) and any known hazard warnings (e.g., "Flammable," "Irritant").

  • Indicate the accumulation start date on the label.

Step 3: Storage of Waste

  • Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage facility.

  • The storage area must be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.

Step 4: Arranging for Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Provide a complete and accurate description of the waste stream.

  • Under no circumstances should this compound be disposed of down the drain or in the regular trash.

Step 5: Spill Management

  • In the event of a spill, evacuate the area and ensure adequate ventilation.

  • Remove all sources of ignition.

  • Use a liquid-absorbent material, such as Chemizorb®, to contain and clean up the spill.

  • Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.

Experimental Workflow for Disposal

Dipropenyl_Sulfide_Disposal_Workflow cluster_pre_disposal Pre-Disposal Handling cluster_containerization Waste Containerization cluster_storage_disposal Storage and Final Disposal A Wear Appropriate PPE B Handle in a Well-Ventilated Area (Fume Hood) A->B C Segregate this compound Waste B->C D Use a Designated, Compatible Container C->D E Label Container Clearly: 'Hazardous Waste' 'this compound' Hazard Symbols Date D->E F Store in a Designated, Secure Area E->F G Contact EHS for Waste Pickup F->G H Waste Transferred to a Licensed Disposal Facility G->H I Solvent Reclamation or Industrial Combustion H->I

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.